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  • Product: 2-(5-Chloropyridin-2-yl)acetic acid
  • CAS: 1000522-43-9

Core Science & Biosynthesis

Foundational

A Technical Guide to the Synthesis of 2-(5-Chloropyridin-2-yl)acetic acid: Pathways, Mechanisms, and Practical Considerations

Executive Summary 2-(5-Chloropyridin-2-yl)acetic acid is a pivotal building block in modern medicinal chemistry, most notably as a key intermediate in the synthesis of Etoricoxib, a selective COX-2 inhibitor. Its structu...

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

2-(5-Chloropyridin-2-yl)acetic acid is a pivotal building block in modern medicinal chemistry, most notably as a key intermediate in the synthesis of Etoricoxib, a selective COX-2 inhibitor. Its structural motif, featuring a substituted pyridine ring linked to an acetic acid moiety, makes it a valuable precursor for a range of pharmacologically active agents. This guide provides an in-depth technical analysis of the primary synthetic pathways for this compound, designed for researchers and drug development professionals. We will dissect two robust and industrially relevant strategies: the oxidation of 2-chloro-5-methylpyridine and a two-step sequence from 2,5-dichloropyridine involving cyanation and subsequent hydrolysis. The discussion emphasizes the mechanistic rationale behind procedural choices, offers detailed experimental protocols, and presents a comparative analysis to guide route selection based on efficiency, scalability, and economic viability.

Introduction

Chemical Profile and Significance

2-(5-Chloropyridin-2-yl)acetic acid (CAS No. 1000522-43-9) is a heterocyclic carboxylic acid derivative with the molecular formula C₇H₆ClNO₂. The molecule's reactivity is dictated by the interplay between the electron-deficient chloropyridine ring and the carboxylic acid functional group. This unique electronic and structural arrangement makes it an ideal scaffold for elaboration into more complex molecular architectures.

The primary driver for its synthesis is its role as a precursor in the pharmaceutical industry. Beyond its application in the production of anti-inflammatory drugs, its structure is of interest for developing compounds with potential antimicrobial or antiviral properties.

Core Synthetic Strategies

The synthesis of 2-(5-Chloropyridin-2-yl)acetic acid can be approached from several commercially available starting materials. The selection of a specific pathway is often a strategic decision based on factors such as raw material cost, process safety, and desired throughput. This guide will focus on the two most logical and field-proven routes, which offer a balance of reliability and efficiency.

Synthetic_Overview cluster_0 Starting Materials cluster_1 Target Molecule 2_chloro_5_methylpyridine 2-Chloro-5-methylpyridine target_acid 2-(5-Chloropyridin-2-yl)acetic acid 2_chloro_5_methylpyridine->target_acid Pathway A: Oxidation 2_5_dichloropyridine 2,5-Dichloropyridine intermediate_nitrile 2-(5-Chloropyridin-2-yl)acetonitrile 2_5_dichloropyridine->intermediate_nitrile Pathway B (Step 1): Cyanation intermediate_nitrile->target_acid Pathway B (Step 2): Hydrolysis caption Figure 1. High-level overview of primary synthetic pathways.

Caption: Figure 1. High-level overview of primary synthetic pathways.

Key Synthetic Pathways

Pathway A: Direct Oxidation of 2-Chloro-5-methylpyridine

This pathway represents the most direct approach, converting the methyl group of the readily available 2-chloro-5-methylpyridine into the desired carboxylic acid in a single oxidative step.

2.1.1 Rationale and Mechanistic Considerations

The oxidation of alkyl side chains on aromatic rings is a classic transformation. For methylpyridines (picolines), strong oxidizing agents are required due to the stability of the pyridine ring. Potassium permanganate (KMnO₄) is a common and effective choice for this transformation.[1][2] The reaction proceeds via a radical mechanism, where the permanganate abstracts a hydrogen atom from the methyl group, leading to a series of oxidation steps that ultimately yield the carboxylate. The reaction is typically performed in an aqueous or mixed solvent system. While oxidation of alkylpyridines in strongly acidic solutions with KMnO₄ can lead to ring degradation, alkaline or neutral conditions are generally more successful.[3][4]

Causality of Experimental Choices:

  • Oxidant: KMnO₄ is chosen for its high oxidation potential and cost-effectiveness. The stoichiometry is critical; a significant excess is required to drive the reaction to completion.

  • Solvent: A mixed solvent system like pyridine/water or t-butanol/water is often used to ensure solubility of both the organic substrate and the inorganic oxidant.[1]

  • Temperature: Elevated temperatures are necessary to overcome the activation energy for C-H bond cleavage, but excessive heat can promote side reactions and decomposition. Careful temperature control is paramount.

2.1.2 Detailed Experimental Protocol

Oxidation_Workflow start 1. Charge Reactor dissolve Dissolve 2-chloro-5-methylpyridine in pyridine/water solvent. start->dissolve add_oxidant 2. Add Oxidant dissolve->add_oxidant portionwise_addition Add KMnO₄ portion-wise, maintaining temperature below 60°C. add_oxidant->portionwise_addition reaction 3. Reaction portionwise_addition->reaction reflux Heat mixture to reflux (e.g., 90-100°C) for several hours. Monitor by TLC/HPLC. reaction->reflux workup 4. Workup & Quench reflux->workup cool_filter Cool to RT. Filter off MnO₂. Quench excess KMnO₄ with Na₂SO₃. workup->cool_filter isolation 5. Isolation cool_filter->isolation acidify_extract Acidify aqueous phase with HCl to pH ~3. Extract with ethyl acetate. isolation->acidify_extract purification 6. Purification acidify_extract->purification crystallize Concentrate organic phase and purify product by recrystallization. purification->crystallize caption Figure 2. Experimental workflow for Pathway A.

Caption: Figure 2. Experimental workflow for Pathway A.

  • Setup: A multi-necked round-bottom flask is equipped with a mechanical stirrer, reflux condenser, and a thermometer.

  • Charging: The flask is charged with 2-chloro-5-methylpyridine (1.0 eq) and a solvent mixture (e.g., pyridine and water, 1:1 v/v).[1]

  • Oxidant Addition: Potassium permanganate (KMnO₄, approx. 4.0 eq) is added in portions to the stirred solution. The addition is exothermic and should be controlled to maintain an internal temperature below 60°C.

  • Reaction: After the addition is complete, the reaction mixture is heated to reflux (approx. 95-100°C) for 4-6 hours, or until TLC/HPLC analysis indicates the consumption of the starting material.

  • Workup: The mixture is cooled to room temperature. The solid manganese dioxide (MnO₂) byproduct is removed by filtration through a pad of celite. The filter cake is washed with water.

  • Quenching: The combined filtrate is treated with a saturated solution of sodium sulfite (Na₂SO₃) or by bubbling SO₂ gas to destroy any remaining permanganate.

  • Isolation: The aqueous solution is acidified to a pH of approximately 3-4 with concentrated hydrochloric acid, leading to the precipitation of the product.

  • Purification: The crude solid is collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent like ethanol/water to yield 2-(5-Chloropyridin-2-yl)acetic acid.

Pathway B: Cyanation of 2,5-Dichloropyridine and Subsequent Hydrolysis

This two-step pathway offers an alternative that may be advantageous if 2,5-dichloropyridine is a more economical starting material or if the strong oxidizing conditions of Pathway A are incompatible with other functional groups in a more complex synthesis.

2.2.1 Step 1: Cyanation of 2,5-Dichloropyridine

Rationale and Mechanistic Considerations

The goal of this step is to selectively displace one chlorine atom with a precursor to the acetic acid side chain. A direct nucleophilic aromatic substitution (SₙAr) of a chloro group with a cyanide anion is challenging on an unactivated pyridine ring. However, palladium-catalyzed cross-coupling reactions provide a powerful method for this transformation.[5] While direct cyanation of halopyridines can be achieved, a more robust and common industrial approach involves converting the chloro group to a more reactive species or using a two-carbon building block. A highly effective strategy is to first introduce a single carbon (a cyano group) and then hydrolyze it.

The chlorine atom at the 2-position of the pyridine ring is generally more reactive towards nucleophilic substitution and oxidative addition by palladium due to the electronic influence of the ring nitrogen.[6][7] This inherent reactivity can be exploited for selective cyanation at the C2 position, though conditions can be tuned to favor C5 selectivity in some cases.[8] For this synthesis, we need to replace the C2 chlorine. This can be accomplished by reacting 2,5-dichloropyridine with a cyanide source, such as sodium or potassium cyanide, in the presence of a palladium catalyst.[9]

Detailed Experimental Protocol (Step 1: Cyanation)

  • Setup: An oven-dried Schlenk flask is equipped with a magnetic stir bar and reflux condenser and maintained under an inert atmosphere (e.g., Nitrogen or Argon).

  • Charging: The flask is charged with 2,5-dichloropyridine (1.0 eq), sodium cyanide (NaCN, 1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a copper(I) salt co-catalyst (e.g., CuI) in an anhydrous polar aprotic solvent like DMF or DMSO.[9]

  • Reaction: The reaction mixture is heated to an elevated temperature (e.g., 120-150°C) and stirred for 12-24 hours. The reaction progress is monitored by GC-MS or HPLC.

  • Workup: Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate).

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude 2-(5-chloropyridin-2-yl)acetonitrile is then purified by column chromatography or recrystallization.

2.2.2 Step 2: Hydrolysis of 2-(5-Chloropyridin-2-yl)acetonitrile

Rationale and Mechanistic Considerations

The hydrolysis of a nitrile to a carboxylic acid is a fundamental transformation in organic synthesis that can be catalyzed by either acid or base.[10]

  • Acidic Hydrolysis: The nitrile is heated under reflux with a strong mineral acid like HCl or H₂SO₄. The reaction proceeds via protonation of the nitrile nitrogen, which activates the carbon for nucleophilic attack by water. The intermediate amide is formed, which is then further hydrolyzed under the acidic conditions to the carboxylic acid and an ammonium salt.[11][12]

  • Alkaline Hydrolysis: The nitrile is heated with a strong base like NaOH or KOH. The hydroxide ion directly attacks the electrophilic carbon of the nitrile. The reaction yields the carboxylate salt and ammonia gas. A final acidification step is required to obtain the free carboxylic acid.[11][13]

The choice between acidic and basic conditions often depends on the stability of the substrate to the reaction conditions. For this particular substrate, both methods are viable.

Hydrolysis_Workflow cluster_acid Acidic Hydrolysis cluster_base Alkaline Hydrolysis start_acid Start with Nitrile reflux_acid Heat under reflux with aqueous HCl or H₂SO₄. start_acid->reflux_acid cool_acid Cool reaction mixture. reflux_acid->cool_acid isolate_acid Isolate product by filtration or extraction. cool_acid->isolate_acid start_base Start with Nitrile reflux_base Heat under reflux with aqueous NaOH or KOH. start_base->reflux_base cool_base Cool to form carboxylate salt. reflux_base->cool_base acidify_base Acidify with strong acid to precipitate product. cool_base->acidify_base caption Figure 3. Workflow comparison for nitrile hydrolysis.

Caption: Figure 3. Workflow comparison for nitrile hydrolysis.

Detailed Experimental Protocol (Step 2: Alkaline Hydrolysis)

  • Setup: A round-bottom flask is fitted with a reflux condenser.

  • Charging: The flask is charged with 2-(5-chloropyridin-2-yl)acetonitrile (1.0 eq) and an aqueous solution of sodium hydroxide (e.g., 6M NaOH, ~5 eq). Ethanol may be added as a co-solvent to improve solubility.

  • Reaction: The mixture is heated to reflux for 4-8 hours. The reaction can be monitored by observing the cessation of ammonia gas evolution and by TLC/HPLC.

  • Workup: The reaction mixture is cooled in an ice bath.

  • Isolation: While stirring, the solution is carefully acidified with concentrated hydrochloric acid to a pH of 3-4. The desired 2-(5-Chloropyridin-2-yl)acetic acid precipitates out of the solution.

  • Purification: The solid product is collected by filtration, washed with cold water, and dried. Recrystallization can be performed if higher purity is required.

Comparative Analysis of Synthetic Routes

The optimal synthetic route depends on project-specific priorities, including cost, scale, available equipment, and environmental considerations.

ParameterPathway A: Direct OxidationPathway B: Cyanation & Hydrolysis
Starting Material 2-Chloro-5-methylpyridine2,5-Dichloropyridine
Number of Steps 12
Key Reagents KMnO₄ (strong oxidant)NaCN (highly toxic), Pd catalyst, NaOH/HCl
Typical Yield Moderate (often 50-70%)Good to High (can be >80% over two steps)
Process Safety Exothermic, handling of strong oxidant, large amounts of MnO₂ waste.Use of highly toxic cyanide, handling of palladium catalyst, potential for ammonia gas release.
Scalability Challenging due to exotherm and solid waste handling.More straightforward to scale, though cyanide handling requires stringent controls.
Cost-Effectiveness Potentially lower reagent cost but may be offset by lower yield and waste disposal costs.Higher initial reagent cost (Pd catalyst) but potentially better overall process economy due to higher yields.

Characterization and Quality Control

Regardless of the synthetic pathway chosen, the final product must be rigorously characterized to confirm its identity and purity. Standard analytical techniques include:

  • High-Performance Liquid Chromatography (HPLC): To determine purity and quantify any residual starting materials or intermediates.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure and connectivity.

  • Mass Spectrometry (MS): To verify the molecular weight of the compound.

  • Melting Point: As a preliminary indicator of purity.

Conclusion and Future Perspectives

Both the direct oxidation of 2-chloro-5-methylpyridine and the cyanation-hydrolysis sequence starting from 2,5-dichloropyridine represent viable and robust methods for the synthesis of 2-(5-Chloropyridin-2-yl)acetic acid.

  • Pathway A is attractive for its directness but poses challenges related to waste management and exothermic control, making it suitable for smaller-scale operations where simplicity is prioritized.

  • Pathway B offers higher potential yields and greater control, making it more amenable to large-scale industrial production, provided that the necessary safety protocols for handling cyanide are in place.

Future research in this area will likely focus on developing greener and more catalytic approaches. This could include the use of more benign oxidizing agents for Pathway A, such as catalytic systems using molecular oxygen, or developing non-palladium-based catalysts for the C-C bond formation step in Pathway B to reduce cost and heavy metal contamination.[14][15] The development of biocatalytic routes could also offer a more sustainable long-term alternative.

References

  • Chemguide. (n.d.). Hydrolysing Nitriles. Retrieved from [Link]

  • University of York. (n.d.). Wet air and related metal ion-catalysed oxidation reactions of methylpyridines. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles. Retrieved from [Link]

  • LibreTexts Chemistry. (2025). 20.7: Chemistry of Nitriles. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Nitrile to Acid - Common Conditions. Retrieved from [Link]

  • MDPI. (2024). Oxidation of 4-Methylpyridine on Vanadium-Based Catalysts Modified with Titanium and Manganese. Catalysts, 15(7), 625. Retrieved from [Link]

  • ResearchGate. (2019). Catalytic Oxidation of 4-Methylpyridine on Modified Vanadium Oxide Catalysts. Retrieved from [Link]

  • YouTube. (2024). Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). Retrieved from [Link]

  • RSC Publishing. (2019). Efficient catalytic oxidation of methyl aromatic hydrocarbon with N-alkyl pyridinium salts. RSC Advances, 9(66), 38891-38896. Retrieved from [Link]

  • Google Patents. (n.d.). US2109957A - Preparation of pyridine-carboxylic acids and the like.
  • Google Patents. (n.d.). US2109954A - Oxidation of alkyl pyridines and alkyl quinolines.
  • Thieme Chemistry. (2005). Preparation of Cyanopyridines by Direct Cyanation. Synthesis, 2005(6), 993-997. Retrieved from [Link]

  • RSC Publishing. (n.d.). Catalytic system for pyridine oxidation to N-oxides under mild conditions based on polyoxomolybdate. Retrieved from [Link]

  • ResearchGate. (n.d.). Hydrolysis Kinetics for 2-Chloropyridine in Supercritical Water. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. Retrieved from [Link]

  • PubMed. (n.d.). Hydrolysis derivatives of (pyridyl-2)acetonitrile. Retrieved from [Link]

  • ChemSrc. (n.d.). 2-chloro-5-cyanopyridine. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2014). A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylate. JOCPR, 6(5), 104-105. Retrieved from [Link]

  • Google Patents. (n.d.). EP1746089A1 - Process for the preparation of 2-cyanopyridine derivatives.
  • Wikipedia. (n.d.). Malonic ester synthesis. Retrieved from [Link]

  • University of Calgary. (2019). Malonic Ester Synthesis. Retrieved from [Link]

  • Acros Pharmatech. (n.d.). 2-(5-Chloropyridin-2-yl)acetonitrile. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Potassium Permanganate. Retrieved from [Link]

  • ACS Publications. (n.d.). OXIDATION OF CERTAIN METHYLPYRIDINES TO PYRIDINE CARBOXYLIC ACIDS. The Journal of Organic Chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). US20170008846A1 - Process for making 2-chloro-5-methylpyridine.
  • Master Organic Chemistry. (2025). The Malonic Ester and Acetoacetic Ester Synthesis. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Synthesis of Substituted Acetic Acids: The Malonic Ester Synthesis. Retrieved from [Link]

  • ResearchGate. (2011). Concerted SN2 mechanism for the hydrolysis of acid chlorides. Journal of Physical Organic Chemistry, 24(6). Retrieved from [Link]

  • SciSpace. (2018). Synthesis method of 2-chloro-5-chloromethylpyridine. Retrieved from [Link]

  • ResearchGate. (2004). Oxidation of Heterocyclic Compounds by Permanganate Anion. (Review). Retrieved from [Link]

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Exploratory

physicochemical properties of 2-(5-Chloropyridin-2-yl)acetic acid

An In-depth Technical Guide to the Physicochemical Properties of 2-(5-Chloropyridin-2-yl)acetic acid For Researchers, Scientists, and Drug Development Professionals Introduction 2-(5-Chloropyridin-2-yl)acetic acid is a s...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of 2-(5-Chloropyridin-2-yl)acetic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(5-Chloropyridin-2-yl)acetic acid is a substituted pyridine derivative that serves as a crucial building block in organic synthesis and medicinal chemistry. Its structural features—a pyridine ring activated by a chlorine atom and a carboxylic acid moiety—make it a versatile intermediate for creating more complex molecules.[1] This guide provides a comprehensive overview of its core physicochemical properties, analytical characterization, and handling protocols, offering critical insights for its application in research and pharmaceutical development. The presence of chlorine-containing heterocycles is significant in numerous FDA-approved drugs, highlighting the importance of such precursors in drug discovery.[2][3]

Core Physicochemical Properties

The functional characteristics and potential applications of 2-(5-Chloropyridin-2-yl)acetic acid are dictated by its physicochemical properties. These parameters are essential for designing synthetic routes, developing analytical methods, and formulating drug candidates. A summary of its key properties is presented below.

PropertyValueSource(s)
CAS Number 1000522-43-9[4][5][6]
Molecular Formula C₇H₆ClNO₂[1][4][5][6]
Molecular Weight 171.58 g/mol [1][4][6]
Appearance White to light yellow solid[7]
Boiling Point 295.9 ± 25.0 °C (Predicted)[1][4][5]
Density 1.405 ± 0.06 g/cm³ (Predicted)[4][5][7]
pKa 3.81 ± 0.10 (Predicted)[5][7]
LogP 1.36210 (Predicted)[4]

Note: Many of the available physical properties are computationally predicted and should be confirmed experimentally for critical applications.

Analytical Characterization and Quality Control

Ensuring the identity, purity, and stability of 2-(5-Chloropyridin-2-yl)acetic acid is paramount for its use in synthesis and drug development. A multi-technique approach is typically employed for comprehensive characterization.

Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for confirming the molecular structure.

  • ¹H NMR: Provides information on the number and environment of protons. The spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring and the methylene (-CH₂) protons of the acetic acid group.

  • ¹³C NMR: Reveals the number of unique carbon atoms, confirming the carbon skeleton of the molecule.

Mass Spectrometry (MS) is used to determine the molecular weight and fragmentation pattern, further corroborating the compound's identity.[8] High-resolution mass spectrometry (HRMS) can provide the exact mass, confirming the elemental composition.

Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of 2-(5-Chloropyridin-2-yl)acetic acid. A reversed-phase method, typically using a C18 column with a mobile phase consisting of an acidified aqueous solution and an organic modifier (e.g., acetonitrile or methanol), can effectively separate the main compound from impurities.

The workflow for analytical characterization is a self-validating system designed to ensure the material meets all specifications before use in further applications.

G cluster_0 Sample Reception & Preparation cluster_1 Analytical Testing cluster_2 Data Review & Release raw_material Raw Material (2-(5-Chloropyridin-2-yl)acetic acid) sample_prep Sample Preparation (Dissolution in suitable solvent) raw_material->sample_prep hplc Purity Analysis (HPLC) sample_prep->hplc nmr Structural ID (NMR) sample_prep->nmr ms Molecular Weight (MS) sample_prep->ms data_analysis Data Analysis & Review hplc->data_analysis nmr->data_analysis ms->data_analysis spec_check Compare to Specifications data_analysis->spec_check release Material Release / Rejection spec_check->release Pass rejection Material Release / Rejection spec_check->rejection Fail

Caption: General workflow for analytical characterization.

Experimental Protocols

The following protocols are representative methodologies for the analysis of 2-(5-Chloropyridin-2-yl)acetic acid.

Protocol 1: Purity Determination by Reversed-Phase HPLC

This protocol outlines a standard method for assessing chemical purity. The choice of a C18 column is based on its versatility for separating moderately polar compounds.

  • Preparation of Mobile Phase:

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Causality: TFA is used as an ion-pairing agent to improve peak shape for the acidic analyte and to control the pH of the mobile phase.

  • Sample Preparation:

    • Accurately weigh approximately 5 mg of 2-(5-Chloropyridin-2-yl)acetic acid.

    • Dissolve in a 1:1 mixture of Mobile Phase A and B to a final concentration of 0.5 mg/mL.

  • HPLC Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: UV at 254 nm.

    • Gradient: Start at 30% B, increase to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity as the percentage of the main peak area relative to the total area of all peaks.

Protocol 2: pKa Determination by Potentiometric Titration

The pKa is a critical parameter influencing a molecule's solubility and absorption. A weak acid/strong base titration is an effective method for its determination.[9]

  • System Setup:

    • Calibrate a pH meter with standard buffers (pH 4.0, 7.0, 10.0).

    • Use an automated titrator or a magnetic stirrer and a burette.

  • Sample Preparation:

    • Accurately weigh 20-30 mg of the compound and dissolve it in a known volume (e.g., 50 mL) of deionized water. A co-solvent like ethanol may be needed if aqueous solubility is low.

  • Titration:

    • Titrate the solution with a standardized strong base, such as 0.1 M Sodium Hydroxide (NaOH).

    • Record the pH value after each incremental addition of the titrant.

  • Data Analysis:

    • Plot the pH versus the volume of NaOH added.

    • The pKa is the pH at the half-equivalence point, where half of the acid has been neutralized. This corresponds to the midpoint of the steepest section of the titration curve.

    • Trustworthiness: This method is self-validating as the shape of the titration curve provides a clear indication of a monoprotic acid and allows for precise determination of the equivalence point.

Safety, Handling, and Storage

Proper handling and storage are essential to maintain the integrity of the compound and ensure laboratory safety.

  • Hazards: The compound is classified as an irritant.[7] It may cause skin, eye, and respiratory irritation.[10]

  • Handling: Use in a well-ventilated area.[11] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[10][12] Ensure eyewash stations and safety showers are readily accessible.

  • Storage: Store in a tightly sealed container under an inert atmosphere (nitrogen or argon).[5][7] The recommended storage temperature is between 2-8°C.[1][5][7]

Applications in Drug Discovery and Development

2-(5-Chloropyridin-2-yl)acetic acid is primarily used as a pharmaceutical intermediate.[1] Its reactive carboxylic acid group allows for the formation of amides, esters, and other derivatives, while the chloropyridine ring can participate in various cross-coupling reactions. These characteristics make it a valuable precursor for synthesizing active pharmaceutical ingredients (APIs) with potential therapeutic applications, including anti-inflammatory or antimicrobial properties.[1] For instance, related structures are used as intermediates in the synthesis of anticoagulants like Edoxaban.[13][14][15]

Conclusion

2-(5-Chloropyridin-2-yl)acetic acid is a key chemical intermediate with well-defined, albeit often predicted, physicochemical properties. A thorough understanding of its characteristics, supported by robust analytical validation, is crucial for its effective use in the synthesis of novel compounds in the pharmaceutical and agrochemical industries. The protocols and data presented in this guide offer a foundational framework for researchers and scientists working with this versatile molecule.

References

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  • 2-(5-Chloropyridin-2-yl)acetic acid | C7H6ClNO2 | CID 46737473 - PubChem. Available from: [Link]

  • 2-(5-chloropyridin-2-yl)acetic acid (C7H6ClNO2) - PubChemLite. Available from: [Link]

  • CAS No : 552850-73-4 | Product Name : 2-((5-Chloropyridin-2-yl)amino)-2-oxoacetic Acid. Available from: [Link]

  • Ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate hydrochloride - PubChem. Available from: [Link]

  • 1000522-43-9| Chemical Name : 2-(5-Chloropyridin-2-yl)acetic acid | Pharmaffiliates. Available from: [Link]

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Sources

Foundational

An In-depth Technical Guide to the Molecular Structure of 2-(5-Chloropyridin-2-yl)acetic acid

For Researchers, Scientists, and Drug Development Professionals Introduction 2-(5-Chloropyridin-2-yl)acetic acid is a heterocyclic compound of significant interest within pharmaceutical and agrochemical research.[1] Its...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(5-Chloropyridin-2-yl)acetic acid is a heterocyclic compound of significant interest within pharmaceutical and agrochemical research.[1] Its structural motif, featuring a substituted pyridine ring linked to an acetic acid moiety, serves as a versatile scaffold for the synthesis of a wide array of biologically active molecules.[1] This guide provides a comprehensive analysis of its molecular structure, physicochemical properties, and the analytical methodologies crucial for its characterization. Understanding these fundamental aspects is paramount for its effective utilization in drug discovery and development, where it is often employed as an intermediate in the synthesis of active pharmaceutical ingredients (APIs) with potential anti-inflammatory, antimicrobial, or antiviral properties.[1]

Molecular and Physicochemical Properties

The fundamental characteristics of 2-(5-Chloropyridin-2-yl)acetic acid are summarized below, providing a foundational understanding of its chemical identity and behavior.

PropertyValueSource
CAS Number 1000522-43-9[2][3][4][]
Molecular Formula C₇H₆ClNO₂[1][2][4][][6]
Molecular Weight 171.58 g/mol [1][3][][6]
IUPAC Name 2-(5-chloropyridin-2-yl)acetic acid[][6]
Appearance White to light yellow solid[7]
Boiling Point 295.9 ± 25.0 °C (Predicted)[1][7][8]
Density 1.405 ± 0.06 g/cm³ (Predicted)[7][8]
pKa 3.81 ± 0.10 (Predicted)[7]
Storage Store in a cool, dry place under an inert atmosphere (2-8°C)[1][2][4][7]
Structural Representation

The two-dimensional structure of 2-(5-Chloropyridin-2-yl)acetic acid is depicted below. This representation illustrates the key functional groups: a pyridine ring substituted with a chlorine atom at the 5-position and an acetic acid group at the 2-position.

Caption: 2D structure of 2-(5-Chloropyridin-2-yl)acetic acid.

Spectroscopic and Crystallographic Analysis

A multi-technique approach is essential for the unambiguous structural elucidation and purity assessment of 2-(5-Chloropyridin-2-yl)acetic acid. This section details the expected outcomes from key analytical methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring and the methylene protons of the acetic acid side chain. The chemical shifts and coupling patterns provide critical information about the substitution pattern. For a related compound, 2-chloropyridine, proton signals appear in the range of 7.2-8.4 ppm.[9] For 2-amino-5-chloropyridine, aromatic protons are also observed in a similar region.[10]

¹³C NMR: The carbon NMR spectrum will complement the ¹H NMR data by providing signals for all unique carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid, which is typically found in the range of 170-185 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Expected IR Absorptions:

  • O-H Stretch (Carboxylic Acid): A very broad band is expected in the region of 2500-3300 cm⁻¹, which is characteristic of the hydrogen-bonded hydroxyl group in a carboxylic acid.[11]

  • C=O Stretch (Carboxylic Acid): A strong, sharp absorption is anticipated between 1680-1750 cm⁻¹.[11] The exact position can be influenced by conjugation and hydrogen bonding.

  • C=C and C=N Stretches (Pyridine Ring): These vibrations typically appear in the 1400-1600 cm⁻¹ region.

  • C-Cl Stretch: A band in the fingerprint region, typically around 600-800 cm⁻¹, can be attributed to the carbon-chlorine bond.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition.

Expected Mass-to-Charge Ratios (m/z):

  • [M+H]⁺: 172.01599

  • [M+Na]⁺: 193.99793

  • [M-H]⁻: 170.00143

These predicted values are crucial for confirming the identity of the compound in complex mixtures or during reaction monitoring.[12] LC-MS/MS methods have been successfully developed for the quantification of similar pyridyl acetic acid derivatives in biological matrices.[13][14][15]

X-ray Crystallography

Synthesis and Reactivity

2-(5-Chloropyridin-2-yl)acetic acid is a valuable synthetic intermediate.[1] While a specific, detailed synthesis protocol for this exact molecule was not found, general synthetic strategies for related compounds often involve the hydrolysis of a corresponding ester or nitrile precursor. For instance, the synthesis of 3-chloropyridine-2-acetic acid has been achieved by the hydrolysis of ethyl 2-(3-chloropyridin-2-yl)acetate.[17] Similarly, (6-chloropyridin-3-yl) acetic acid ethyl ester can be synthesized from (6-chloropyridin-3-yl)acetonitrile.[18]

The reactivity of 2-(5-Chloropyridin-2-yl)acetic acid is primarily dictated by its carboxylic acid and chloropyridine functionalities. The carboxylic acid group can undergo esterification, amidation, and reduction, while the chloropyridine ring can participate in nucleophilic aromatic substitution reactions, allowing for further molecular elaboration.

Illustrative Synthetic Workflow

The following diagram outlines a generalized workflow for the synthesis and purification of a pyridylacetic acid derivative, based on common organic chemistry principles.

G start Starting Material (e.g., Chloropyridine derivative) step1 Functional Group Interconversion (e.g., Cyanation) start->step1 step2 Hydrolysis of Nitrile/Ester to Carboxylic Acid step1->step2 step3 Work-up and Extraction step2->step3 step4 Purification (e.g., Recrystallization, Chromatography) step3->step4 product Final Product: 2-(5-Chloropyridin-2-yl)acetic acid step4->product

Caption: Generalized synthetic workflow for pyridylacetic acids.

Analytical Characterization Protocol

To ensure the identity and purity of 2-(5-Chloropyridin-2-yl)acetic acid, a systematic analytical approach is required.

Step-by-Step Characterization
  • Sample Preparation:

    • For NMR, dissolve an appropriate amount of the solid in a deuterated solvent (e.g., DMSO-d₆, CDCl₃).

    • For IR, prepare a KBr pellet or obtain the spectrum as a neat solid using an ATR accessory.

    • For LC-MS, prepare a dilute solution in a suitable mobile phase, such as a mixture of acetonitrile and water with a formic acid modifier.

  • Data Acquisition:

    • Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.

    • Record the IR spectrum over the range of 4000-400 cm⁻¹.

    • Perform LC-MS analysis using a suitable column and gradient elution to confirm the molecular weight.

  • Data Interpretation:

    • Assign all peaks in the NMR spectra to the corresponding protons and carbons.

    • Identify the characteristic functional group absorptions in the IR spectrum.

    • Confirm the molecular ion peak in the mass spectrum.

Quality Control Workflow

G cluster_0 Synthesis and Purification cluster_1 Analytical Characterization Synthesis Synthesis Purification Purification Synthesis->Purification NMR NMR Purification->NMR IR IR NMR->IR MS MS IR->MS Purity_Assessment Purity_Assessment MS->Purity_Assessment Release Release Purity_Assessment->Release >95% Purity

Caption: Quality control workflow for 2-(5-Chloropyridin-2-yl)acetic acid.

Safety and Handling

2-(5-Chloropyridin-2-yl)acetic acid is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[6] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

A thorough understanding of the molecular structure and properties of 2-(5-Chloropyridin-2-yl)acetic acid is fundamental to its application in research and development. This guide has provided a detailed overview of its key characteristics and the analytical techniques required for its comprehensive characterization. By employing the described methodologies, researchers can ensure the quality and integrity of this important chemical building block, thereby facilitating the advancement of new therapeutic agents and other valuable chemical entities.

References

  • 2-(5-chloropyridin-2-yl)acetic acid - Chemical Technology Co.,LTD(expird). (n.d.).
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  • 1000522-43-9|2-(5-Chloropyridin-2-yl)acetic acid. (n.d.). BLDpharm.
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  • Crystal structure of tetraaqua-bis(2-((3,5,6-trichloropyridin-2-yl)oxy)acetato-κO)-nickel(II). (2020). Zeitschrift für Kristallographie - New Crystal Structures, 235(1), 55-56.
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  • An LC-MS/MS assay for the quantitative determination of 2-pyridyl acetic acid, a major metabolite and key surrogate for betahistine, using low-volume human K2 EDTA plasma. (2016).
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Exploratory

Spectroscopic Data of 2-(5-Chloropyridin-2-yl)acetic acid: A Technical Guide

Introduction 2-(5-Chloropyridin-2-yl)acetic acid is a valuable intermediate in the synthesis of pharmaceuticals and other bioactive molecules.[1] Its chemical structure, comprising a substituted pyridine ring and a carbo...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-(5-Chloropyridin-2-yl)acetic acid is a valuable intermediate in the synthesis of pharmaceuticals and other bioactive molecules.[1] Its chemical structure, comprising a substituted pyridine ring and a carboxylic acid moiety, imparts specific reactivity that is harnessed in the construction of more complex molecular architectures. Accurate and comprehensive characterization of this compound is paramount to ensure its purity, confirm its identity, and understand its chemical behavior. This technical guide provides an in-depth analysis of the spectroscopic data for 2-(5-Chloropyridin-2-yl)acetic acid, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The information presented herein is intended to be a valuable resource for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Molecular Structure and Properties

  • Chemical Formula: C₇H₆ClNO₂[1][2]

  • Molecular Weight: 171.58 g/mol [1][2]

  • CAS Number: 1000522-43-9

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds. By analyzing the chemical shifts, coupling constants, and integration of the signals, a detailed picture of the proton and carbon framework can be constructed.

¹H NMR Spectroscopy

The ¹H NMR spectrum of 2-(5-Chloropyridin-2-yl)acetic acid is expected to show distinct signals corresponding to the aromatic protons on the pyridine ring and the methylene protons of the acetic acid side chain. The acidic proton of the carboxylic acid is also observable.

Predicted ¹H NMR Data (500 MHz, CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~10-12broad singlet1H-COOH
~8.50doublet1HH-6
~7.70doublet of doublets1HH-4
~7.30doublet1HH-3
~3.80singlet2H-CH₂-

Interpretation:

  • The pyridine ring protons are expected to appear in the aromatic region (7.0-9.0 ppm). The electron-withdrawing nature of the nitrogen atom and the chlorine substituent will deshield these protons.

  • The proton at position 6 (H-6), being adjacent to the nitrogen, is expected to be the most deshielded.

  • The protons at positions 3 and 4 will show characteristic splitting patterns due to coupling with their neighbors.

  • The methylene protons (-CH₂-) adjacent to the pyridine ring and the carbonyl group will appear as a singlet.

  • The carboxylic acid proton (-COOH) will typically appear as a broad singlet at a downfield chemical shift, and its position can be concentration-dependent.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Predicted ¹³C NMR Data (125 MHz, CDCl₃):

Chemical Shift (δ, ppm)Assignment
~175-C=O
~155C-2
~150C-6
~140C-4
~130C-5
~125C-3
~45-CH₂-

Interpretation:

  • The carbonyl carbon of the carboxylic acid is expected to have the most downfield chemical shift.

  • The carbons of the pyridine ring will appear in the aromatic region, with their specific chemical shifts influenced by the positions of the nitrogen atom and the chlorine substituent.

Experimental Protocol for NMR Data Acquisition:

A detailed protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.

  • Sample Preparation:

    • Accurately weigh 5-25 mg of 2-(5-Chloropyridin-2-yl)acetic acid.[3][4]

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.[5]

    • Ensure the sample is fully dissolved. If necessary, gently warm the vial or use sonication.

    • Filter the solution through a small cotton plug in a Pasteur pipette into a clean 5 mm NMR tube to remove any particulate matter.[6]

    • The final sample height in the NMR tube should be approximately 4-5 cm.[5]

    • Cap the NMR tube securely.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Acquire the ¹H NMR spectrum using appropriate parameters (e.g., pulse angle, acquisition time, relaxation delay).

    • Acquire the ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans will be required to achieve a good signal-to-noise ratio.

Caption: Workflow for NMR sample preparation and data acquisition.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of 2-(5-Chloropyridin-2-yl)acetic acid will be dominated by the characteristic absorptions of the carboxylic acid group and the substituted pyridine ring.

Expected IR Absorption Bands:

Wavenumber (cm⁻¹)IntensityAssignment
3300-2500BroadO-H stretch (carboxylic acid dimer)[7][8]
~3050MediumC-H stretch (aromatic)
~2950MediumC-H stretch (aliphatic)
1760-1690StrongC=O stretch (carboxylic acid)[7][9]
~1600, ~1470Medium-StrongC=C and C=N stretches (pyridine ring)
1440-1395MediumO-H bend[7]
1320-1210StrongC-O stretch[7]
~1100MediumC-Cl stretch

Interpretation:

  • The most prominent feature will be the very broad O-H stretching band of the carboxylic acid, which is due to strong hydrogen bonding between molecules, forming dimers.[7][10] This broad absorption often overlaps with the C-H stretching vibrations.[9]

  • A strong, sharp absorption for the carbonyl (C=O) group of the carboxylic acid will be observed.[10]

  • The characteristic stretching vibrations of the pyridine ring will be present in the 1600-1400 cm⁻¹ region.

  • The C-Cl stretching vibration is also expected, though it may be in a crowded region of the spectrum.

Experimental Protocol for FTIR Data Acquisition:

  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Ensure the ATR crystal is clean. Record a background spectrum of the clean, empty ATR accessory.

    • Place a small amount of the solid 2-(5-Chloropyridin-2-yl)acetic acid sample directly onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Collect the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.

    • Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) and a soft tissue after the measurement.

ftir_workflow start Start background Record Background Spectrum (Clean ATR Crystal) start->background place_sample Place Sample on ATR Crystal background->place_sample apply_pressure Apply Pressure place_sample->apply_pressure collect_spectrum Collect Sample Spectrum apply_pressure->collect_spectrum clean_crystal Clean ATR Crystal collect_spectrum->clean_crystal end_process End clean_crystal->end_process

Caption: Workflow for FTIR data acquisition using the ATR method.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. For 2-(5-Chloropyridin-2-yl)acetic acid, the mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.

Expected Mass Spectrometry Data (Electrospray Ionization - ESI):

  • Molecular Ion (M): The presence of chlorine, which has two common isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), will result in a characteristic isotopic pattern for the molecular ion.[11][12][13]

    • [M+H]⁺: m/z ≈ 172.0 (for ³⁵Cl)

    • [M+2+H]⁺: m/z ≈ 174.0 (for ³⁷Cl)

    • The relative intensity of the [M+H]⁺ and [M+2+H]⁺ peaks will be approximately 3:1.

  • Fragmentation: Common fragmentation pathways may include the loss of the carboxylic acid group (-COOH, 45 Da) or the entire acetic acid side chain.

Experimental Protocol for ESI-MS Data Acquisition:

  • Sample Preparation:

    • Prepare a dilute solution of 2-(5-Chloropyridin-2-yl)acetic acid (typically in the low µg/mL to ng/mL range) in a suitable solvent such as methanol or acetonitrile/water.[14]

    • The solvent should be compatible with electrospray ionization.

  • Data Acquisition:

    • Introduce the sample solution into the ESI source via direct infusion using a syringe pump or through a liquid chromatography (LC) system.

    • Apply a high voltage to the ESI needle to generate charged droplets.[15][16]

    • The solvent evaporates, and the analyte molecules are ionized (typically protonated in positive ion mode to give [M+H]⁺).

    • The ions are then guided into the mass analyzer, where they are separated based on their mass-to-charge ratio (m/z).

    • The detector records the abundance of each ion, generating the mass spectrum.

esims_workflow cluster_prep Sample Preparation cluster_analysis Mass Analysis dissolve_sample Prepare Dilute Solution infuse Infuse into ESI Source dissolve_sample->infuse ionize Electrospray Ionization infuse->ionize analyze Mass Analysis (m/z) ionize->analyze detect Detection analyze->detect

Caption: Workflow for ESI-MS data acquisition.

Conclusion

The combination of NMR, IR, and MS provides a comprehensive spectroscopic profile of 2-(5-Chloropyridin-2-yl)acetic acid. This guide has outlined the expected data from these techniques, provided interpretations based on established chemical principles, and detailed the experimental protocols for data acquisition. Adherence to these protocols will ensure the generation of high-quality, reliable data, which is essential for the use of this compound in research and development.

References

  • IR Spectroscopy Tutorial: Carboxylic Acids. (n.d.). UCLA Chemistry. Retrieved from [Link]

  • Max, J.-J., & Chapados, C. (2009). Infrared Spectroscopy of Aqueous Carboxylic Acids: Comparison between Different Acids and Their Salts. The Journal of Physical Chemistry A, 113(24), 6637–6648. [Link]

  • JoVE. (2025). IR and UV–Vis Spectroscopy of Carboxylic Acids. Journal of Visualized Experiments. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 16.9: Organic Compounds Containing Halogen Atoms. Retrieved from [Link]

  • Lee, H., & Lee, J. Y. (2010). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. Clinical and Experimental Pediatrics, 53(11), 931–939. [Link]

  • UCI Aerosol Photochemistry Group. (2014). Fourier Transform Infrared Spectroscopy. Retrieved from [Link]

  • Innovatech Labs. (2022). How Does FTIR Analysis Work?. Retrieved from [Link]

  • MIT OpenCourseWare. (n.d.). 8.1 - FT-NMR Sample Preparation Guide. Retrieved from [Link]

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  • Chemguide. (n.d.). mass spectra - the M+2 peak. Retrieved from [Link]

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  • University of Houston. (n.d.). Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy. Retrieved from [Link]

  • Physics LibreTexts. (2022). 6.3: Electrospray Ionization (ESI) Mass Spectrometry. Retrieved from [Link]

  • Bruker. (n.d.). Guide to FT-IR Spectroscopy. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. Retrieved from [Link]

  • Ghosh, C., & Zenobi, R. (2015). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. Journal of the Indian Institute of Science, 95(3), 255–271. [Link]

  • JoVE. (2022). Imaging-Biological Tissues: Desorption Electrospray Ionization Mass Spectrometry | Protocol Preview. YouTube. Retrieved from [Link]

  • ResearchGate. (2025). Mass spectrometry of halogen-containing organic compounds. Retrieved from [Link]

  • El-Gaby, M. S. A., et al. (2021). Synthesis and spectral characterization of selective pyridine compounds as bioactive agents. Journal of the Saudi Chemical Society, 25(2), 101178. [Link]

  • Tailored Tutors. (2019). Mass Spectroscopy - Halo-isotopes | A Level Chemistry | EDEXCEL. YouTube. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-5-chloropyridine. National Institutes of Health. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000042). Retrieved from [Link]

  • PubChem. (n.d.). 2-(5-Chloropyridin-2-yl)acetic acid. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 2-(5-Chloropyridin-2-yl)acetic acid. Retrieved from [Link]

  • ContaminantDB. (n.d.). 1H NMR Spectrum (CHEM022801). Retrieved from [Link]

  • PubChemLite. (n.d.). 2-(5-chloropyridin-2-yl)acetic acid (C7H6ClNO2). Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, D2O, experimental) (HMDB0000042). Retrieved from [Link]

  • Dona, A. C., et al. (2016). A guide to the identification of metabolites in NMR-based metabonomics/metabolomics experiments. Computational and Structural Biotechnology Journal, 14, 135–153. [Link]

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  • ResearchGate. (n.d.). FT-IR spectrum of the acetic acid. Retrieved from [Link]

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Foundational

An In-depth Technical Guide to the Known Biological Activities of 2-(5-Chloropyridin-2-yl)acetic Acid

Introduction 2-(5-Chloropyridin-2-yl)acetic acid is a heterocyclic compound that has garnered significant interest within the scientific community, particularly in the fields of agrochemistry and medicinal chemistry. Its...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-(5-Chloropyridin-2-yl)acetic acid is a heterocyclic compound that has garnered significant interest within the scientific community, particularly in the fields of agrochemistry and medicinal chemistry. Its structural motif, featuring a chlorinated pyridine ring linked to an acetic acid moiety, serves as a versatile scaffold for the synthesis of a diverse array of biologically active molecules. While the intrinsic biological activity of the parent compound is not extensively documented, its true value lies in its role as a key intermediate for the development of potent herbicides, as well as therapeutic agents with potential anti-inflammatory, antimicrobial, and anticancer properties.[1] This technical guide provides a comprehensive overview of the known biological activities associated with 2-(5-Chloropyridin-2-yl)acetic acid and its derivatives, offering valuable insights for researchers, scientists, and drug development professionals.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 2-(5-Chloropyridin-2-yl)acetic acid is fundamental for its application in synthesis and biological screening.

PropertyValueReference
Molecular Formula C₇H₆ClNO₂[2][]
Molecular Weight 171.58 g/mol [2]
Appearance White to light yellow solid
Boiling Point 295.9±25.0°C at 760 mmHg[1]
Storage 2-8°C, under inert gas[1]
CAS Number 1000522-43-9[2][4]

Synthesis of 2-(5-Chloropyridin-2-yl)acetic Acid

The synthesis of 2-(5-Chloropyridin-2-yl)acetic acid is a critical first step for its utilization in further chemical modifications. While various proprietary methods exist, a general and illustrative synthetic approach is outlined below. This protocol is intended for informational purposes and should be adapted and optimized based on laboratory conditions and safety protocols.

General Synthetic Workflow

The synthesis typically involves the introduction of the acetic acid moiety at the 2-position of the 5-chloropyridine ring. One common strategy is the hydrolysis of a corresponding ester or nitrile precursor, which can be synthesized from commercially available starting materials.

Caption: A general synthetic route to 2-(5-Chloropyridin-2-yl)acetic acid.

Illustrative Experimental Protocol

Step 1: Cyanation of 5-chloro-2-(chloromethyl)pyridine

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, dissolve 5-chloro-2-(chloromethyl)pyridine in a suitable aprotic polar solvent such as dimethyl sulfoxide (DMSO).

  • Slowly add a stoichiometric equivalent of sodium cyanide (NaCN) portion-wise, while maintaining the temperature below 30°C using an ice bath.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by carefully pouring the mixture into ice-water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 2-(5-chloropyridin-2-yl)acetonitrile.

Step 2: Hydrolysis of 2-(5-chloropyridin-2-yl)acetonitrile

  • To the crude 2-(5-chloropyridin-2-yl)acetonitrile, add a mixture of concentrated sulfuric acid and water.

  • Heat the mixture to reflux and maintain for several hours, monitoring the disappearance of the starting material by TLC.

  • Cool the reaction mixture to room temperature and carefully neutralize with a base (e.g., sodium hydroxide solution) to precipitate the product.

  • Filter the solid precipitate, wash with cold water, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 2-(5-Chloropyridin-2-yl)acetic acid.

Herbicidal Activity: An Auxin Mimic

The structural similarity of pyridine carboxylic acids to the natural plant hormone indole-3-acetic acid (IAA) has led to their development as synthetic auxin herbicides. These herbicides are highly effective against broadleaf weeds and are known for their persistence, providing long-lasting weed control.

Mechanism of Action

Synthetic auxins like those derived from the pyridine carboxylic acid class act as "superauxins". They are more stable in plants than the natural auxin IAA and induce a range of detrimental physiological responses in susceptible plants. The primary mode of action involves the deregulation of auxin-responsive genes.

Caption: Simplified mechanism of synthetic auxin herbicide action.

At supraoptimal concentrations, these synthetic auxins bind to the TIR1/AFB family of F-box protein receptors. This binding event promotes the interaction between the receptor complex and Aux/IAA transcriptional repressor proteins. Consequently, the Aux/IAA repressors are targeted for ubiquitination and subsequent degradation by the 26S proteasome. The degradation of these repressors leads to the de-repression of Auxin Response Factors (ARFs), which are transcription factors that activate the expression of a multitude of auxin-responsive genes. The resulting uncontrolled and prolonged gene expression disrupts normal plant growth processes, leading to epinasty, tissue damage, and ultimately, plant death.

Therapeutic Potential: A Scaffold for Drug Discovery

Beyond its application in agriculture, the 2-(5-Chloropyridin-2-yl)acetic acid scaffold has emerged as a promising starting point for the development of novel therapeutic agents. Its derivatives have been investigated for a range of pharmacological activities.[1]

Anti-inflammatory Activity

Arylpropionic acid derivatives are a well-established class of non-steroidal anti-inflammatory drugs (NSAIDs).[5] The structural features of 2-(5-Chloropyridin-2-yl)acetic acid make it an attractive candidate for the synthesis of novel anti-inflammatory agents. The biological activity of NSAIDs is primarily attributed to their inhibition of cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins, potent mediators of inflammation.[5] While direct studies on the anti-inflammatory properties of 2-(5-Chloropyridin-2-yl)acetic acid derivatives are not abundant in the public domain, the broader class of arylpropionic acids has shown significant potential in this area.[5][6]

Antimicrobial Activity

The increasing prevalence of antibiotic resistance necessitates the discovery of new antimicrobial agents. Various heterocyclic compounds, including pyridine derivatives, have been explored for their antibacterial and antifungal properties. The incorporation of the 2-(5-Chloropyridin-2-yl)acetic acid moiety into larger molecules has the potential to yield compounds with significant antimicrobial activity. For instance, studies on other acetic acid derivatives have demonstrated potent activity against multidrug-resistant pathogens like methicillin-resistant Staphylococcus aureus (MRSA).[7] The mechanism of action for such compounds can vary, but often involves disruption of the bacterial cell membrane.[7] High-throughput screening of libraries containing derivatives of 2-(5-Chloropyridin-2-yl)acetic acid could identify novel antimicrobial leads.[8][9]

Anticancer Activity

The search for novel anticancer agents is a continuous effort in medicinal chemistry. The 2-(5-Chloropyridin-2-yl)acetic acid scaffold can be incorporated into various molecular frameworks to generate compounds with potential antiproliferative activity. For example, quinazoline derivatives, which can be synthesized using related starting materials, have shown significant anticancer activity against a range of human tumor cell lines.[10] The National Cancer Institute (NCI) has screened numerous compounds, and data from such screenings can provide valuable insights into the potential of specific chemical scaffolds.[10] The anticancer activity of such derivatives can be evaluated using standard in vitro assays like the MTT assay to determine their IC₅₀ values against various cancer cell lines.[11]

Conclusion and Future Directions

2-(5-Chloropyridin-2-yl)acetic acid is a valuable and versatile chemical intermediate with significant potential in both the agrochemical and pharmaceutical industries. Its structural relationship to auxin has led to the development of potent herbicides, and its utility as a synthetic scaffold continues to be explored for the discovery of novel therapeutic agents. While the biological activities of its derivatives are more extensively studied than the parent compound itself, the existing body of research clearly indicates that this chemical motif is a rich source for the generation of biologically active molecules.

Future research in this area should focus on:

  • Systematic Biological Screening: A comprehensive biological screening of 2-(5-Chloropyridin-2-yl)acetic acid and a focused library of its simple derivatives would provide a clearer understanding of its intrinsic activities and guide further drug discovery efforts.

  • Structure-Activity Relationship (SAR) Studies: Detailed SAR studies on its anti-inflammatory, antimicrobial, and anticancer derivatives will be crucial for optimizing their potency and selectivity.

  • Mechanism of Action Studies: Elucidating the precise molecular targets and mechanisms of action for the most promising derivatives will be essential for their development as clinical candidates.

The continued exploration of the chemical space around 2-(5-Chloropyridin-2-yl)acetic acid holds great promise for the development of new and effective solutions to challenges in agriculture and human health.

References

  • Ahmad, O. K., Medley, J. W., Coste, A., & Movassaghi, M. (2012). Direct Synthesis of Azaheterocycles from N-Aryl/Vinyl Amides. Organic Syntheses, 89, 549-561. [Link]

  • MySkinRecipes. (n.d.). 2-(5-Chloropyridin-2-yl)acetic acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 46737473, 2-(5-Chloropyridin-2-yl)acetic acid. Retrieved from [Link]

  • Kocić, D., Stanković, N., Stanojević, M., Stojković, M., Petrović, V., Mladenović, A., ... & Stevanović, M. (2024). Unveiling Anticancer Potential of COX-2 and 5-LOX Inhibitors: Cytotoxicity, Radiosensitization Potential and Antimigratory Activity against Colorectal and Pancreatic Carcinoma. Molecules, 29(12), 2889. [Link]

  • Ali, K. F., & Taha, A. (2017). Syntheses of Medicinal Compounds. ResearchGate. [Link]

  • Badr, S. (2011). Synthesis and antiinflammatory activity of novel 2,5-disubstituted thiophene derivatives. Turkish Journal of Chemistry, 35(1), 131-143. [Link]

  • Burger, A. M., & Fiebig, H. H. (2004). 2 Preclinical Screening for New Anticancer Agents. In Anticancer Drug Development (pp. 29-50). Humana Press. [Link]

  • Kumar, A., Kumar, A., Kumar, V., Singh, B., & Mahajan, A. (2025). Antibacterial activity of 2-(4-aminopiperidin-4-yl)acetic acid (β3,3-Pip) derivatives and its peptides conjugated with lauric acid through the side chain against methicillin-resistant Staphylococcus aureus (MRSA). Microbial Pathogenesis, 205, 107693. [Link]

  • Kumar, P., Sangam, Bala, V. C., Nimesh, S., & Bajpai, A. (2020). Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. International Journal of Pharmaceutical and Phytopharmacological Research, 17(4), 540-555. [Link]

  • Insuasty, A., Castillo, J., Becerra, D., Rojas, H., Abonia, R., & Insuasty, B. (2021). Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking. RSC advances, 11(40), 24657-24671. [Link]

  • Kumar, P., Sangam, Bala, V. C., Nimesh, S., & Bajpai, A. (2020). Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. International Journal of Pharmaceutical and Phytopharmacological Research, 17(4), 540-555. [Link]

  • Liu, H., Tan, M., & Wang, Q. (2000). Novel synthesis and anti-inflammatory activities of 2,5-disubstituted-dioxacycloalkanes. Bioorganic & medicinal chemistry letters, 10(13), 1375-1377. [Link]

  • Ayon, N. J. (2023). High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery. Metabolites, 13(5), 625. [Link]

  • Gendrisch, F., Gricman, Ł., Czarnecka, K., Gornowicz, A., Bielawska, A., & Bielawski, K. (2024). Synthesis, Pharmacokinetic Profile, Anticancer Activity and Toxicity of the New Amides of Betulonic Acid—In Silico and In Vitro Study. International Journal of Molecular Sciences, 25(8), 4474. [Link]

  • Pérez-García, A., Romero-Mancillas, A., Varela-Ramirez, F. W., Aguilera, R. J., & Ortiz, A. (2023). Identification of a Family of Glycoside Derivatives Biologically Active against Acinetobacter baumannii and Other MDR Bacteria Using a QSPR Model. Pharmaceuticals, 16(2), 250. [Link]

  • Badr, S. (2011). Synthesis and antiinflammatory activity of novel 2,5-disubstituted thiophene derivatives. Turkish Journal of Chemistry, 35(1), 131-143. [Link]

  • Giamarellos-Bourboulis, E. J., & Giamarellou, H. (2020). Antimicrobial Properties on Non-Antibiotic Drugs in the Era of Increased Bacterial Resistance. Antibiotics, 9(3), 103. [Link]

  • Wang, Y., Li, Y., Wang, Y., Zhang, Y., & Chen, J. (2023). Bioactive Component Screening and Mechanistic Study of the Anti-Diabetic Activity of Lophatherum gracile Brongn Extract. Foods, 12(15), 2898. [Link]

  • Ayon, N. J. (2023). High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery. Metabolites, 13(5), 625. [Link]

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Exploratory

A Senior Application Scientist's Guide to 2-(5-Chloropyridin-2-yl)acetic Acid: Sourcing, Quality Control, and Application

Introduction: The Strategic Importance of a Key Heterocyclic Building Block In the landscape of modern drug discovery and development, the precise architecture of small molecules is paramount. Heterocyclic compounds, in...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of a Key Heterocyclic Building Block

In the landscape of modern drug discovery and development, the precise architecture of small molecules is paramount. Heterocyclic compounds, in particular, form the backbone of a vast number of approved therapeutics. Among these, pyridine-based scaffolds are of exceptional interest due to their ability to engage in a variety of biological interactions. 2-(5-Chloropyridin-2-yl)acetic acid (CAS No. 1000522-43-9), a substituted pyridine derivative, has emerged as a critical starting material and intermediate for the synthesis of complex active pharmaceutical ingredients (APIs).[1][2] Its utility is particularly noted in the development of kinase inhibitors, a class of drugs that has revolutionized the treatment of cancer and inflammatory diseases.[3][4]

This technical guide provides researchers, process chemists, and drug development professionals with a comprehensive overview of 2-(5-Chloropyridin-2-yl)acetic acid. We will delve into the commercial supplier landscape, establish a framework for stringent quality control, discuss potential synthetic impurities, and explore its application, all from the field-proven perspective of a senior application scientist. The objective is not merely to present data but to provide a self-validating system for sourcing and utilizing this key intermediate with confidence.

I. The Commercial Supplier Landscape: Navigating Your Sourcing Options

The reliable supply of starting materials is the foundation of any successful research and development program. For 2-(5-Chloropyridin-2-yl)acetic acid, a number of reputable chemical suppliers offer this compound in research and development quantities. The choice of supplier should be guided by a careful evaluation of purity, available quantities, documentation, and lead times.

Below is a comparative table of prominent commercial suppliers. It is crucial to note that availability and pricing are subject to change, and direct inquiry is always recommended.

SupplierTypical PurityAvailable QuantitiesCAS NumberStorage Conditions
Sigma-Aldrich (MilliporeSigma) ≥95%Milligrams to Grams1000522-43-92-8°C, Inert atmosphere
BOC Sciences ≥95%Custom Quantities1000522-43-92-8°C, Inert atmosphere[]
BLDpharm InquireMilligrams to Kilograms1000522-43-92-8°C, Inert atmosphere[6]
MySkinRecipes ≥95%100mg, 250mg, 1g1000522-43-92-8°C, Store under inert gas[1]
Pharmaffiliates High PurityInquire1000522-43-9Inquire
Alfa Chemistry 96%Custom Quantities1000522-43-9Inquire

II. Quality Control & Analytical Characterization: A Scientist's Due Diligence

The adage "garbage in, garbage out" is acutely true in chemical synthesis. The purity and impurity profile of a starting material like 2-(5-Chloropyridin-2-yl)acetic acid can have a profound impact on reaction efficiency, yield, and the purity of the final compound. As such, a robust quality control (QC) process is not a mere formality but a critical step in risk mitigation.

The Certificate of Analysis (CoA): Your Primary Quality Document

A Certificate of Analysis is a non-negotiable document that should be requested and scrutinized for every batch of starting material. While the exact format may vary, a comprehensive CoA for 2-(5-Chloropyridin-2-yl)acetic acid should include the following:

  • Identification: Confirmation of the compound's identity, typically via ¹H NMR and Mass Spectrometry (MS), cross-referenced with the expected structure.

  • Purity Assessment: The purity value should be determined by a quantitative method, most commonly High-Performance Liquid Chromatography (HPLC). A purity of ≥95% is standard for research-grade material, but higher purities may be available.

  • Analytical Methods: The CoA should specify the methods used for analysis (e.g., HPLC column type, mobile phase, detector wavelength).

  • Physical Properties: Appearance, melting point, and solubility data.

  • Date of Analysis and Batch Number: Essential for traceability.

Key Analytical Techniques for Quality Verification:
  • ¹H NMR (Proton Nuclear Magnetic Resonance): Provides structural confirmation. The spectrum should be consistent with the structure of 2-(5-Chloropyridin-2-yl)acetic acid, showing the characteristic aromatic signals of the pyridine ring and the singlet for the methylene protons.

  • HPLC (High-Performance Liquid Chromatography): The primary tool for purity assessment. An HPLC chromatogram provides a clear visual representation of the main peak (the desired compound) and any impurity peaks. The area percentage of the main peak is typically reported as the purity.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound. For 2-(5-Chloropyridin-2-yl)acetic acid (C₇H₆ClNO₂), the expected molecular weight is approximately 171.58 g/mol .[2]

  • FT-IR (Fourier-Transform Infrared Spectroscopy): Can confirm the presence of key functional groups, such as the carboxylic acid C=O and O-H stretches.

III. Potential Impurities: Understanding the Synthetic Provenance

A deep understanding of the potential synthetic routes to 2-(5-Chloropyridin-2-yl)acetic acid is crucial for anticipating likely impurities. While specific proprietary synthesis routes are not always disclosed by suppliers, a plausible and common approach involves the following steps:

  • Starting Material: A common precursor is 2-methyl-5-chloropyridine.

  • Side-Chain Functionalization: This can be achieved through various methods, such as radical bromination of the methyl group followed by cyanide displacement and subsequent hydrolysis to the carboxylic acid.

  • Hydrolysis: The final step is typically the hydrolysis of an ester or nitrile precursor to the desired carboxylic acid.

Based on such a synthetic pathway, researchers should be vigilant for the following potential impurities:

  • Unreacted Starting Materials: Residual 2-methyl-5-chloropyridine or its halogenated intermediates.

  • Over-chlorinated Species: Dichloro- or trichloro-pyridine derivatives, which can arise during the synthesis of the initial building blocks.

  • Isomeric Impurities: Depending on the synthetic route, other isomers of chloropyridinyl acetic acid could be present.

  • Residual Solvents: Solvents used in the synthesis and purification steps (e.g., toluene, ethyl acetate, THF).

  • Byproducts of Hydrolysis: If the synthesis proceeds via an ester, incomplete hydrolysis could leave residual methyl or ethyl esters of the final product.

The following diagram illustrates a logical workflow for a researcher to select and qualify a supplier for this critical reagent.

G Workflow for Supplier Qualification of 2-(5-Chloropyridin-2-yl)acetic Acid A Identify Potential Suppliers (e.g., Sigma-Aldrich, BOC Sciences, BLDpharm) B Request Technical Information - Certificate of Analysis (Sample) - Purity Specification - Available Quantities & Lead Times A->B C Evaluate Supplier Documentation - Review CoA for completeness - Check analytical methods used - Assess stated purity B->C D Risk Assessment of Impurities - Consider potential synthetic routes - Identify critical impurities for your application C->D E Order Small Evaluation Sample D->E F In-House Quality Control - ¹H NMR for structural confirmation - HPLC for purity verification - Compare results with supplier's CoA E->F G Decision Point F->G Data Consistent? H Supplier Approved - Place bulk order - Qualify specific batch for use G->H Yes I Supplier Rejected - Return to Step A or C with another supplier G->I No

Caption: A step-by-step workflow for the qualification of a commercial supplier.

IV. Applications in Drug Discovery: A Versatile Building Block

2-(5-Chloropyridin-2-yl)acetic acid is a valuable intermediate in the synthesis of biologically active molecules, particularly in the realm of kinase inhibitors.[1] The pyridine ring can act as a hinge-binding motif in the ATP-binding pocket of many kinases, while the carboxylic acid moiety provides a convenient handle for further chemical elaboration, such as amide bond formation.

While specific drug synthesis schemes using this exact starting material are often proprietary, its structural motifs are present in numerous patented compounds. For instance, it is a key precursor for more complex intermediates like ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate, which is implicated in the synthesis of anticoagulants.[7] Furthermore, the broader class of substituted pyridine carboxylic acids is integral to the development of inhibitors for targets like Janus kinases (JAKs), which are crucial in inflammatory signaling pathways.[3][8] The chloro-substituent can also serve as a point for further modification via cross-coupling reactions, allowing for the generation of diverse chemical libraries for drug screening.

V. Safe Handling, Storage, and Disposal

As with any laboratory chemical, proper safety protocols must be strictly followed when handling 2-(5-Chloropyridin-2-yl)acetic acid.

Hazard Identification:

Based on available Safety Data Sheets (SDS), this compound is classified with the following hazards:

  • H302: Harmful if swallowed.[2]

  • H315: Causes skin irritation.[2]

  • H319: Causes serious eye irritation.[2]

  • H335: May cause respiratory irritation.[2]

Recommended Handling Procedures:
  • Always handle this compound in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety glasses with side shields, and a lab coat.

  • Avoid inhalation of dust.

  • Prevent contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water and seek medical advice.

  • Do not eat, drink, or smoke in the laboratory.

Storage:
  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.

  • The recommended storage temperature is between 2-8°C.[1]

  • Store under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.[1]

Disposal:
  • Dispose of waste material in accordance with local, state, and federal regulations.

  • Do not allow the material to enter drains or waterways.

Conclusion

2-(5-Chloropyridin-2-yl)acetic acid is more than just a chemical on a supplier's list; it is a key enabler of innovation in pharmaceutical research. For the discerning scientist, understanding the nuances of its supply chain, quality attributes, and handling requirements is essential for reproducible and successful research outcomes. By implementing a rigorous supplier qualification process, carefully scrutinizing analytical data, and adhering to strict safety protocols, researchers can confidently incorporate this versatile building block into their synthetic strategies, paving the way for the discovery of the next generation of therapeutics.

References

  • MySkinRecipes. 2-(5-Chloropyridin-2-yl)acetic acid. [Link]

  • Google Patents. WO2019158550A1 - Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)
  • PubChem. 2-(5-Chloropyridin-2-yl)acetic acid. [Link]

  • Pharmaffiliates. 1000522-43-9| Chemical Name : 2-(5-Chloropyridin-2-yl)acetic acid. [Link]

  • National Center for Biotechnology Information. A Comprehensive Overview of Globally Approved JAK Inhibitors. [Link]

  • MDPI. Inside Perspective of the Synthetic and Computational Toolbox of JAK Inhibitors: Recent Updates. [Link]

  • Google Patents. US8575350B2 - Process for producing pyridine carboxylic acids.
  • Reactome. JAK3 binds JAK3 inhibitors. [Link]

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Foundational

A Comprehensive Technical Guide to the Safe Handling and Application of 2-(5-Chloropyridin-2-yl)acetic acid

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth overview of the safe handling, storage, and application of 2-(5-Chloropyridin-2-yl)acetic acid (CAS No. 1000522-43-9).

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safe handling, storage, and application of 2-(5-Chloropyridin-2-yl)acetic acid (CAS No. 1000522-43-9). As a key building block in the synthesis of complex molecules for pharmaceuticals and agrochemicals, a thorough understanding of its properties and associated hazards is paramount for ensuring laboratory safety and experimental integrity.[1] This document, developed from the perspective of a Senior Application Scientist, moves beyond a simple listing of procedures to explain the scientific rationale behind each recommendation, fostering a proactive safety culture.

Compound Profile and Hazard Identification

2-(5-Chloropyridin-2-yl)acetic acid is a heterocyclic carboxylic acid derivative. Its structure, featuring a carboxylic acid group attached to a chloropyridine ring, makes it a valuable intermediate for creating a variety of amide, ester, and other derivatives.[1]

Molecular and Physical Properties:

Property Value Source
Molecular Formula C₇H₆ClNO₂ [1][2][3][4]
Molecular Weight 171.58 g/mol [1][2]
Appearance White to light yellow solid [5]
Boiling Point 295.9 ± 25.0 °C (Predicted) [3][4]

| pKa | 3.81 ± 0.10 (Predicted) |[3][5] |

GHS Hazard Classification

A critical first step in safe handling is understanding the compound's intrinsic hazards. Based on the Globally Harmonized System (GHS), 2-(5-Chloropyridin-2-yl)acetic acid is classified as follows:

Hazard ClassGHS CodeDescription
Acute Toxicity, OralH302Harmful if swallowed[2]
Skin Corrosion/IrritationH315Causes skin irritation[2]
Serious Eye Damage/IrritationH319Causes serious eye irritation[2]
Specific Target Organ ToxicityH335May cause respiratory irritation[2]

Comprehensive Risk Assessment and Mitigation

A thorough risk assessment is not merely a procedural formality but a dynamic process of scientific inquiry. It involves considering the hazards of the chemical in the context of the specific procedures being undertaken.

Engineering Controls: The First Line of Defense

The principle of "as low as reasonably practicable" (ALARP) exposure dictates that engineering controls should be the primary method of risk mitigation.

  • Chemical Fume Hood: All manipulations of solid 2-(5-Chloropyridin-2-yl)acetic acid and its solutions must be performed in a certified chemical fume hood. This is non-negotiable. The hood contains dust and potential vapors, protecting the user from respiratory exposure—a key risk identified by its H335 classification.[2]

  • Ventilation: Ensure the laboratory has adequate general ventilation to dilute any fugitive emissions that might escape primary containment.

  • Safety Equipment: Eyewash stations and safety showers must be readily accessible and tested regularly. Their proximity is crucial for rapid decontamination in the event of accidental contact.

Personal Protective Equipment (PPE): The Essential Barrier

PPE is the final barrier between the researcher and the chemical. Its selection must be deliberate and based on the known hazards.

  • Eye and Face Protection: Wear chemical safety goggles that provide a complete seal around the eyes. A face shield should be worn over the goggles, especially when handling larger quantities or during procedures with a high risk of splashing.[6]

  • Skin Protection: Chemical-resistant gloves (e.g., nitrile) should be worn at all times. It is critical to inspect gloves for any signs of degradation or puncture before use. A standard lab coat must be worn and kept fully buttoned. For procedures with a higher risk of splashes, a chemically resistant apron is recommended.

  • Respiratory Protection: While working in a fume hood should preclude the need for a respirator, one may be required for cleaning up large spills outside of containment. In such cases, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.

Safe Handling, Storage, and Disposal Protocols

Prudent Laboratory Practices

Adherence to disciplined laboratory practice is fundamental to safety.

  • Avoid Dust Formation: As a solid, the primary inhalation risk comes from airborne dust. Handle the material gently. Avoid actions that could create dust clouds, such as scraping vigorously or pouring from a height.

  • Personal Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after handling the compound, before leaving the lab, and before breaks.[6]

  • Contamination Control: Designate specific areas for handling this compound to prevent cross-contamination of the laboratory.

Storage Requirements

Proper storage is essential for maintaining the chemical's integrity and preventing hazardous situations.

  • Container: Keep the container tightly closed to prevent moisture absorption and contamination.

  • Conditions: Store in a cool, dry, and well-ventilated area. Several suppliers recommend storing under an inert gas (like argon or nitrogen) at 2-8°C.[1][3][5] This is best practice to prevent potential degradation over long-term storage.

  • Segregation: Store away from incompatible materials.

Chemical Incompatibility

While specific reactivity data for 2-(5-Chloropyridin-2-yl)acetic acid is limited, its carboxylic acid functionality dictates incompatibilities with:

  • Strong Bases (e.g., sodium hydroxide, potassium carbonate): Can cause vigorous and exothermic acid-base reactions.

  • Strong Oxidizing Agents (e.g., nitric acid, perchlorates, permanganates): Can lead to violent reactions, potentially causing fire or explosion.[7][8]

  • Metals: As an acid, it can react with certain metals to produce flammable hydrogen gas.

Waste Disposal

All waste containing 2-(5-Chloropyridin-2-yl)acetic acid must be treated as hazardous.

  • Collection: Collect waste in a designated, properly labeled, and sealed container. Do not mix with incompatible waste streams.

  • Disposal Route: Dispose of the chemical waste through an approved hazardous waste disposal program, in accordance with all local, state, and federal regulations. Never pour this chemical down the drain.

Experimental Workflow: An Amide Coupling Reaction

To contextualize the safety and handling principles, this section details a representative experimental protocol: the synthesis of an amide, a common application for this chemical. This protocol is adapted from a standard procedure for a structurally similar compound and illustrates how safety is integrated into every step.[6]

Objective: To couple 2-(5-Chloropyridin-2-yl)acetic acid with a primary amine (e.g., aniline) using EDC/HOBt coupling agents.

Step-by-Step Methodology
  • Reagent Preparation (in a fume hood):

    • Weigh 1.0 equivalent of 2-(5-Chloropyridin-2-yl)acetic acid into a clean, dry round-bottom flask equipped with a magnetic stir bar. Causality: Weighing the solid in the hood prevents inhalation of dust.

    • Add anhydrous N,N-Dimethylformamide (DMF) to dissolve the acid.

    • Add 1.1 equivalents of the primary amine, followed by 1.2 equivalents of 1-Hydroxybenzotriazole (HOBt). Causality: HOBt is an activator that minimizes side reactions and improves coupling efficiency.

  • Reaction Setup and Execution:

    • Place the flask in an ice bath and allow the solution to cool to 0°C. Causality: The coupling reaction is exothermic. Cooling the reaction helps to control the rate and prevent the formation of byproducts.

    • Slowly add 1.2 equivalents of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) portion-wise. Causality: EDC is the coupling agent that activates the carboxylic acid. Adding it slowly to the cold solution is crucial for controlling the reaction's exotherm.

    • Remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours.

  • Monitoring and Work-up:

    • Monitor the reaction's progress using Thin Layer Chromatography (TLC).

    • Once complete, pour the reaction mixture into water and transfer to a separatory funnel. Causality: This step quenches the reaction and begins the purification process by separating the water-soluble components (like excess EDC) from the desired organic product.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers and wash sequentially with a saturated aqueous solution of sodium bicarbonate and then brine. Causality: The bicarbonate wash removes any unreacted acidic starting material, while the brine wash helps to remove residual water from the organic layer.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel.

Workflow Visualization

The following diagram illustrates the logical flow of the amide coupling protocol.

AmideCouplingWorkflow cluster_prep 1. Preparation (Fume Hood) cluster_reaction 2. Reaction cluster_workup 3. Work-up & Extraction cluster_purify 4. Purification prep1 Weigh 2-(5-chloropyridin-2-yl)acetic acid prep2 Dissolve in anhydrous DMF prep1->prep2 prep3 Add Amine and HOBt prep2->prep3 react1 Cool to 0°C in ice bath prep3->react1 Transfer to reaction setup react2 Add EDC portion-wise react1->react2 react3 Stir at room temperature (12-24h) react2->react3 workup1 Quench with water react3->workup1 Monitor by TLC workup2 Extract with Ethyl Acetate workup1->workup2 workup3 Wash with NaHCO₃ (aq) & Brine workup2->workup3 workup4 Dry (Na₂SO₄) and Concentrate workup3->workup4 purify1 Flash Column Chromatography workup4->purify1 Crude Product end end purify1->end Pure Amide Product

Caption: Workflow for a typical amide coupling reaction.

Emergency Procedures: A Plan for When Things Go Wrong

Preparedness is key to mitigating the consequences of an accident.

Spills
  • Small Spill (Solid): In a fume hood, gently sweep up the solid material, avoiding dust creation. Place it in a sealed container for hazardous waste disposal. Clean the area with a damp cloth.

  • Large Spill: Evacuate the immediate area and prevent entry. Alert laboratory personnel and the safety officer. If safe to do so, and with appropriate respiratory protection, cover the spill with an inert absorbent material (e.g., vermiculite, sand). Collect the material using non-sparking tools and place it in a sealed container for disposal.

Exposure
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[9]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove all contaminated clothing while under a safety shower. Seek medical attention if irritation persists.[9]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration. Seek immediate medical attention.[9]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[9]

Fire
  • In case of a small fire, use a dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam extinguisher.

  • For a large fire, evacuate the area and activate the fire alarm.

  • Thermal decomposition may produce irritating and toxic gases, including nitrogen oxides, carbon oxides, and hydrogen chloride.

Emergency Response Logic

The following diagram outlines the decision-making process in an emergency.

EmergencyResponse cluster_assess Assess Situation cluster_action Take Action cluster_report Report start Incident Occurs (Spill, Exposure, Fire) q_safety Is the area safe to enter/ remain in? start->q_safety evacuate Evacuate Area Alert Others Call Emergency Services q_safety->evacuate No first_aid Administer First Aid (Eyewash, Shower, Fresh Air) q_safety->first_aid Yes (Exposure) spill_control Contain Spill (If trained and safe) q_safety->spill_control Yes (Spill) fire_control Use Fire Extinguisher (If small and trained) q_safety->fire_control Yes (Fire) report Report incident to Lab Supervisor and Safety Officer evacuate->report medical Seek Professional Medical Attention first_aid->medical spill_control->report fire_control->report medical->report

Caption: Decision-making flowchart for laboratory emergencies.

Conclusion

2-(5-Chloropyridin-2-yl)acetic acid is a valuable reagent whose utility is matched by its potential hazards. A comprehensive approach to safety, grounded in a scientific understanding of its risks and the rationale behind mitigation strategies, is non-negotiable. By integrating robust engineering controls, appropriate PPE, and disciplined laboratory practices into every workflow, researchers can handle this compound with confidence and ensure a safe and productive research environment.

References

Exploratory

solubility of 2-(5-Chloropyridin-2-yl)acetic acid in different solvents

An In-Depth Technical Guide to the Solubility of 2-(5-Chloropyridin-2-yl)acetic acid in Various Solvents Authored by: A Senior Application Scientist Abstract This technical guide provides a comprehensive framework for un...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of 2-(5-Chloropyridin-2-yl)acetic acid in Various Solvents

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of 2-(5-Chloropyridin-2-yl)acetic acid, a key intermediate in pharmaceutical and agrochemical synthesis.[1] While extensive quantitative solubility data for this specific compound is not widely published, this document serves as a roadmap for researchers, scientists, and drug development professionals. It outlines the critical physicochemical properties of the molecule, discusses the theoretical principles governing its solubility in different solvent systems, and provides a detailed, field-proven experimental protocol for accurate solubility determination. By synthesizing established methodologies with expert insights, this guide empowers researchers to generate reliable and reproducible solubility data, a cornerstone for successful process development, formulation, and manufacturing.

Introduction: The Significance of Solubility for 2-(5-Chloropyridin-2-yl)acetic acid

2-(5-Chloropyridin-2-yl)acetic acid (C₇H₆ClNO₂) is a heterocyclic carboxylic acid derivative with a molecular weight of 171.58 g/mol .[1][2] Its structure, featuring a pyridine ring, a carboxylic acid group, and a chlorine atom, makes it a versatile building block in organic synthesis.[1][] In the pharmaceutical industry, understanding the solubility of an active pharmaceutical ingredient (API) or a key intermediate is a critical first step in the development of a viable drug product.[4] Solubility dictates crucial parameters such as reaction kinetics, purification strategies, formulation design, and ultimately, the bioavailability of the final product.

This guide will provide the necessary theoretical and practical knowledge to approach the solubility determination of 2-(5-Chloropyridin-2-yl)acetic acid in a scientifically rigorous manner.

Physicochemical Properties and Their Influence on Solubility

A molecule's solubility is intrinsically linked to its structural and chemical properties. For 2-(5-Chloropyridin-2-yl)acetic acid, the following characteristics are paramount:

PropertyValue / DescriptionImplication for Solubility
Molecular Formula C₇H₆ClNO₂Indicates the elemental composition.[1][2]
Molecular Weight 171.58 g/mol A relatively low molecular weight, which can favor solubility.[1][2]
Key Functional Groups Carboxylic Acid (-COOH), Pyridine Ring, Chlorine AtomThe carboxylic acid group can act as a hydrogen bond donor and acceptor. The nitrogen in the pyridine ring is a hydrogen bond acceptor.[5][6] These groups suggest potential solubility in polar solvents. The chlorine atom adds to the molecule's overall polarity and can participate in dipole-dipole interactions.
Predicted pKa 3.81 ± 0.10This predicted acidity of the carboxylic acid group is crucial.[7] At pH values above the pKa, the molecule will be deprotonated to its carboxylate form, which is significantly more soluble in aqueous and polar protic solvents.
Polarity Polar MoleculeThe presence of nitrogen, oxygen, and chlorine atoms creates a polar molecule, suggesting that "like dissolves like" will be a guiding principle for solubility.[8]

Based on these properties, we can hypothesize the following solubility behaviors:

  • Aqueous Solubility: Expected to be low in neutral water but will increase significantly with an increase in pH due to the deprotonation of the carboxylic acid.

  • Polar Protic Solvents (e.g., Methanol, Ethanol): Likely to exhibit good solubility due to hydrogen bonding interactions with the carboxylic acid and pyridine nitrogen.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): Good solubility is anticipated due to dipole-dipole interactions.

  • Non-Polar Solvents (e.g., Hexane, Toluene): Poor solubility is expected as the molecule's polarity is not compatible with these solvents.[8]

Experimental Determination of Equilibrium Solubility: A Validated Protocol

The "gold standard" for determining the thermodynamic solubility of a compound is the equilibrium shake-flask method .[9][10] This method ensures that a true equilibrium is reached between the dissolved and undissolved solid, providing a reliable and reproducible measure of solubility.

Materials and Equipment
  • 2-(5-Chloropyridin-2-yl)acetic acid (solid, high purity)

  • Selected solvents (analytical grade or higher)

  • Scintillation vials or glass test tubes with screw caps

  • Constant temperature orbital shaker or rotator

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE or PVDF)

  • Volumetric flasks and pipettes

  • Analytical balance

  • Validated analytical instrument for quantification (e.g., HPLC-UV, LC-MS)[11][12]

Step-by-Step Experimental Workflow

The following protocol is a self-validating system designed for accuracy and reproducibility.

  • Preparation of Solvent Systems: Prepare the desired solvents. For aqueous systems, use buffered solutions at various pH levels (e.g., pH 1.2, 4.5, 6.8, and 7.4) to understand the pH-solubility profile.[9][13]

  • Addition of Excess Solute: Add an excess amount of solid 2-(5-Chloropyridin-2-yl)acetic acid to a series of vials. The presence of undissolved solid is crucial to ensure that saturation is achieved.[14]

  • Solvent Addition: Accurately add a known volume of the selected solvent to each vial.

  • Equilibration: Securely cap the vials and place them in a constant temperature shaker (e.g., 25 °C or 37 °C).[9] Allow the samples to equilibrate for a sufficient period (typically 24-72 hours). A preliminary experiment can determine the time required to reach equilibrium.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the vials to pellet the undissolved solid.[13]

  • Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed. Immediately filter the aliquot through a syringe filter into a clean vial. This step is critical to remove any undissolved microparticles.

  • Dilution and Quantification: Accurately dilute the filtered saturated solution with a suitable solvent to a concentration within the calibrated range of the analytical method.

  • Analysis: Analyze the diluted samples using a validated analytical method, such as HPLC-UV or LC-MS/MS, to determine the concentration of the dissolved compound.[11][15][16]

Workflow Visualization

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation & Sampling cluster_analysis Analysis prep1 Add excess 2-(5-Chloropyridin-2-yl)acetic acid to vials prep2 Add known volume of solvent prep1->prep2 equil1 Seal vials and place in constant temperature shaker prep2->equil1 equil2 Agitate for 24-72 hours equil1->equil2 sep1 Centrifuge or let stand to settle excess solid equil2->sep1 sep2 Withdraw supernatant sep1->sep2 sep3 Filter through 0.22 µm syringe filter sep2->sep3 analysis1 Dilute filtered sample sep3->analysis1 analysis2 Quantify using validated HPLC or LC-MS method analysis1->analysis2 result result analysis2->result Solubility Data

Caption: Equilibrium Shake-Flask Solubility Determination Workflow.

Data Analysis and Presentation

The concentration of the final diluted solution, determined from the analytical method's calibration curve, is used to calculate the solubility of 2-(5-Chloropyridin-2-yl)acetic acid in the original solvent. The results should be presented in a clear and standardized format.

Example Data Table

The following table provides a template for presenting the experimentally determined solubility data.

SolventTemperature (°C)pH (for aqueous)Solubility (mg/mL)Molar Solubility (mol/L)
Water251.2
Water257.4
Methanol25N/A
Ethanol25N/A
Acetone25N/A
Acetonitrile25N/A
Dichloromethane25N/A
Toluene25N/A

Note: The values in this table are placeholders and must be determined experimentally.

Causality and Trustworthiness in the Protocol

  • Expertise & Experience: The choice of the shake-flask method is based on its established reliability in providing thermodynamic solubility, which is a true measure of the compound's behavior at equilibrium.[10] Kinetic solubility assays, while faster, can often overestimate solubility due to the formation of supersaturated solutions or metastable solid forms.[10]

  • Trustworthiness: The protocol's self-validating nature comes from several key steps:

    • Use of Excess Solid: This ensures that the solution is truly saturated.

    • Defined Equilibration Time: This guarantees that the system has reached a steady state.

    • Filtration: This prevents undissolved solid from artificially inflating the measured concentration.

    • Validated Analytical Method: This ensures that the quantification is accurate and reproducible.

Conclusion

While a comprehensive public database on the solubility of 2-(5-Chloropyridin-2-yl)acetic acid is not yet available, this guide provides the essential scientific framework for its determination. By understanding the physicochemical properties of the molecule and diligently applying the detailed experimental protocol, researchers can generate the high-quality, reliable solubility data necessary for advancing their research and development objectives. This foundational data is indispensable for informed decision-making in process chemistry, formulation science, and regulatory submissions.

References

  • PubChem. 2-(5-Chloropyridin-2-yl)acetic acid | C7H6ClNO2 | CID 46737473. Available from: [Link]

  • MySkinRecipes. 2-(5-Chloropyridin-2-yl)acetic acid. Available from: [Link]

  • Dow Development Labs. Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. Available from: [Link]

  • National Center for Biotechnology Information. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Available from: [Link]

  • ECA Academy. WHO Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. Available from: [Link]

  • Solubility of Things. Pyridine. Available from: [Link]

  • World Health Organization (WHO). Annex 4: WHO Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. Available from: [Link]

  • SlideShare. SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. Available from: [Link]

  • ResearchGate. Pyridine and Pyridine Derivatives. Available from: [Link]

  • Chemistry LibreTexts. Solubility and Factors Affecting Solubility. Available from: [Link]

  • American Chemical Society. Pyridine. Available from: [Link]

  • chemeurope.com. Pyridine. Available from: [Link]

  • Pharmaffiliates. CAS No : 552850-73-4 | Product Name : 2-((5-Chloropyridin-2-yl)amino)-2-oxoacetic Acid. Available from: [Link]

  • Semantic Scholar. An LC-MS/MS assay for the quantitative determination of 2-pyridyl acetic acid, a major metabolite and key surrogate for betahistine, using low-volume human K2 EDTA plasma. Available from: [Link]

  • PubMed. Development of a novel tandem mass spectrometry method for the quantification of eszopiclone without interference from 2-amino-5-chloropyridine and application in a pharmacokinetic study of rat. Available from: [Link]

  • ResearchGate. Analytical Methods for the Quantification of Pharmaceuticals | Request PDF. Available from: [Link]

  • PubMed. Validation of an LC-MS/MS method for the determination of zopiclone, N-desmethylzopiclone and 2-amino-5-chloropyridine in whole blood and its application to estimate the original zopiclone concentration in stored specimens. Available from: [Link]

  • MDPI. Acetic Acid as Processing Aid Dramatically Improves Organic Solvent Solubility of Weakly Basic Drugs for Spray Dried Dispersion Manufacture. Available from: [Link]

  • lookchem. Cas 1000522-43-9,2-(5-chloropyridin-2-yl)acetic acid. Available from: [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of 2-(5-Chloropyridin-2-yl)acetic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals Strategic Approaches to the Synthesis of the 2-(5-Chloropyridin-2-yl)acetic Acid Scaffold The synthesis of 2-(5-chloropyridin-2-yl)acetic acid and its deriv...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Strategic Approaches to the Synthesis of the 2-(5-Chloropyridin-2-yl)acetic Acid Scaffold

The synthesis of 2-(5-chloropyridin-2-yl)acetic acid and its derivatives can be approached through several strategic disconnections. The choice of a particular route often depends on the availability of starting materials, desired scale, and the specific functional groups required in the final derivative. The core of the synthetic challenge lies in the formation of the C-C bond between the pyridine ring and the acetic acid moiety.

Two primary retrosynthetic pathways are commonly employed:

  • Pathway A: Building the Acetic Acid Side Chain. This approach starts with a pre-functionalized 5-chloropyridine derivative, to which the two-carbon acetic acid unit is appended.

  • Pathway B: Modifying a Pre-existing Side Chain. This strategy involves the modification of a pre-existing two-carbon side chain on the 5-chloropyridine ring.

The following diagram illustrates these conceptual approaches.

cluster_main Retrosynthetic Analysis Target 2-(5-Chloropyridin-2-yl)acetic Acid Derivatives (Esters, Amides, etc.) Core 2-(5-Chloropyridin-2-yl)acetic Acid Target->Core Esterification/ Amidation PathwayA Pathway A: Side Chain Construction Core->PathwayA PathwayB Pathway B: Side Chain Modification Core->PathwayB StartA 5-Chloro-2-halopyridine PathwayA->StartA ReagentA Two-carbon synthon (e.g., malonate, acetate) PathwayA->ReagentA StartB 2-(5-Chloropyridin-2-yl)acetonitrile PathwayB->StartB ReagentB Hydrolysis StartB->ReagentB

Caption: Retrosynthetic strategies for 2-(5-chloropyridin-2-yl)acetic acid derivatives.

Palladium-Catalyzed Cross-Coupling: A Cornerstone of Synthesis

Palladium-catalyzed cross-coupling reactions are indispensable tools for constructing the C(sp²)—C(sp²) bond between the pyridine ring and an appropriate coupling partner.[1][2][3] These reactions are favored for their mild conditions and broad functional group tolerance.[1]

The Catalytic Cycle: A Mechanistic Overview

The general mechanism for palladium-catalyzed cross-coupling reactions, such as the Suzuki and Negishi reactions, involves a catalytic cycle comprising three key steps:[1][4]

  • Oxidative Addition: The Pd(0) catalyst reacts with an organohalide (e.g., 5-chloro-2-bromopyridine) to form a Pd(II) intermediate.

  • Transmetalation: The organic group from an organometallic reagent (e.g., an organoboron or organozinc compound) is transferred to the palladium center.

  • Reductive Elimination: The two organic groups on the palladium complex couple, forming the desired product and regenerating the Pd(0) catalyst.

The following diagram provides a simplified representation of this catalytic cycle.

cluster_cycle Palladium Cross-Coupling Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII_A R¹-Pd(II)L_n-X OxAdd->PdII_A Transmetal Transmetalation PdII_A->Transmetal R²-M PdII_B R¹-Pd(II)L_n-R² Transmetal->PdII_B M-X RedElim Reductive Elimination PdII_B->RedElim RedElim->Pd0 Product R¹-R² RedElim->Product

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Detailed Synthetic Protocols

This section provides step-by-step protocols for the synthesis of 2-(5-chloropyridin-2-yl)acetic acid and its subsequent conversion to ester and amide derivatives.

Protocol 1: Synthesis of 2-(5-Chloropyridin-2-yl)acetonitrile

This protocol outlines the synthesis of a key intermediate, 2-(5-chloropyridin-2-yl)acetonitrile, which can be subsequently hydrolyzed to the desired carboxylic acid.[5][6]

Materials and Reagents:

ReagentCAS NumberMolecular Weight
2-Chloro-5-chloromethylpyridine70258-18-3162.02
Sodium Cyanide143-33-949.01
Dimethyl Sulfoxide (DMSO)67-68-578.13
Ethyl Acetate141-78-688.11
BrineN/AN/A
Anhydrous Sodium Sulfate7757-82-6142.04

Procedure:

  • To a solution of 2-chloro-5-chloromethylpyridine (1.0 eq) in anhydrous DMSO, add sodium cyanide (1.2 eq) portion-wise at room temperature.

  • Stir the reaction mixture at 60 °C for 4-6 hours, monitoring the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to obtain crude 2-(5-chloropyridin-2-yl)acetonitrile, which can be purified by column chromatography.

Protocol 2: Hydrolysis of 2-(5-Chloropyridin-2-yl)acetonitrile to 2-(5-Chloropyridin-2-yl)acetic Acid

The hydrolysis of the nitrile intermediate yields the target carboxylic acid.[7][8]

Materials and Reagents:

ReagentCAS NumberMolecular Weight
2-(5-Chloropyridin-2-yl)acetonitrile185315-51-9152.58
Sodium Hydroxide1310-73-240.00
Ethanol64-17-546.07
Hydrochloric Acid (conc.)7647-01-036.46
Diethyl Ether60-29-774.12

Procedure:

  • Dissolve 2-(5-chloropyridin-2-yl)acetonitrile (1.0 eq) in a mixture of ethanol and 10% aqueous sodium hydroxide solution.

  • Reflux the mixture for 8-12 hours, monitoring the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and remove the ethanol under reduced pressure.

  • Acidify the aqueous residue to pH 3-4 with concentrated hydrochloric acid, which will precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum to afford 2-(5-chloropyridin-2-yl)acetic acid.

Protocol 3: Esterification of 2-(5-Chloropyridin-2-yl)acetic Acid

This protocol describes the conversion of the carboxylic acid to its corresponding ester, a common derivative.

Materials and Reagents:

ReagentCAS NumberMolecular Weight
2-(5-Chloropyridin-2-yl)acetic acid1000522-43-9171.58
Thionyl Chloride7719-09-7118.97
Methanol (or other alcohol)67-56-132.04
Dichloromethane (DCM)75-09-284.93
Saturated Sodium Bicarbonate SolutionN/AN/A

Procedure:

  • Suspend 2-(5-chloropyridin-2-yl)acetic acid (1.0 eq) in anhydrous DCM.

  • Add thionyl chloride (1.5 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-3 hours.

  • Remove the solvent and excess thionyl chloride under reduced pressure.

  • Dissolve the resulting acid chloride in the desired alcohol (e.g., methanol) and stir at room temperature for 1-2 hours.

  • Quench the reaction with saturated sodium bicarbonate solution and extract with DCM.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the ester.

Protocol 4: Amidation of 2-(5-Chloropyridin-2-yl)acetic Acid

This protocol details the synthesis of amide derivatives.[9][10][11]

Materials and Reagents:

ReagentCAS NumberMolecular Weight
2-(5-Chloropyridin-2-yl)acetic acid1000522-43-9171.58
HATU (coupling agent)148893-10-1380.23
Diisopropylethylamine (DIPEA)7087-68-5129.24
Amine (R-NH₂)VariesVaries
Dimethylformamide (DMF)68-12-273.09

Procedure:

  • Dissolve 2-(5-chloropyridin-2-yl)acetic acid (1.0 eq), HATU (1.2 eq), and the desired amine (1.1 eq) in anhydrous DMF.

  • Add DIPEA (2.0 eq) to the mixture at 0 °C.

  • Stir the reaction at room temperature for 4-8 hours.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography to obtain the desired amide.

Troubleshooting and Optimization

ProblemPossible CauseSuggested Solution
Low yield in cross-coupling Inactive catalyst, poor quality reagents.Use fresh, high-purity palladium catalyst and ensure anhydrous conditions.
Incomplete hydrolysis of nitrile Insufficient reaction time or base concentration.Increase reflux time or use a higher concentration of NaOH.
Side reactions during esterification Presence of water.Ensure all glassware and reagents are thoroughly dried.
Difficulty in purifying amides Byproducts from coupling reagents.Use water-soluble coupling agents for easier removal during workup.

Conclusion

The synthesis of 2-(5-chloropyridin-2-yl)acetic acid and its derivatives is a well-established area of organic synthesis with significant applications in the pharmaceutical industry. The protocols and insights provided in this guide are intended to equip researchers with the necessary tools to successfully synthesize these valuable compounds. Careful consideration of the synthetic strategy, reaction conditions, and purification methods is crucial for achieving high yields and purity.

References

  • A convenient synthesis of the key intermediate of selective COX-2 inhibitor Etoricoxib. RSC Advances.
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  • Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts.
  • Mechanism of Palladium‐Catalyzed Cross‐Coupling Reactions. ResearchGate.
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  • Palladium‐Catalysed Cross‐Coupling and Related Processes: Some Interesting Observations That Have Been Exploited in Synthetic Chemistry. ResearchGate.
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  • Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. SpringerLink.
  • Pyridine synthesis. Organic Chemistry Portal.
  • 2-(5-Chloropyridin-2-yl)acetic acid. Sigma-Aldrich.
  • 2-(5-Chloropyridin-2-yl)acetic acid. PubChem.
  • A Solution to the 2-Pyridyl Organometallic Cross-Coupling Problem: Regioselective Catalytic Direct Arylation of Pyridine N-Oxides. Journal of the American Chemical Society.
  • Synthesis of 2-(5-((5-(4-chlorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic Acid Derivatives and Evaluation of Their Cytotoxicity and Induction of Apoptosis in Human Leukemia Cells. PubMed.
  • 2-((5-Chloropyridin-2-yl)amino)-2-oxoacetic Acid. Pharmaffiliates.
  • A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylic acid ester. Journal of Chemical and Pharmaceutical Research.
  • Chlorphenamine. Wikipedia.
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  • Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. ACS Publications.
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  • 2-(5-Chloropyridin-2-yl)acetic acid. BLDpharm.
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  • Amide Synthesis. Fisher Scientific.
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  • An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. PubMed Central.
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  • Method for the synthesis of amides and related products from esters or ester-like compounds. Google Patents.
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Application

The Synthetic Chemist's Guide to 2-(5-Chloropyridin-2-yl)acetic Acid: A Versatile Heterocyclic Building Block

Introduction: Unlocking the Potential of a Privileged Scaffold In the landscape of modern organic synthesis, particularly within pharmaceutical and agrochemical research, the pyridine ring stands out as a "privileged sca...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Privileged Scaffold

In the landscape of modern organic synthesis, particularly within pharmaceutical and agrochemical research, the pyridine ring stands out as a "privileged scaffold." Its presence in numerous bioactive molecules underscores its importance. 2-(5-Chloropyridin-2-yl)acetic acid is a bifunctional building block that capitalizes on this scaffold, offering chemists two reactive handles: a nucleophilic-substitution-ready chloro-substituted pyridine ring and a versatile carboxylic acid moiety. This combination allows for sequential, selective modifications, making it an invaluable intermediate for constructing complex molecular architectures.[1] This guide provides an in-depth exploration of the applications of 2-(5-Chloropyridin-2-yl)acetic acid, complete with detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors.

Physicochemical & Safety Profile

A thorough understanding of a reagent's properties and hazards is the foundation of safe and successful experimentation. All operations should be conducted in a well-ventilated fume hood, with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[2][3][4]

PropertyValueSource
Molecular Formula C₇H₆ClNO₂[1][5][6]
Molecular Weight 171.58 g/mol [1][5][6]
CAS Number 1000522-43-9[5][6]
Boiling Point 295.9 ± 25.0 °C at 760 mmHg[1]
Appearance White to off-white solid/powder[7]
Storage 2-8°C, store under inert gas[1]

Hazard Summary:

  • H302: Harmful if swallowed[5]

  • H315: Causes skin irritation[5]

  • H319: Causes serious eye irritation[5]

  • H335: May cause respiratory irritation[5]

Core Applications & Synthetic Transformations

The utility of 2-(5-Chloropyridin-2-yl)acetic acid stems from the orthogonal reactivity of its two functional groups. The carboxylic acid is readily converted into amides, esters, and other derivatives, while the chloropyridine moiety can participate in a variety of transition-metal-catalyzed cross-coupling reactions.

Amide Bond Formation: Gateway to Bioactive Molecules

Amide coupling is arguably the most frequent reaction in medicinal chemistry. Derivatives of 2-(5-Chloropyridin-2-yl)acetic acid are key components in the synthesis of various active pharmaceutical ingredients (APIs). For instance, the structurally related N-(5-chloropyridin-2-yl) amide scaffold is a cornerstone in the synthesis of the non-benzodiazepine hypnotic agent, Zopiclone.[1][2][8][9] This highlights the importance of mastering the amidation of this heterocyclic acid.

Direct condensation of a carboxylic acid and an amine is generally inefficient due to the formation of a stable ammonium carboxylate salt. Therefore, the carboxylic acid must first be "activated." Common activating agents include carbodiimides like EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide) or uronium/aminium salts like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

  • EDC/HOBt System: EDC converts the carboxylic acid into a reactive O-acylisourea intermediate. However, this intermediate can rearrange to a stable N-acylurea byproduct. The addition of HOBt (Hydroxybenzotriazole) traps the O-acylisourea to form an HOBt-ester, which is more stable to rearrangement but highly reactive towards amines, thus improving yields and minimizing side reactions.[10]

  • HATU/Base System: HATU is a highly efficient coupling reagent, particularly for less nucleophilic amines or sterically hindered substrates. It forms a highly reactive O-acylisouronium intermediate that rapidly reacts with the amine. A non-nucleophilic base, such as DIPEA (N,N-Diisopropylethylamine), is required to deprotonate the amine and neutralize the acid formed during the reaction.

Protocol 1: General Amide Coupling using EDC/HOBt

This protocol describes a general procedure for the coupling of 2-(5-Chloropyridin-2-yl)acetic acid with a primary or secondary amine.

Materials:

  • 2-(5-Chloropyridin-2-yl)acetic acid (1.0 equiv)

  • Amine (primary or secondary, 1.1 equiv)

  • EDC (1.2 equiv)

  • HOBt (1.2 equiv)

  • DIPEA (2.5 equiv)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Ethyl acetate

  • 5% aq. LiCl solution

  • Saturated aq. NaHCO₃ solution

  • Brine (Saturated aq. NaCl)

  • Anhydrous Na₂SO₄ or MgSO₄

Procedure:

  • Under an inert atmosphere (N₂ or Ar), dissolve 2-(5-Chloropyridin-2-yl)acetic acid in anhydrous DMF.

  • Add HOBt and EDC to the solution and stir for 10 minutes at room temperature.

  • Add the desired amine, followed by the dropwise addition of DIPEA.

  • Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with 5% aq. LiCl (to remove DMF), saturated aq. NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

G cluster_activation Activation Step cluster_coupling Coupling Step Acid R-COOH (2-(5-Chloropyridin-2-yl)acetic acid) Intermediate O-Acylisourea (Reactive Intermediate) Acid->Intermediate +EDC EDC EDC ActiveEster HOBt Active Ester Intermediate->ActiveEster +HOBt HOBt HOBt Amide R-CO-NH-R' (Product) ActiveEster->Amide + Amine Amine R'-NH₂ (Amine) DIPEA DIPEA (Base) G Start 2-(5-Chloropyridin-2-yl)acetic Acid + Methanol Catalyst H₂SO₄ (cat.) Start->Catalyst Reflux Heat to Reflux (Equilibrium Reaction) Start->Reflux Catalyst->Reflux Workup Aqueous Workup (Neutralization & Extraction) Reflux->Workup Product Methyl 2-(5-Chloropyridin-2-yl)acetate Workup->Product G cluster_suzuki Suzuki Coupling cluster_sonogashira Sonogashira Coupling Start Methyl 2-(5-Chloropyridin-2-yl)acetate Suzuki_Reagent Ar-B(OH)₂ Start->Suzuki_Reagent Sono_Reagent R-C≡CH Start->Sono_Reagent Suzuki_Product Biaryl Product Suzuki_Reagent->Suzuki_Product Suzuki_Catalyst Pd Catalyst + Base Sono_Product Alkynyl Product Sono_Reagent->Sono_Product Sono_Catalyst Pd/Cu Catalyst + Base

Sources

Method

Application Note & Protocol: Amide Synthesis via Acylation of 2-(5-Chloropyridin-2-yl)acetic acid

Abstract: This comprehensive guide details the protocol for the acylation of 2-(5-Chloropyridin-2-yl)acetic acid to form corresponding amide derivatives, a critical transformation in the synthesis of various pharmaceutic...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This comprehensive guide details the protocol for the acylation of 2-(5-Chloropyridin-2-yl)acetic acid to form corresponding amide derivatives, a critical transformation in the synthesis of various pharmaceutical and agrochemical compounds.[1] We delve into the mechanistic underpinnings of carboxylic acid activation and provide a robust, field-tested protocol for amide bond formation using standard coupling reagents. This document is intended for researchers, scientists, and drug development professionals seeking a reliable and well-documented methodology for the synthesis of 2-(5-chloropyridin-2-yl)acetamide derivatives.

Introduction: The Significance of 2-(5-Chloropyridin-2-yl)acetyl Moieties

The 2-(5-chloropyridin-2-yl)acetic acid scaffold is a key building block in medicinal chemistry and drug discovery. Its derivatives are integral components of a range of biologically active molecules. The formation of an amide bond from this carboxylic acid is a frequently employed reaction, leading to the creation of diverse compound libraries for screening and development.[2] For instance, derivatives of this structure are investigated for their potential anti-inflammatory, antimicrobial, or antiviral properties.[1] A notable application is in the synthesis of direct factor Xa inhibitors, a class of oral anticoagulants, where related structures are key intermediates.[3]

Direct condensation of a carboxylic acid with an amine is generally inefficient due to the formation of a non-reactive ammonium carboxylate salt.[4] Therefore, activation of the carboxylic acid is necessary to facilitate nucleophilic attack by the amine. This guide focuses on a widely applicable and reliable method for this transformation.

Mechanistic Overview: Activating the Carboxyl Group

The core principle of the acylation reaction is the conversion of the carboxylic acid's hydroxyl group into a better leaving group. This is typically achieved using coupling reagents that react with the carboxylate to form a highly reactive intermediate, which is then readily attacked by the amine nucleophile.

Common classes of coupling reagents include carbodiimides (e.g., EDC), and uronium/aminium or phosphonium salts (e.g., HATU, PyBOP).[4]

Carbodiimide-Mediated Activation (e.g., EDC/HOBt)
  • Formation of O-acylisourea: The carbodiimide (EDC) reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.

  • Nucleophilic Attack: This intermediate is susceptible to nucleophilic attack. In the presence of an additive like 1-hydroxybenzotriazole (HOBt), the O-acylisourea is rapidly converted to an HOBt-ester. This active ester is less prone to racemization and side reactions.

  • Amide Formation: The amine then attacks the carbonyl carbon of the active ester, forming a tetrahedral intermediate that collapses to yield the desired amide and regenerates HOBt. The byproduct of EDC is a water-soluble urea, which simplifies purification.[5][6]

Below is a diagram illustrating the general workflow of the amide coupling reaction.

Caption: Experimental workflow for amide synthesis.

Properties and Safety of 2-(5-Chloropyridin-2-yl)acetic acid

A thorough understanding of the starting material's properties is crucial for safe and effective experimentation.

PropertyValueReference
Molecular Formula C₇H₆ClNO₂[7]
Molecular Weight 171.58 g/mol [7]
CAS Number 1000522-43-9[7]
Appearance White to light yellow solid
Storage 2-8°C, store under inert gas[1]

Safety and Handling: 2-(5-Chloropyridin-2-yl)acetic acid is associated with the following hazard statements:

  • H302: Harmful if swallowed.[7]

  • H315: Causes skin irritation.[7]

  • H319: Causes serious eye irritation.[7]

  • H335: May cause respiratory irritation.[7]

Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Detailed Experimental Protocol: Amide Synthesis

This protocol is a representative example for the synthesis of an amide derivative, such as N-benzyl-2-(5-chloropyridin-2-yl)acetamide. The molar equivalents should be adjusted based on the specific amine used.

Materials and Reagents:
  • 2-(5-Chloropyridin-2-yl)acetic acid (1.0 eq)

  • Benzylamine (1.1 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)

  • 1-Hydroxybenzotriazole (HOBt) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Step-by-Step Procedure:
  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-(5-Chloropyridin-2-yl)acetic acid (1.0 eq).

  • Dissolution: Dissolve the starting acid in anhydrous DMF (approximately 0.2 M concentration).

  • Addition of Reagents: To the stirred solution, add HOBt (1.2 eq) and EDC (1.2 eq). Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Amine Addition: Add the amine (e.g., benzylamine, 1.1 eq) to the reaction mixture, followed by the dropwise addition of DIPEA (2.5 eq).

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-12 hours).

  • Work-up:

    • Once the reaction is complete, dilute the mixture with ethyl acetate.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).

    • Dry the organic layer over anhydrous MgSO₄.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure amide.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

The following diagram illustrates the chemical reaction mechanism.

Caption: Mechanism of EDC/HOBt mediated amide coupling.

Troubleshooting and Field-Proven Insights

  • Low Yield: If the reaction shows low conversion, ensure all reagents and solvents are anhydrous, as water can hydrolyze the activated intermediates. For sterically hindered amines or acids, consider using a more potent coupling reagent like HATU in the presence of DIPEA.[4][8] The reaction temperature can also be gently elevated (e.g., to 40-50 °C) to drive the reaction to completion, as seen in some patented procedures.[3]

  • Side Reactions: The primary side reaction with carbodiimides is the formation of an N-acylurea byproduct, which can be difficult to remove. Using HOBt minimizes this by rapidly trapping the O-acylisourea intermediate.

  • Purification Challenges: The urea byproduct from EDC is generally water-soluble, making its removal during aqueous work-up straightforward. If purification remains challenging, a mild acidic wash (e.g., dilute HCl) can be employed to remove any residual basic components like DIPEA or unreacted amine.

Expected Results and Characterization

For a successful synthesis of N-benzyl-2-(5-chloropyridin-2-yl)acetamide , the following characterization data would be expected:

  • ¹H NMR: The spectrum should show characteristic signals for the protons on the 5-chloropyridin-2-yl ring, typically in the aromatic region (δ 7.0-8.5 ppm). A singlet for the methylene protons of the acetyl group (adjacent to the pyridine ring), a doublet for the benzylic protons, and signals for the phenyl group of the benzylamine moiety would also be present. The amide proton will appear as a broad singlet or a triplet, depending on coupling.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the calculated mass of the product (C₁₄H₁₃ClN₂O, M.W. = 260.72 g/mol ).

Conclusion

The acylation of 2-(5-Chloropyridin-2-yl)acetic acid via amide coupling is a robust and versatile reaction for the synthesis of a wide array of derivatives. The use of standard coupling reagents like EDC/HOBt provides a reliable method with straightforward work-up and purification. The protocol and insights provided in this application note offer a solid foundation for researchers to successfully implement this important transformation in their synthetic endeavors.

References

  • Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate. (WO2019158550A1).
  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides. [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (2014). Tetrahedron Letters, 55(43), 5899-5901. [Link]

  • 2-(5-Chloropyridin-2-yl)acetic acid. PubChem. [Link]

  • N-Benzyl-2-chloroacetamide. PubChem. [Link]

  • 2,2,2-tri-substituted acetamide derivatives as glucokinase activators, their process and pharmaceutical application. (WO2008104994A2).
  • Solid forms of 2-((4-((s)-2-(5-chloropyridin-2-yl)-2-methylbenzo[d][3][5]dioxol-4-yl)piperidin-1-yl)methyl). (WO2021116874A1). Google Patents.

  • 2-(5-chloropyridin-2-yl)acetic acid (C7H6ClNO2). PubChemLite. [Link]

  • Method for preparing tert-butyl n-((1r,2s,5s). (EP3752488A1).
  • Process optimization for acid-amine coupling: a catalytic approach. (2022). International Journal of Industrial Chemistry, 13(2), 133-145. [Link]

  • New synthesis technology of acetamiprid. (CN102174013A).
  • 2-(5-Chloropyridin-2-yl)acetic acid. MySkinRecipes. [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. [Link]

  • Amide Synthesis. Fisher Scientific. [Link]

  • An improved amide coupling procedure for the synthesis of N-(pyridin-2-yl)amides. (2006). Tetrahedron Letters, 47(29), 5151-5154. [Link]

  • New and simple synthesis of acid azides, ureas and carbamates from carboxylic acids: application of peptide coupling agents EDC and HBTU. (2012). Organic & Biomolecular Chemistry, 10(24), 4733-4739. [Link]

  • Amine to Amide (EDC + HOBt). Common Organic Chemistry. [Link]

  • 1 H NMR spectrum of 1-(5-choropyridin-2-yl)-3-Phenylthiourea (HCPPT). ResearchGate. [Link]

  • 1 H-NMR Spectra of N-benzyl-N-methyl-piperidinium chloride in D 2 O at RT. ResearchGate. [Link]

Sources

Application

The Versatile Scaffold: Application Notes and Protocols for 2-(5-Chloropyridin-2-yl)acetic Acid in Medicinal Chemistry

Introduction: In the landscape of medicinal chemistry, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutic agents. Among these, heterocyclic compounds, par...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the landscape of medicinal chemistry, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutic agents. Among these, heterocyclic compounds, particularly those containing the pyridine nucleus, have proven to be privileged scaffolds, appearing in a multitude of approved drugs. This guide focuses on 2-(5-Chloropyridin-2-yl)acetic acid, a versatile bifunctional reagent that has carved a significant niche as a key intermediate in the synthesis of high-value pharmaceuticals. Its unique electronic properties and strategically positioned reactive handles—a carboxylic acid and an activated chloro-substituted pyridine ring—offer a gateway to a diverse range of complex molecular architectures.

This document serves as a comprehensive resource for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of facts to provide in-depth application notes, detailed experimental protocols, and critical insights into the causality behind experimental choices. Our objective is to empower you to fully leverage the potential of this valuable synthetic intermediate in your drug discovery endeavors.

Part 1: Core Applications in Neuropharmacology - The Gateway to GABA-A Receptor Modulators

The most prominent and well-documented application of 2-(5-Chloropyridin-2-yl)acetic acid lies in the synthesis of non-benzodiazepine hypnotic agents, exemplified by zopiclone and its single enantiomer, eszopiclone.[1] These drugs exert their therapeutic effects by acting as positive allosteric modulators of the γ-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[2][3]

Mechanism of Action: A Molecular Perspective

GABA-A receptors are pentameric ligand-gated ion channels that, upon binding of GABA, open to allow the influx of chloride ions, leading to hyperpolarization of the neuron and a decrease in its excitability.[4][5] Positive allosteric modulators like zopiclone and eszopiclone bind to a site on the receptor distinct from the GABA binding site (typically the benzodiazepine binding site at the α/γ subunit interface) and enhance the effect of GABA.[2] This potentiation of GABAergic inhibition is the molecular basis for their sedative and hypnotic properties. The "Z-drugs," including zopiclone, are valued for their efficacy in treating insomnia with a generally more favorable side-effect profile compared to traditional benzodiazepines.[2]

GABA-A Receptor Modulation cluster_0 Neuronal Membrane GABA_A GABA-A Receptor (α/γ interface) Cl_ion Cl⁻ GABA_A->Cl_ion Enhances Channel Opening Frequency GABA GABA GABA->GABA_A Binds to orthosteric site Z_drug Zopiclone / Eszopiclone (Positive Allosteric Modulator) Z_drug->GABA_A Binds to allosteric site Hyperpolarization Neuronal Hyperpolarization (Inhibitory Effect) Cl_ion->Hyperpolarization Influx leads to

Figure 1: Signaling pathway of Z-drugs at the GABA-A receptor.

Synthetic Protocol: Racemic Zopiclone Synthesis

The synthesis of racemic zopiclone serves as a cornerstone example of the utility of 2-(5-Chloropyridin-2-yl)acetic acid derivatives. The following protocol is a generalized representation based on established literature.[6][7]

Workflow Diagram:

Zopiclone Synthesis Workflow cluster_0 Core Intermediate Synthesis cluster_1 Final Product Assembly A 2-Amino-5-chloropyridine C 3-((5-chloropyridin-2-yl)carbamoyl)pyrazine-2-carboxylic acid A->C Condensation B Pyrazine-2,3-dicarboxylic acid anhydride B->C D 6-(5-chloropyridin-2-yl)pyrrolo[3,4-b]pyrazine-5,7(6H,7H)-dione C->D Cyclization (e.g., SOCl₂) E 6-(5-chloropyridin-2-yl)-5-hydroxy-5,6-dihydropyrrolo[3,4-b]pyrazin-7(7H)-one D->E Reduction (e.g., KBH₄) G Racemic Zopiclone E->G Condensation F 1-Chlorocarbonyl-4-methylpiperazine hydrochloride F->G

Figure 2: General workflow for the synthesis of racemic zopiclone.

Step-by-Step Methodology:

  • Synthesis of 3-((5-chloropyridin-2-yl)carbamoyl)pyrazine-2-carboxylic acid:

    • To a solution of 2-amino-5-chloropyridine in a suitable solvent such as acetonitrile, add pyrazine-2,3-dicarboxylic acid anhydride.

    • Reflux the mixture for several hours until the reaction is complete (monitored by TLC).

    • Cool the reaction mixture and collect the precipitated product by filtration. Wash with cold solvent and dry under vacuum.[7]

  • Cyclization to 6-(5-chloropyridin-2-yl)pyrrolo[3,4-b]pyrazine-5,7(6H,7H)-dione:

    • Suspend the product from step 1 in an excess of thionyl chloride (SOCl₂).

    • Reflux the mixture until a clear solution is obtained, indicating the completion of the cyclization.

    • Carefully remove the excess thionyl chloride under reduced pressure. The crude product can be purified by recrystallization.[7]

  • Reduction to 6-(5-chloropyridin-2-yl)-5-hydroxy-5,6-dihydropyrrolo[3,4-b]pyrazin-7(7H)-one:

    • Dissolve the dione from step 2 in a suitable solvent system (e.g., dioxane-water).

    • Cool the solution in an ice bath and add a reducing agent such as potassium borohydride (KBH₄) portion-wise.

    • Stir the reaction at low temperature and then allow it to warm to room temperature.

    • Quench the reaction carefully with water and extract the product with an organic solvent. Dry the organic layer and concentrate to obtain the desired hydroxyl intermediate.[7]

  • Synthesis of Racemic Zopiclone:

    • Dissolve the hydroxyl intermediate from step 3 in an anhydrous organic solvent (e.g., dichloromethane) in the presence of a base (e.g., triethylamine or pyridine).

    • Add 1-chlorocarbonyl-4-methylpiperazine hydrochloride and a catalyst such as 4-dimethylaminopyridine (DMAP).

    • Reflux the mixture for several hours.[8]

    • After completion, wash the reaction mixture with water, dry the organic layer, and concentrate under vacuum. The crude zopiclone can be purified by recrystallization from a suitable solvent like ethyl acetate.[8]

Note on Chiral Resolution: The racemic zopiclone can be resolved into its enantiomers, (S)-zopiclone (eszopiclone) and (R)-zopiclone, using chiral chromatography or by forming diastereomeric salts with a chiral resolving agent, such as (+)-dibenzoyl-D-tartaric acid, followed by fractional crystallization.[6]

Part 2: Exploring New Frontiers - Potential Applications Beyond GABA-A Modulation

While the role of 2-(5-Chloropyridin-2-yl)acetic acid in neuropharmacology is well-established, the inherent reactivity of this scaffold suggests its potential for broader applications in medicinal chemistry. The pyridine ring is a common motif in a wide array of biologically active molecules, and the chloro-substituent provides a handle for nucleophilic aromatic substitution, while the carboxylic acid is amenable to a variety of coupling reactions.[9]

Potential as Anti-inflammatory Agents

The acetic acid moiety is a classic feature of many non-steroidal anti-inflammatory drugs (NSAIDs) that target cyclooxygenase (COX) enzymes. It is plausible that derivatives of 2-(5-Chloropyridin-2-yl)acetic acid could be designed as novel anti-inflammatory agents.

Hypothetical Signaling Pathway:

COX Inhibition Pathway Arachidonic_Acid Arachidonic Acid COX_Enzyme COX-1 / COX-2 Arachidonic_Acid->COX_Enzyme Prostaglandins Prostaglandins COX_Enzyme->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Pyridinyl_Analog Hypothetical 2-(5-Chloropyridin-2-yl)acetic acid Derivative Pyridinyl_Analog->COX_Enzyme Inhibition

Figure 3: Potential mechanism of action for anti-inflammatory derivatives.

Experimental Protocol: Synthesis of Amide Derivatives for Screening

A common strategy to explore the biological activity of a carboxylic acid-containing scaffold is to generate a library of amide derivatives.

Workflow Diagram:

Amide Synthesis Workflow A 2-(5-Chloropyridin-2-yl)acetic acid D Amide Derivative A->D B Coupling Agent (e.g., HATU, HOBt/EDC) B->D C Primary or Secondary Amine (R₁R₂NH) C->D

Figure 4: General workflow for amide synthesis.

Step-by-Step Methodology:

  • Activation of the Carboxylic Acid:

    • Dissolve 2-(5-Chloropyridin-2-yl)acetic acid in an anhydrous aprotic solvent (e.g., DMF or DCM).

    • Add a peptide coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or a combination of HOBt (Hydroxybenzotriazole) and EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride).

    • Stir the mixture at room temperature for 15-30 minutes to form the activated ester.

  • Amide Bond Formation:

    • To the activated ester solution, add the desired primary or secondary amine (R₁R₂NH) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) to neutralize any acid formed.

    • Stir the reaction at room temperature overnight.

  • Work-up and Purification:

    • Dilute the reaction mixture with an organic solvent and wash sequentially with aqueous acid (e.g., 1N HCl), aqueous base (e.g., saturated NaHCO₃), and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or by recrystallization to afford the pure amide derivative.

Potential as Antimicrobial and Antiviral Agents

The pyridine ring is a key component of many antimicrobial and antiviral drugs.[9] The electronic properties of the chloropyridine moiety and the ability to derivatize the acetic acid group offer opportunities to synthesize novel compounds for screening against various pathogens. While specific examples derived directly from 2-(5-Chloropyridin-2-yl)acetic acid are not extensively reported in the literature, the general principles of medicinal chemistry suggest this as a promising area for exploration.

Data Presentation: Physicochemical Properties

PropertyValueSource
Molecular FormulaC₇H₆ClNO₂[10]
Molecular Weight171.58 g/mol [10]
Boiling Point295.9±25.0°C at 760 mmHg[10]
Storage2-8°C, store under inert gas[10]

Part 3: Trustworthiness and Future Directions

The protocols described herein for the synthesis of zopiclone and its precursors are well-established and validated in numerous publications and patents. For the exploratory applications, the provided synthetic methods are standard and reliable transformations in medicinal chemistry.

The future of drug discovery with 2-(5-Chloropyridin-2-yl)acetic acid as a starting material is promising. High-throughput screening of amide, ester, and other derivatives against a wide range of biological targets, including kinases, proteases, and various microbial enzymes, could unveil novel therapeutic leads. Structure-activity relationship (SAR) studies on these new series of compounds will be crucial for optimizing their potency, selectivity, and pharmacokinetic properties.

References

  • MySkinRecipes. 2-(5-Chloropyridin-2-yl)acetic acid. [Link]

  • ACG Publications. An improved process for eszopiclone: Anti-insomnia agent. [Link]

  • Chemical Technology Co.,LTD. 2-(5-chloropyridin-2-yl)acetic acid. [Link]

  • Patsnap. Method for producing zopiclone. [Link]

  • Google Patents. Preparation of Zopiclone and its enantiomerically enriched isomer.
  • PubChem. 2-(5-Chloropyridin-2-yl)acetic acid. [Link]

  • Pharmaffiliates. 2-((5-Chloropyridin-2-yl)amino)-2-oxoacetic Acid. [Link]

  • Nature. Structural and dynamic mechanisms of GABAA receptor modulators with opposing activities. [Link]

  • PubMed Central. Allosteric GABAA Receptor Modulators—A Review on the Most Recent Heterocyclic Chemotypes and Their Synthetic Accessibility. [Link]

  • NCBI Bookshelf. GABA Receptor Positive Allosteric Modulators. [Link]

  • Wikipedia. GABAA receptor positive allosteric modulator. [Link]

  • PubMed Central. GABAA receptors: structure, function, pharmacology, and related disorders. [Link]

Sources

Method

The Versatile Building Block: 2-(5-Chloropyridin-2-yl)acetic Acid in the Synthesis of Novel Compounds

For Immediate Release [City, State] – [Date] – In the landscape of modern drug discovery and agrochemical development, the strategic use of versatile building blocks is paramount. 2-(5-Chloropyridin-2-yl)acetic acid has...

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

[City, State] – [Date] – In the landscape of modern drug discovery and agrochemical development, the strategic use of versatile building blocks is paramount. 2-(5-Chloropyridin-2-yl)acetic acid has emerged as a critical starting material, offering a unique combination of reactive sites that allow for the construction of a diverse array of complex molecules. This guide provides an in-depth exploration of its applications, complete with detailed protocols for its use in key synthetic transformations, positioning it as an invaluable tool for researchers, scientists, and professionals in drug development.

Introduction: A Privileged Scaffold in Medicinal and Agrochemical Chemistry

2-(5-Chloropyridin-2-yl)acetic acid is a bifunctional molecule featuring a carboxylic acid group and a chloropyridine ring. This arrangement of functional groups makes it an ideal scaffold for the synthesis of novel compounds with potential therapeutic and agricultural applications. The carboxylic acid moiety serves as a handle for various coupling reactions, most notably amide bond formation and esterification, while the chloropyridine ring can participate in a range of cross-coupling reactions or be retained for its electronic and steric influence on biological targets. Its utility is underscored by its role as an intermediate in the synthesis of pharmaceuticals, including potential anti-inflammatory, antimicrobial, and antiviral agents, as well as in the creation of pesticides and herbicides.[1][2]

Physicochemical Properties and Safety Data

A thorough understanding of the physical and chemical properties of a building block is essential for its effective and safe use in synthesis.

PropertyValueReference
CAS Number 1000522-43-9[3]
Molecular Formula C₇H₆ClNO₂[3][][5]
Molecular Weight 171.58 g/mol [3][5]
Boiling Point 295.9±25.0 °C at 760 mmHg[2]
Storage 2-8°C, store under inert gas[2]

Safety Information: 2-(5-Chloropyridin-2-yl)acetic acid is harmful if swallowed, causes skin irritation, and causes serious eye irritation. It may also cause respiratory irritation.[3][5] Appropriate personal protective equipment should be worn, and all handling should be conducted in a well-ventilated area.

Synthesis of 2-(5-Chloropyridin-2-yl)acetic Acid

The reliable synthesis of this key building block is a prerequisite for its widespread application. A common synthetic route starts from the readily available 2-chloro-5-(chloromethyl)pyridine.

digraph "Synthesis of 2-(5-Chloropyridin-2-yl)acetic acid" {
  graph [rankdir="LR", splines=ortho, nodesep=0.5];
  node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];
  edge [fontname="Arial", fontsize=9, color="#5F6368"];

start [label="2-Chloro-5-(chloromethyl)pyridine"]; intermediate [label="2-Chloro-5-cyanomethylpyridine"]; product [label="2-(5-Chloropyridin-2-yl)acetic acid"];

start -> intermediate [label="NaCN, Ethanol/Water, Reflux"]; intermediate -> product [label="Acid or Base Hydrolysis"]; }

Caption: General workflow for amide bond formation.

Protocol 3: General Amide Coupling using EDC/HOBt

This method is widely used for its mild conditions and broad substrate scope.

  • Materials: 2-(5-Chloropyridin-2-yl)acetic acid, desired amine, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), 1-Hydroxybenzotriazole (HOBt), N,N-Diisopropylethylamine (DIPEA), and a suitable solvent (e.g., Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)).

  • Procedure:

    • Dissolve 2-(5-Chloropyridin-2-yl)acetic acid (1.0 eq), HOBt (1.2 eq), and the amine (1.1 eq) in anhydrous DMF.

    • Add DIPEA (2.0-3.0 eq) to the mixture.

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Add EDC (1.2 eq) portion-wise and stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir overnight.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Case Study: Synthesis of TYK2 Inhibitors

A significant application of 2-(5-Chloropyridin-2-yl)acetic acid is in the synthesis of Tyrosine Kinase 2 (TYK2) inhibitors, which are of great interest for the treatment of autoimmune diseases.[6][7] The clinical compound Deucravacitinib (BMS-986165) is a prominent example of a TYK2 inhibitor.[8][9] While the exact synthetic step involving our building block in the commercial synthesis of Deucravacitinib is proprietary, analogous structures in related patents demonstrate its utility in forming a key amide linkage within this class of molecules.

Esterification Reactions: Accessing Another Class of Derivatives

Esterification of 2-(5-Chloropyridin-2-yl)acetic acid provides access to another important class of compounds with diverse applications.

Protocol 4: Fischer-Esterification with Methanol

This classic method is effective for the synthesis of simple alkyl esters.

  • Materials: 2-(5-Chloropyridin-2-yl)acetic acid, Methanol, and a strong acid catalyst (e.g., concentrated Sulfuric Acid).

  • Procedure:

    • Dissolve 2-(5-Chloropyridin-2-yl)acetic acid in a large excess of methanol.

    • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-5 mol%).

    • Heat the mixture to reflux for several hours, monitoring the reaction by TLC. The reaction is an equilibrium, and using a large excess of the alcohol drives it towards the product.[10]

    • After completion, cool the reaction mixture and neutralize the acid catalyst with a weak base (e.g., saturated NaHCO₃ solution).

    • Remove the excess methanol under reduced pressure.

    • Extract the product into an organic solvent like ethyl acetate.

    • Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate to obtain the methyl ester.

    • Purify by column chromatography if necessary.

Applications in Agrochemicals

Beyond pharmaceuticals, 2-(5-Chloropyridin-2-yl)acetic acid is a valuable precursor for agrochemicals. The 2-chloropyridine moiety is a common feature in many modern insecticides.

Case Study: Synthesis of Insecticidal 1,3,4-Oxadiazoles

The synthesis of 2-chloro-5-(5-aryl-1,3,4-oxadiazol-2-yl)methylpyridines has been reported, demonstrating the utility of our building block in creating novel insecticidal agents. The synthesis involves the conversion of the carboxylic acid to the corresponding acid hydrazide, followed by cyclization with an aroyl chloride.

Conclusion

2-(5-Chloropyridin-2-yl)acetic acid is a highly versatile and valuable building block for the synthesis of a wide range of novel compounds. Its dual reactivity allows for the straightforward introduction of diverse functionalities, making it a powerful tool in the design and synthesis of new pharmaceuticals and agrochemicals. The protocols and applications detailed in this guide are intended to empower researchers to fully leverage the synthetic potential of this important molecule.

References

Application

Application Notes and Protocols for Reactions Involving 2-(5-Chloropyridin-2-yl)acetic Acid

For Researchers, Scientists, and Drug Development Professionals Introduction: The Versatility of a Key Synthetic Building Block 2-(5-Chloropyridin-2-yl)acetic acid is a bifunctional molecule of significant interest in me...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of a Key Synthetic Building Block

2-(5-Chloropyridin-2-yl)acetic acid is a bifunctional molecule of significant interest in medicinal chemistry and drug development. Its structure, featuring a reactive carboxylic acid moiety and a halogenated pyridine ring, makes it a valuable intermediate for the synthesis of a wide range of complex organic molecules, particularly active pharmaceutical ingredients (APIs). The presence of the chlorine atom on the pyridine ring offers a site for further functionalization through various cross-coupling reactions, while the carboxylic acid group is readily converted into esters, amides, and other derivatives. This guide provides detailed experimental setups and protocols for two of the most fundamental and widely utilized transformations of 2-(5-Chloropyridin-2-yl)acetic acid: amide bond formation and esterification. The protocols are designed to be robust and adaptable, with explanations of the underlying chemical principles to empower researchers to optimize these reactions for their specific synthetic targets.

Chemical and Physical Properties

A thorough understanding of the physical and chemical properties of a starting material is paramount for safe and effective experimentation.

PropertyValueReference
Molecular Formula C₇H₆ClNO₂[1]
Molecular Weight 171.58 g/mol [1]
Appearance White to light yellow solid[2]
Boiling Point 295.9 ± 25.0 °C (Predicted)[2]
pKa 3.81 ± 0.10 (Predicted)[2]
Storage Store under inert gas (Nitrogen or Argon) at 2-8°C[2]

Safety and Handling

2-(5-Chloropyridin-2-yl)acetic acid is classified as an irritant.[2] It is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1] Therefore, appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and gloves, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood. For detailed safety information, always consult the latest Safety Data Sheet (SDS) from the supplier.

Part 1: Amide Bond Formation – The Gateway to Bioactive Amides

The formation of an amide bond is one of the most crucial reactions in drug discovery, as the amide functional group is a cornerstone of many biologically active molecules. The direct reaction between a carboxylic acid and an amine is generally unfavorable due to the formation of a stable ammonium carboxylate salt. Therefore, the carboxylic acid must first be "activated" using a coupling agent.

The Mechanism of Amide Coupling with Carbodiimides

Carbodiimide reagents, such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are widely used for this purpose. The reaction proceeds through a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the amine to form the desired amide.

However, the O-acylisourea can undergo an intramolecular rearrangement to form a stable N-acylurea byproduct, which can be difficult to remove and lowers the yield of the desired amide. To mitigate this side reaction and also to reduce the risk of racemization if the carboxylic acid is chiral, an additive such as 1-hydroxybenzotriazole (HOBt) is often employed. HOBt reacts with the O-acylisourea to form an active ester, which is more stable and less prone to side reactions, and readily reacts with the amine.

graph Amide_Coupling_Mechanism { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

// Nodes CarboxylicAcid [label="2-(5-Chloropyridin-2-yl)acetic acid", fillcolor="#F1F3F4"]; EDC [label="EDC", fillcolor="#F1F3F4"]; O_acylisourea [label="O-Acylisourea Intermediate", fillcolor="#FBBC05", fontcolor="#202124"]; Amine [label="Amine (R-NH2)", fillcolor="#F1F3F4"]; Amide [label="Amide Product", fillcolor="#34A853", fontcolor="#FFFFFF"]; HOBt [label="HOBt (Additive)", fillcolor="#F1F3F4"]; ActiveEster [label="Active Ester", fillcolor="#EA4335", fontcolor="#FFFFFF"]; N_acylurea [label="N-Acylurea (Byproduct)", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges CarboxylicAcid -> O_acylisourea [label="+ EDC"]; EDC -> O_acylisourea; O_acylisourea -> Amide [label="+ Amine"]; Amine -> Amide; O_acylisourea -> ActiveEster [label="+ HOBt"]; HOBt -> ActiveEster; ActiveEster -> Amide [label="+ Amine"]; O_acylisourea -> N_acylurea [label="Rearrangement"]; }

Amide Coupling Mechanism
Protocol 1: EDC/HOBt Mediated Amide Coupling

This protocol provides a general method for the coupling of 2-(5-Chloropyridin-2-yl)acetic acid with a primary or secondary amine using EDC and HOBt.

Materials:

  • 2-(5-Chloropyridin-2-yl)acetic acid

  • Amine (e.g., benzylamine, morpholine)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add 2-(5-Chloropyridin-2-yl)acetic acid (1.0 eq). Dissolve the acid in anhydrous DCM or DMF (approximately 0.1 M concentration).

  • Addition of Reagents: To the stirred solution, add the amine (1.1 eq), HOBt (1.2 eq), and DIPEA (2.0 eq).

  • Activation: Cool the reaction mixture to 0 °C in an ice bath. Add EDC (1.2 eq) portion-wise over 5-10 minutes.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up:

    • Once the reaction is complete, dilute the mixture with DCM.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x), water (1x), and brine (1x).

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure amide.

ReagentMolar EquivalentsPurpose
Amine1.1Nucleophile
EDC1.2Coupling agent
HOBt1.2Additive to suppress side reactions
DIPEA/TEA2.0Base to neutralize acids formed

Part 2: Esterification – Synthesizing Key Ester Intermediates

Esterification is another fundamental transformation of carboxylic acids, yielding esters that are themselves important intermediates or final products in various fields, including pharmaceuticals and agrochemicals.

Protocol 2.1: Fischer-Speier Esterification

This is a classic method for esterification, particularly suitable for simple, unhindered alcohols. It involves reacting the carboxylic acid with an excess of the alcohol in the presence of a strong acid catalyst.

Materials:

  • 2-(5-Chloropyridin-2-yl)acetic acid

  • Alcohol (e.g., methanol, ethanol)

  • Concentrated Sulfuric Acid (H₂SO₄) or Thionyl Chloride (SOCl₂)

  • Anhydrous Sodium Bicarbonate (NaHCO₃) or Sodium Carbonate (Na₂CO₃)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: In a round-bottom flask, suspend 2-(5-Chloropyridin-2-yl)acetic acid (1.0 eq) in the desired alcohol (which also acts as the solvent, typically in large excess).

  • Catalyst Addition: Cool the mixture in an ice bath and slowly add the acid catalyst (e.g., concentrated H₂SO₄, 0.1-0.2 eq) dropwise. Alternatively, thionyl chloride (1.2 eq) can be added dropwise at 0 °C, which will generate HCl in situ to catalyze the reaction.

  • Reaction: Attach a reflux condenser and heat the reaction mixture to reflux. The reaction time will vary depending on the alcohol used (typically 4-16 hours). Monitor the reaction by TLC.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully neutralize the excess acid by slowly adding a saturated solution of NaHCO₃ or Na₂CO₃ until effervescence ceases.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate, DCM).

    • Wash the combined organic extracts with water and brine.

    • Dry the organic layer over anhydrous MgSO₄.

  • Purification: Filter and concentrate the organic layer. The crude ester can be purified by column chromatography or distillation under reduced pressure.

Protocol 2.2: Steglich Esterification

For more sensitive substrates or sterically hindered alcohols, the Steglich esterification offers a milder alternative to the Fischer-Speier method. It utilizes a carbodiimide coupling agent and a nucleophilic catalyst.

graph Steglich_Esterification_Workflow { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

// Nodes Start [label="Start: 2-(5-Chloropyridin-2-yl)acetic acid\n+ Alcohol + DMAP", fillcolor="#F1F3F4"]; Add_DCC [label="Add DCC at 0°C", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Reaction [label="Stir at Room Temperature", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Filtration [label="Filter to remove DCU", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Workup [label="Aqueous Work-up", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Purification [label="Purification (e.g., Chromatography)", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"]; End [label="End: Pure Ester", fillcolor="#F1F3F4"];

// Edges Start -> Add_DCC; Add_DCC -> Reaction; Reaction -> Filtration; Filtration -> Workup; Workup -> Purification; Purification -> End; }

Steglich Esterification Workflow

Materials:

  • 2-(5-Chloropyridin-2-yl)acetic acid

  • Alcohol (primary, secondary, or tertiary)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or EDC

  • 4-(Dimethylamino)pyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

  • 0.5 N Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 2-(5-Chloropyridin-2-yl)acetic acid (1.0 eq), the alcohol (1.2 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous DCM.

  • DCC Addition: Cool the solution to 0 °C in an ice bath and add DCC (1.1 eq) in one portion. A white precipitate of dicyclohexylurea (DCU) will begin to form.

  • Reaction: Remove the ice bath and stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction by TLC.

  • Work-up:

    • Filter off the precipitated DCU and wash the solid with a small amount of DCM.

    • Transfer the filtrate to a separatory funnel and wash sequentially with 0.5 N HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄.

  • Purification: Filter and concentrate the organic layer. Purify the crude product by column chromatography on silica gel.

Conclusion

The protocols detailed in this guide offer robust and versatile methods for the derivatization of 2-(5-Chloropyridin-2-yl)acetic acid into valuable amide and ester building blocks. A thorough understanding of the reaction mechanisms and careful execution of the experimental procedures will enable researchers to efficiently synthesize a diverse array of compounds for applications in drug discovery and beyond. As with any chemical synthesis, careful monitoring and optimization of reaction conditions for each specific substrate combination are key to achieving high yields and purity.

References

  • MySkinRecipes. 2-(5-Chloropyridin-2-yl)acetic acid. Available at: [Link]

  • PubChem. 2-(5-Chloropyridin-2-yl)acetic acid. Available at: [Link]

  • Organic Chemistry Portal. Steglich Esterification. Available at: [Link]

  • Wikipedia. Steglich esterification. Available at: [Link]

  • Organic Syntheses. Esterification of carboxylic acids with dicyclohexylcarbodiimide/4-dimethylaminopyridine: tert-butyl ethyl fumarate. Available at: [Link]

  • Master Organic Chemistry. Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Available at: [Link]

  • Der Pharma Chemica. An Efficient and Practical Protocol for the Esterification of Aromatic Carboxylic Acids. Available at: [Link]

  • ACG Publications. An improved process for eszopiclone: Anti-insomnia agent. Available at: [Link]

  • PubChem. 2-(5-Chloropyridin-2-yl)acetic acid. Available at: [Link]

Sources

Method

Application Notes and Protocols for the Quantification of 2-(5-Chloropyridin-2-yl)acetic acid

Introduction 2-(5-Chloropyridin-2-yl)acetic acid is a key chemical intermediate and a potential metabolite or impurity in the development of various pharmaceutical compounds. Accurate and precise quantification of this m...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-(5-Chloropyridin-2-yl)acetic acid is a key chemical intermediate and a potential metabolite or impurity in the development of various pharmaceutical compounds. Accurate and precise quantification of this molecule is critical for process chemistry, pharmacokinetic studies, and quality control of active pharmaceutical ingredients (APIs). This document provides detailed application notes and validated protocols for the quantification of 2-(5-Chloropyridin-2-yl)acetic acid in various matrices, designed for researchers, scientists, and drug development professionals. The methodologies described herein are grounded in established analytical principles to ensure robust and reliable results.

Method Selection Rationale

The choice of an analytical method for the quantification of 2-(5-Chloropyridin-2-yl)acetic acid is dictated by the required sensitivity, selectivity, and the nature of the sample matrix. For routine analysis in less complex matrices, such as in-process control samples, High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection offers a cost-effective and reliable solution. For trace-level quantification in complex biological matrices like plasma or tissue homogenates, Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the preferred technique due to its superior sensitivity and specificity.

Part 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the quantification of 2-(5-Chloropyridin-2-yl)acetic acid in bulk drug substances, reaction mixtures, and formulations where the analyte concentration is relatively high.

Principle of the Method

The method utilizes reversed-phase chromatography to separate 2-(5-Chloropyridin-2-yl)acetic acid from other components in the sample. The separation is achieved on a C18 stationary phase with a mobile phase consisting of an aqueous buffer and an organic modifier. The acidic nature of the analyte necessitates the use of an acidic mobile phase to ensure good peak shape and retention. Quantification is performed by measuring the absorbance of the analyte at a specific wavelength using a UV detector.

Experimental Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Weigh Sample Dissolve Dissolve in Diluent Sample->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject into HPLC Filter->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection Separate->Detect Integrate Integrate Peak Area Detect->Integrate Calibrate Calibration Curve Integrate->Calibrate Quantify Quantify Concentration Calibrate->Quantify

Caption: Workflow for HPLC-UV analysis of 2-(5-Chloropyridin-2-yl)acetic acid.

Detailed Protocol

1. Reagents and Materials

  • 2-(5-Chloropyridin-2-yl)acetic acid reference standard

  • Acetonitrile (HPLC grade)[1]

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or Orthophosphoric acid)

  • Volumetric flasks, pipettes, and syringes

  • Syringe filters (0.45 µm)

2. Chromatographic Conditions

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: Acetonitrile and 0.1% Formic Acid in Water (v/v)

  • Gradient Program:

    Time (min) % Acetonitrile % 0.1% Formic Acid in Water
    0.0 30 70
    10.0 80 20
    12.0 80 20
    12.1 30 70

    | 15.0 | 30 | 70 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • UV Detection: 275 nm

3. Preparation of Solutions

  • Diluent: Acetonitrile:Water (50:50, v/v)

  • Standard Stock Solution (1000 µg/mL): Accurately weigh about 10 mg of 2-(5-Chloropyridin-2-yl)acetic acid reference standard into a 10 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the diluent to achieve concentrations in the desired range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: Accurately weigh a known amount of the sample and dissolve it in the diluent to obtain a theoretical concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.[2][3]

4. Method Validation The method should be validated according to ICH guidelines, assessing parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[4]

ParameterTypical Acceptance CriteriaExpected Performance
Linearity (r²) ≥ 0.999> 0.999
Accuracy (% Recovery) 98.0 - 102.0%99.5 - 101.5%
Precision (% RSD) ≤ 2.0%< 1.5%
LOD Signal-to-Noise Ratio of 3:1~0.1 µg/mL
LOQ Signal-to-Noise Ratio of 10:1~0.3 µg/mL

Part 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This highly sensitive and selective method is ideal for the quantification of 2-(5-Chloropyridin-2-yl)acetic acid in complex biological matrices such as plasma, urine, and tissue homogenates.

Principle of the Method

The LC-MS/MS method involves chromatographic separation of the analyte followed by detection using a triple quadrupole mass spectrometer. The analyte is ionized, typically using electrospray ionization (ESI), and the precursor ion is selected in the first quadrupole. This ion is then fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This Multiple Reaction Monitoring (MRM) provides excellent specificity and sensitivity. An isotopically labeled internal standard (IS) is used to correct for matrix effects and variations in instrument response.

Experimental Workflow

LCMS_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis Spike Spike Sample with IS Extract Protein Precipitation / SPE Spike->Extract Evaporate Evaporate & Reconstitute Extract->Evaporate Inject Inject into LC-MS/MS Evaporate->Inject Separate UPLC Separation Inject->Separate Ionize ESI Ionization Separate->Ionize Detect MRM Detection Ionize->Detect Integrate Integrate Peak Areas Detect->Integrate Ratio Calculate Analyte/IS Ratio Integrate->Ratio Quantify Quantify via Calibration Curve Ratio->Quantify

Caption: Workflow for LC-MS/MS analysis of 2-(5-Chloropyridin-2-yl)acetic acid.

Detailed Protocol

1. Reagents and Materials

  • 2-(5-Chloropyridin-2-yl)acetic acid reference standard

  • 2-(5-Chloropyridin-2-yl)acetic acid-d4 (or other suitable stable isotope-labeled internal standard)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

  • Human plasma (or other relevant biological matrix)

2. LC-MS/MS Conditions

  • LC System: UPLC system

  • Column: C18, 50 mm x 2.1 mm, 1.7 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient Program:

    Time (min) % B
    0.0 5
    2.0 95
    2.5 95
    2.6 5

    | 3.5 | 5 |

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions:

    Compound Precursor Ion (m/z) Product Ion (m/z)
    2-(5-Chloropyridin-2-yl)acetic acid 172.0 126.0

    | 2-(5-Chloropyridin-2-yl)acetic acid-d4 (IS) | 176.0 | 130.0 |

3. Sample Preparation (Protein Precipitation) This protocol is suitable for plasma samples.[5][6]

  • Pipette 100 µL of plasma sample into a microcentrifuge tube.

  • Add 10 µL of the internal standard working solution (e.g., 1 µg/mL in methanol).

  • Add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortex for 30 seconds.

  • Centrifuge at 14,000 rpm for 10 minutes at 4 °C.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a stream of nitrogen at 40 °C.

  • Reconstitute the residue in 100 µL of mobile phase A.

  • Vortex and transfer to an autosampler vial for analysis.

4. Method Validation The bioanalytical method should be validated according to FDA and/or EMA guidelines.

ParameterTypical Acceptance CriteriaExpected Performance
Linearity (r²) ≥ 0.99> 0.995
Accuracy (% Bias) Within ±15% (±20% at LLOQ)Within ±10%
Precision (% CV) ≤ 15% (≤ 20% at LLOQ)< 10%
LLOQ 0.5 - 5 ng/mL
Matrix Effect CV ≤ 15%Within acceptable limits
Recovery Consistent and reproducible> 80%

Scientific Integrity and Trustworthiness

The protocols detailed above are designed to be self-validating systems. The inclusion of system suitability tests in the HPLC-UV method and the use of a stable isotope-labeled internal standard in the LC-MS/MS method are critical for ensuring the reliability of the data.[7] Regular calibration and the use of quality control samples at multiple concentration levels are mandatory for routine analysis. All experimental choices, from the mobile phase composition to the sample preparation technique, are based on the physicochemical properties of 2-(5-Chloropyridin-2-yl)acetic acid to achieve optimal chromatographic performance and analytical sensitivity. The validation parameters and their acceptance criteria are derived from internationally recognized guidelines to ensure regulatory compliance.[4]

References

  • Vertex AI Search. (2014).
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  • Sisu@UT. (n.d.). Validation of liquid chromatography mass spectrometry (LC-MS) methods (analytical chemistry) course. Retrieved from [Link]

  • Peertechz Publications. (2024, November 15). A Quantitative Reliable RP-HPLC Method Development and Validation for the Monitoring of Acetic Acid in Lacosamide Anti Epilepsy Drug. Retrieved from [Link]

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  • ResearchGate. (2025, August 10). LC-MS-MS analysis of 2-pyridylacetic acid, a major metabolite of betahistine: Application to a pharmacokinetic study in healthy volunteers. Retrieved from [Link]

  • MDPI. (n.d.). Trace Level Quantification of the (−)2-(2-amino-5-chlorophenyl)-4-cyclopropyl-1,1,1-trifluoro-3-butyn-2-ol Genotoxic Impurity in Efavirenz Drug Substance and Drug Product Using LC–MS/MS. Retrieved from [Link]

  • PubMed. (2015, March). Validation of an LC-MS/MS method for the determination of zopiclone, N-desmethylzopiclone and 2-amino-5-chloropyridine in whole blood and its application to estimate the original zopiclone concentration in stored specimens. Retrieved from [Link]

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  • University Medical Center Utrecht. (2020, February 1). Development and validation of an integrated LC-MS/MS assay for therapeutic drug monitoring of five PARP-inhibitors. Retrieved from [Link]

  • RASAYAN Journal of Chemistry. (2024, August 15). Stability-Indicating HPLC Method for Quantifying Process-Related Impurities in Fedratinib and Identification of Its Forced Degradation Products Using LC-MS/MS. Retrieved from [Link]

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  • Acta Pharmaceutica Sciencia. (2024). Development and validation of a stability indicating LC method for the analysis of chlordiazepoxide and trifluoperazine hydrochloride in the. Retrieved from [Link]

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Application

Application Notes and Protocols: 2-(5-Chloropyridin-2-yl)acetic Acid as a Pivotal Reagent in Modern Heterocyclic Synthesis

Introduction: The Strategic Value of a Bifunctional Building Block In the landscape of medicinal chemistry and drug development, the synthesis of novel heterocyclic compounds remains a cornerstone of innovation.[1][2][3]...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Bifunctional Building Block

In the landscape of medicinal chemistry and drug development, the synthesis of novel heterocyclic compounds remains a cornerstone of innovation.[1][2][3] These cyclic structures are privileged scaffolds, forming the core of numerous therapeutic agents.[4][5] Among the vast arsenal of chemical building blocks, 2-(5-chloropyridin-2-yl)acetic acid stands out for its unique combination of reactive sites. Its structure features a carboxylic acid group appended to a pyridine ring, which is itself activated by a chloro-substituent. This bifunctionality—a nucleophilic/electrophilic handle (the acid) and a modifiable aromatic system—renders it an exceptionally versatile precursor for constructing complex, fused heterocyclic systems.[6]

This guide provides an in-depth exploration of the utility of 2-(5-chloropyridin-2-yl)acetic acid and its close chemical relatives in the synthesis of high-value heterocyclic targets. We will move beyond simple procedural lists to explain the underlying chemical logic, offering field-proven insights into protocol design and optimization for researchers in organic synthesis and drug discovery.

Physicochemical Properties and Handling

A thorough understanding of a reagent's properties is fundamental to its effective and safe use in the laboratory.

PropertyValueSource
Molecular Formula C₇H₆ClNO₂[6][7][8]
Molecular Weight 171.58 g/mol [6][7][9]
CAS Number 1000522-43-9[7][8][9]
Boiling Point 295.9 ± 25.0 °C at 760 mmHg[6]
Appearance Off-white to white solidN/A
Storage 2-8°C, store under inert gas[6]

Safety & Handling: 2-(5-Chloropyridin-2-yl)acetic acid is classified as harmful if swallowed and causes skin and serious eye irritation.[7] It may also cause respiratory irritation.[7] Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Application I: Synthesis of the Pyrrolo[3,4-b]pyrazine Core for CNS Agents

One of the most significant applications of the 5-chloropyridin-2-yl moiety is in the synthesis of the cyclopyrrolone class of drugs, exemplified by Zopiclone and its active enantiomer, Eszopiclone.[10][11] These compounds are potent nonbenzodiazepine hypnotic agents used for treating insomnia, acting as high-affinity agonists at the GABA-A receptor complex.[10] While the documented industrial synthesis of Zopiclone often commences with 2-amino-5-chloropyridine, the strategic importance of the core scaffold underscores the value of this substitution pattern in constructing complex CNS-active heterocycles.

Causality of the Synthetic Strategy

The synthesis of the Zopiclone scaffold is a multi-step process that masterfully builds the fused pyrrolo[3,4-b]pyrazine ring system onto the 2-amino-5-chloropyridine starting material. The logic is as follows:

  • Amide Formation: The initial step involves the condensation of 2-amino-5-chloropyridine with a pyrazine-2,3-dicarboxylic acid derivative. This forms a crucial amide bond, tethering the two heterocyclic precursors.

  • Intramolecular Cyclization: The molecule is then induced to cyclize, forming the pyrrolo[3,4-b]pyrazine-5,7-dione. This step often involves activation of the second carboxylic acid (e.g., via an acyl chloride) to facilitate an intramolecular nucleophilic attack by the pyridine nitrogen.

  • Reduction: The dione is selectively reduced to create a hydroxyl group, which serves as the attachment point for the final side chain. Borohydride reagents are typically employed for this chemoselective reduction.

  • Side-Chain Installation: The final step is the condensation of the hydroxyl intermediate with 1-chlorocarbonyl-4-methylpiperazine. This reaction forms the ester linkage and completes the synthesis of racemic Zopiclone.

Workflow for Racemic Zopiclone Synthesis

Zopiclone_Synthesis cluster_start Starting Materials cluster_process Core Synthesis cluster_final Final Product Formation A 2-Amino-5-chloropyridine C Condensation (Acetonitrile, Reflux) A->C B Pyrazine-2,3-dicarboxylic Anhydride B->C D 3-((5-chloropyridin-2-yl)carbamoyl) pyrazine-2-carboxylic acid C->D Amide Formation E Intramolecular Cyclization (SOCl₂) D->E F 6-(5-chloropyridin-2-yl)pyrrolo [3,4-b]pyrazine-5,7-dione E->F Ring Closure G Reduction (KBH₄ or NaBH₄) F->G H 6-(5-chloropyridin-2-yl)-5-hydroxy- 7-oxo-5,6-dihydropyrrolo[3,4-b]pyrazine G->H Selective Carbonyl Reduction J Condensation (Base, e.g., DMAP) H->J I 1-Chlorocarbonyl-4- methylpiperazine HCl I->J K Racemic Zopiclone (Final Product) J->K Esterification Triazolo_Synthesis cluster_start Starting Material cluster_process Intermediate Formation cluster_final Ring Closure A 2-(5-Chloropyridin-2-yl) acetic acid B Esterification (MeOH, H₂SO₄) A->B C Methyl 2-(5-chloropyridin-2-yl) acetate B->C Acid Protection D Hydrazinolysis (N₂H₄·H₂O, EtOH) C->D E 2-(5-Chloropyridin-2-yl) acetylhydrazide D->E Nucleophilic Acyl Substitution F Cyclocondensation (e.g., HC(OEt)₃, Reflux) E->F G 3-((5-Chloropyridin-2-yl)methyl) -[1,2,4]triazolo[4,3-a]pyridine F->G Triazole Ring Formation

Caption: Proposed workflow for Triazolopyridine synthesis.

Protocol 2: Proposed Synthesis of 3-((5-Chloropyridin-2-yl)methyl)-t[6][10][12]riazolo[4,3-a]pyridine

This protocol is based on well-established methods for triazole synthesis. [12][13] Step A: Methyl 2-(5-chloropyridin-2-yl)acetate

  • Dissolve 2-(5-chloropyridin-2-yl)acetic acid in an excess of methanol.

  • Add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops per 10 mmol of starting material).

  • Heat the mixture to reflux for 4-8 hours, monitoring by TLC.

  • Cool the solution and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate, wash with brine, dry over magnesium sulfate, and concentrate to yield the methyl ester.

Step B: 2-(5-Chloropyridin-2-yl)acetylhydrazide

  • Dissolve the methyl ester from Step A in ethanol.

  • Add an excess of hydrazine hydrate (N₂H₄·H₂O, ~5 equivalents).

  • Heat the mixture to reflux for 6-12 hours. A precipitate should form upon cooling.

  • Filter the solid product, wash with cold ethanol, and dry to obtain the pure hydrazide.

Step C: 3-((5-Chloropyridin-2-yl)methyl)-t[6][10][14]riazolo[4,3-a]pyridine

  • Suspend the acetylhydrazide from Step B in triethyl orthoformate.

  • Heat the mixture to a vigorous reflux for 5-10 hours.

  • Monitor the reaction by TLC for the consumption of the hydrazide.

  • Upon completion, cool the reaction mixture and remove the excess triethyl orthoformate under reduced pressure.

  • The resulting crude solid can be purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) to afford the target triazolopyridine.

Conclusion

2-(5-Chloropyridin-2-yl)acetic acid and its related precursors are powerful and versatile reagents in synthetic organic chemistry. Their strategic importance is highlighted by their role in constructing the core of blockbuster drugs like Zopiclone. Furthermore, the inherent reactivity of the carboxylic acid and the chloropyridine ring provides a logical and robust platform for developing a diverse array of fused heterocyclic systems, including triazolopyridines and imidazopyridines. The protocols and workflows detailed herein offer a practical guide for researchers to harness the synthetic potential of this valuable building block in the ongoing quest for novel therapeutic agents.

References

  • 2-(5-Chloropyridin-2-yl)acetic acid - MySkinRecipes. Available from: [Link]

  • An improved process for eszopiclone: Anti-insomnia agent - ACG Publications. Available from: [Link]

  • US Patent 8,309,723 B2 - Preparation of Zopiclone and its enantiomerically enriched isomer. Google Patents.
  • International Patent WO 2008/126105 A2 - Improved process for the preparation of zopiclone and it's enantiomerically enriched isomer. Google Patents.
  • Method for producing zopiclone - Eureka | Patsnap. Available from: [Link]

  • 2-(5-Chloropyridin-2-yl)acetic acid | C7H6ClNO2 - PubChem. Available from: [Link]

  • 2-(5-chloropyridin-2-yl)acetic acid (C7H6ClNO2) - PubChemLite. Available from: [Link]

  • Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review - ResearchGate. Available from: [Link]

  • "Synthesis Of Novel Five-Membered Heterocycles as Bioactive Agents" by Subrata Roy. Available from: [Link]

  • Recent Developments in the Photochemical Synthesis of Functionalized Imidazopyridines - PMC - NIH. Available from: [Link]

  • Synthesis of imidazo[1,2-a]pyridines - Organic Chemistry Portal. Available from: [Link]

  • Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines | ACS Omega. Available from: [Link]

  • Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage - PMC - NIH. Available from: [Link]

  • Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. Available from: [Link]

  • Synthesis of triazolopyridines and triazolopyrimidines using a modified Mitsunobu reaction. Available from: [Link]

  • Recent advances in the multicomponent synthesis of heterocycles using tetronic acid - PMC. Available from: [Link]

  • International Patent WO 2011/079804 A1 - Certain triazolopyridines and triazolopyrazines, compositions thereof and methods of use therefor. Google Patents.
  • Synthesis and characterization of novel azole heterocycles based on 2,5-disubstituted thiadiazole - ResearchGate. Available from: [Link]

  • The Chemistry of the Triazolopyridines: an Update - National Academic Digital Library of Ethiopia. Available from: [Link]

  • (PDF) Cyclocondensation of α-acylacetamidines with esters of 2-fluoro-5-nitrobenzoic and 4-chloro-2-methyl-5-pyrimidinecarboxylic acids - ResearchGate. Available from: [Link]

  • Regiochemistry of cyclocondensation reactions in the synthesis of polyazaheterocycles - PMC - NIH. Available from: [Link]

  • Recent advances in the multicomponent synthesis of heterocycles using tetronic acid - RSC Publishing. Available from: [Link]

  • Synthesis of 2-(5-((5-(4-chlorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic Acid Derivatives and Evaluation of Their Cytotoxicity and Induction of Apoptosis in Human Leukemia Cells - PubMed. Available from: [Link]

  • Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles - NIH. Available from: [Link]

  • Topics in Heterocyclic Chemistry. Available from: [Link]

  • Special Issue “Advances in Drug Discovery and Synthesis” - MDPI. Available from: [Link]

Sources

Method

reaction mechanism of 2-(5-Chloropyridin-2-yl)acetic acid with amines.

An In-Depth Guide to the Amide Coupling of 2-(5-Chloropyridin-2-yl)acetic acid with Amines Application Note & Protocol Audience: Researchers, Scientists, and Drug Development Professionals Abstract: The formation of an a...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Amide Coupling of 2-(5-Chloropyridin-2-yl)acetic acid with Amines

Application Note & Protocol

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: The formation of an amide bond is the single most performed reaction in medicinal chemistry, central to the synthesis of a vast array of pharmaceuticals. The 2-(5-Chloropyridin-2-yl)acetic acid scaffold is a key building block in numerous biologically active molecules. This document provides a detailed exploration of the reaction mechanism for coupling this acid with primary and secondary amines, offering insights into the selection of reagents and reaction conditions. We present validated, step-by-step protocols for common coupling methods, troubleshooting guidance, and a comparative analysis of reagents to empower researchers in drug discovery and development.

The Challenge: Why Direct Amidation Fails

The direct condensation of a carboxylic acid, such as 2-(5-Chloropyridin-2-yl)acetic acid, with an amine appears straightforward. However, this approach is generally unviable under standard conditions. The fundamental obstacle is a competing acid-base reaction: the basic amine deprotonates the carboxylic acid to form a thermodynamically stable and highly unreactive ammonium carboxylate salt.[1][2][3] To overcome this, the carboxylic acid's hydroxyl group, a poor leaving group, must be converted into a better one. This is achieved by using "coupling reagents" or "activating agents."[3][4][5]

G RCOOH 2-(5-Chloropyridin-2-yl)acetic acid (Carboxylic Acid) Salt Ammonium Carboxylate Salt (Unreactive) RCOOH->Salt Proton Transfer Amide Desired Amide Product RCOOH->Amide Direct Reaction (Unfavorable) RNH2 Amine RNH2->Salt RNH2->Amide NoRxn No Reaction (under mild conditions) Salt->NoRxn

Figure 1. The unfavorable direct reaction pathway forming an unreactive salt.

Mechanism of Action: Key Coupling Reagents

The strategy for successful amide bond formation hinges on the in situ activation of the carboxylic acid. This creates a highly reactive intermediate that is susceptible to nucleophilic attack by the amine.[5] We will explore the mechanisms of two major classes of coupling reagents: carbodiimides and uronium/aminium salts.

Carbodiimide-Mediated Coupling (EDC, DCC)

Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N,N'-dicyclohexylcarbodiimide (DCC), are powerful dehydrating agents that facilitate amide bond formation.[1][2][6]

The mechanism proceeds via two main steps:

  • Activation: The carboxylic acid adds across one of the C=N double bonds of the carbodiimide, forming a highly reactive O-acylisourea intermediate.[1][6][7] This intermediate effectively has an excellent leaving group.

  • Nucleophilic Attack: The amine attacks the carbonyl carbon of the O-acylisourea. This forms the desired amide bond and releases a soluble urea byproduct (e.g., EDU from EDC) or an insoluble one (DCU from DCC).[1][7]

G cluster_activation Step 1: Activation cluster_coupling Step 2: Coupling cluster_side_reaction Side Reaction RCOOH R-COOH Carboxylic Acid O_acyl { O-Acylisourea Intermediate | (Highly Reactive)} RCOOH->O_acyl Attack EDC R'-N=C=N-R'' Carbodiimide (EDC) EDC->O_acyl Amide { R-CO-NHR''' | Amide Product} O_acyl->Amide Amine Attack Urea { R'-NH-CO-NH-R'' | Urea Byproduct} O_acyl->Urea N_acyl { N-Acylurea | (Stable, Undesired)} O_acyl->N_acyl Rearrangement Amine R'''NH₂ Amine Amine->Amide

Figure 2. Carbodiimide (EDC) mediated amide coupling mechanism and side reaction.

The Role of Additives (HOBt, NHS): A common issue with carbodiimide coupling is the rearrangement of the O-acylisourea intermediate into a stable, unreactive N-acylurea, which terminates the reaction.[7][8] Furthermore, if the carboxylic acid has a chiral center, the highly reactive intermediate can be prone to racemization.[9] To mitigate these issues, additives like N-hydroxysuccinimide (NHS) or Hydroxybenzotriazole (HOBt) are often included. These additives rapidly convert the O-acylisourea into a semi-stable active ester, which is less prone to side reactions and racemization but still highly reactive towards amines.[6][9]

Uronium/Aminium Salt-Mediated Coupling (HATU)

HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is a highly efficient coupling reagent, particularly favored in peptide synthesis and for sterically hindered substrates.[10]

The mechanism requires a non-nucleophilic organic base, such as N,N-diisopropylethylamine (DIPEA), and proceeds as follows:[10][11]

  • Deprotonation: The base deprotonates the carboxylic acid to form a carboxylate anion.[12][13]

  • Activation: The carboxylate anion attacks the electron-deficient carbon of HATU.[12][13] This forms an unstable O-acyl(tetramethyl)isouronium salt, which rapidly rearranges to a highly reactive OAt-active ester.[10][12]

  • Nucleophilic Attack: The amine attacks the carbonyl of the active ester to form the desired amide, releasing 1-hydroxy-7-azabenzotriazole (HOAt) and tetramethylurea.[10][13]

The exceptional efficiency of HATU is partly attributed to a neighboring group effect from the pyridine nitrogen atom, which is thought to stabilize the transition state.[10]

G cluster_activation Step 1 & 2: Deprotonation & Activation cluster_coupling Step 3: Coupling RCOOH R-COOH Carboxylic Acid Carboxylate R-COO⁻ Carboxylate RCOOH->Carboxylate Deprotonation Base DIPEA Base Base->Carboxylate OAt_ester { OAt-Active Ester | (Highly Reactive)} Carboxylate->OAt_ester Attack on HATU HATU HATU HATU->OAt_ester Amide { R-CO-NHR' | Amide Product} OAt_ester->Amide Amine Attack Byproducts { HOAt + Tetramethylurea} OAt_ester->Byproducts Amine R'NH₂ Amine Amine->Amide

Figure 3. HATU-mediated amide coupling mechanism.

Experimental Protocols

Safety Precaution: Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Handle all reagents in a well-ventilated fume hood. 2-(5-Chloropyridin-2-yl)acetic acid may cause skin, eye, and respiratory irritation.[14]

Protocol 1: EDC/NHS-Mediated Amide Coupling

This protocol is a robust and widely used method, particularly valued for its water-soluble byproducts, which simplifies purification.

Materials and Reagents

ReagentM.W.Typical Molar Eq.Purpose
2-(5-Chloropyridin-2-yl)acetic acid171.581.0Starting Material
Amine (Primary or Secondary)Varies1.0 - 1.2Nucleophile
EDC Hydrochloride191.701.2 - 1.5Coupling Reagent[6]
N-Hydroxysuccinimide (NHS)115.091.2 - 1.5Additive to prevent side reactions[6]
N,N-Diisopropylethylamine (DIPEA)129.242.0 - 3.0Non-nucleophilic base
Dichloromethane (DCM) or DMF--Anhydrous Solvent

Step-by-Step Methodology

  • Preparation: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-(5-Chloropyridin-2-yl)acetic acid (1.0 eq).

  • Dissolution: Dissolve the acid in anhydrous DCM or DMF (to a concentration of approx. 0.1-0.5 M).

  • Addition of Amine & Base: Add the amine (1.1 eq) and DIPEA (2.5 eq) to the solution. Stir for 5 minutes. Rationale: The base ensures the amine remains deprotonated and neutralizes the HCl byproduct from EDC.

  • Activation: Add NHS (1.2 eq) followed by EDC (1.2 eq) to the reaction mixture. Rationale: Adding the reagents in this order allows for the efficient formation of the NHS-active ester.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 2-18 hours.

  • Work-up:

    • Dilute the reaction mixture with DCM.

    • Wash the organic layer sequentially with a saturated aqueous solution of NaHCO₃ (to remove unreacted acid and NHS), water, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.

Protocol 2: HATU-Mediated Amide Coupling

This protocol is ideal for challenging couplings, including those with sterically hindered amines or acids, and often results in faster reaction times and higher yields.[10]

Materials and Reagents

ReagentM.W.Typical Molar Eq.Purpose
2-(5-Chloropyridin-2-yl)acetic acid171.581.0Starting Material
Amine (Primary or Secondary)Varies1.0 - 1.2Nucleophile
HATU380.231.1 - 1.3Coupling Reagent[10]
N,N-Diisopropylethylamine (DIPEA)129.242.0 - 4.0Non-nucleophilic base[9]
Dimethylformamide (DMF)--Anhydrous Polar Aprotic Solvent

Step-by-Step Methodology

  • Preparation: To a clean, dry round-bottom flask under an inert atmosphere, add 2-(5-Chloropyridin-2-yl)acetic acid (1.0 eq) and HATU (1.1 eq).

  • Dissolution: Dissolve the solids in anhydrous DMF (to a concentration of approx. 0.1-0.5 M).

  • Pre-activation (Optional but Recommended): Add DIPEA (3.0 eq) to the solution and stir for 10-15 minutes at room temperature. This "pre-activates" the acid by forming the OAt-active ester.[9] Rationale: Pre-activation ensures the acid is fully converted to the active ester before the amine is introduced, which can improve yields for slow-reacting amines.

  • Amine Addition: Add the amine (1.1 eq) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature. Reactions are often complete within 1-4 hours. Monitor progress by TLC or LC-MS.

  • Work-up:

    • Pour the reaction mixture into a separatory funnel containing ethyl acetate and water.

    • Wash the organic layer sequentially with 5% aqueous LiCl (to help remove DMF), saturated aqueous NaHCO₃, water, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography. The tetramethylurea byproduct from HATU can sometimes co-elute with the product, requiring careful chromatography.

Reagent Selection and Troubleshooting

FeatureEDC/NHSHATU
Reactivity Good to excellent for most substrates.Excellent, especially for hindered substrates.[10]
Byproducts Water-soluble urea and NHS. Easy to remove via aqueous work-up.Tetramethylurea (TMU) and HOAt. TMU can be difficult to remove chromatographically.
Cost Generally more cost-effective.More expensive.
Side Reactions Low risk of racemization with NHS/HOBt.Very low risk of racemization.[15]
Safety Low hazard potential.Can cause skin allergies; byproducts can be hazardous.[13]
Best For Routine couplings, large-scale synthesis, cost-sensitive projects.Difficult couplings, precious substrates, rapid synthesis.

Common Troubleshooting Scenarios:

  • Low or No Conversion:

    • Ensure all reagents and solvents are anhydrous; water can hydrolyze active intermediates.

    • Increase the equivalents of the coupling reagent and base.

    • For EDC, ensure the pH is not too low, as it can deactivate the reagent.[8]

    • Switch to a more powerful coupling reagent like HATU.

  • Formation of N-Acylurea (with EDC):

    • Ensure an additive like NHS or HOBt is used.

    • Add the amine as soon as possible after the activation step.

  • Difficulty Removing Byproducts (with HATU):

    • Perform multiple aqueous washes, especially with LiCl solution, to remove DMF and TMU.

    • Consider alternative purification techniques like reverse-phase chromatography if silica gel fails.

References

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of Crude 2-(5-Chloropyridin-2-yl)acetic acid

Welcome to the technical support guide for the purification of crude 2-(5-Chloropyridin-2-yl)acetic acid. This resource is designed for researchers, scientists, and professionals in drug development who are working with...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of crude 2-(5-Chloropyridin-2-yl)acetic acid. This resource is designed for researchers, scientists, and professionals in drug development who are working with this crucial pharmaceutical intermediate.[1] This guide provides in-depth troubleshooting advice and frequently asked questions to navigate the common challenges encountered during the purification of this compound.

Compound Profile: 2-(5-Chloropyridin-2-yl)acetic acid

A foundational understanding of the physicochemical properties of 2-(5-Chloropyridin-2-yl)acetic acid is paramount for devising an effective purification strategy.

PropertyValueSource
Molecular Formula C₇H₆ClNO₂[1][2][3]
Molecular Weight 171.58 g/mol [1][2][3]
Boiling Point (Predicted) 295.9 ± 25.0 °C at 760 mmHg[1][2][4]
Density (Predicted) 1.405 ± 0.06 g/cm³[2][4]
pKa (Predicted) 3.81 ± 0.10[4]
Storage Conditions 2-8°C, under inert gas[1][4]

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you may encounter during the purification of crude 2-(5-Chloropyridin-2-yl)acetic acid. The purification strategies primarily revolve around leveraging its acidic nature and polarity.

FAQ 1: My crude product is a dark, oily residue. What is the best initial purification step?

Answer: An acid-base extraction is the most effective initial step to isolate the desired carboxylic acid from neutral and basic impurities. This technique capitalizes on the differential solubility of the acidic compound in aqueous and organic phases.[5]

Causality: 2-(5-Chloropyridin-2-yl)acetic acid, being a carboxylic acid, will react with a weak base (e.g., sodium bicarbonate) to form a water-soluble carboxylate salt.[6][7][8] Neutral impurities will remain in the organic layer, while basic impurities can be removed with a subsequent acidic wash.

Problem Possible Cause Solution
Poor separation of layers. Emulsion formation, often due to vigorous shaking or similar densities of the aqueous and organic layers.Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous layer. Allow the separatory funnel to stand undisturbed for a longer period. Gentle swirling instead of vigorous shaking can also prevent emulsion formation.
Low recovery of the product after acidification. Incomplete precipitation of the carboxylic acid. The pH of the aqueous layer was not sufficiently lowered.Ensure the pH of the aqueous layer is at least three units below the pKa of the acid after adding a strong acid like HCl.[9] Use an ice bath to cool the solution, as the solubility of the product is generally lower at colder temperatures. If precipitation is still poor, extract the acidified aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) to recover the dissolved product.[8]
Product precipitates as an oil during acidification. This phenomenon, known as "oiling out," can occur if the melting point of the impure product is lower than the temperature of the solution.Ensure the acidification is performed in an ice bath to keep the temperature low. If oiling out persists, it may indicate the presence of significant impurities. The oil can be extracted into an organic solvent, dried, and the solvent evaporated to recover the crude product for further purification by recrystallization or chromatography.
  • Dissolve the crude 2-(5-Chloropyridin-2-yl)acetic acid in a suitable organic solvent, such as ethyl acetate or dichloromethane.

  • Transfer the solution to a separatory funnel.

  • Add a saturated aqueous solution of a weak base, like sodium bicarbonate.[6]

  • Stopper the funnel and shake gently, venting frequently to release any pressure buildup.

  • Allow the layers to separate. The aqueous layer will contain the sodium salt of your desired product.

  • Drain the aqueous layer into a clean flask.

  • To remove any remaining neutral or basic impurities, you can wash the organic layer with a dilute acid solution (e.g., 1M HCl), followed by a water wash.

  • Combine all aqueous layers.

  • Cool the combined aqueous layers in an ice bath and acidify with a strong acid (e.g., concentrated HCl) until the product precipitates out.[6]

  • Collect the purified solid product by vacuum filtration.

  • Wash the solid with a small amount of cold water to remove any residual salts.

  • Dry the product thoroughly.

FAQ 2: After acid-base extraction, my product is still not pure enough. What's the next step?

Answer: Recrystallization is the ideal subsequent purification technique to remove remaining impurities, especially those with similar acidic properties but different solubilities.

Causality: Recrystallization works on the principle that the desired compound and the impurities have different solubilities in a given solvent.[10] By dissolving the crude product in a minimum amount of hot solvent and then allowing it to cool slowly, the desired compound will crystallize out in a purer form, leaving the impurities dissolved in the mother liquor.

Problem Possible Cause Solution
Crystals do not form upon cooling. The solution is not saturated (too much solvent was added). The solution is supersaturated.If the solution is not saturated, boil off some of the solvent to concentrate it.[11][12] If supersaturation is the issue, induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound.[11][13]
The product "oils out" instead of crystallizing. The melting point of the compound is lower than the boiling point of the solvent. The compound is significantly impure.Try using a lower-boiling point solvent. If impurities are the cause, you may need to perform another purification step, such as column chromatography, before attempting recrystallization again. Slowing the cooling rate can also favor crystal formation over oiling out.[12]
Poor recovery of the product. Too much solvent was used. The crystals were washed with a solvent that was not cold enough. The product is significantly soluble in the cold solvent.Use the minimum amount of hot solvent necessary to dissolve the crude product.[13] Always wash the collected crystals with a minimal amount of ice-cold solvent.[13] If solubility is an issue, consider a different recrystallization solvent or a two-solvent system.
  • Select a suitable solvent by testing the solubility of a small amount of the crude product in various solvents at room temperature and at their boiling points. An ideal solvent will dissolve the compound when hot but not when cold.

  • Place the crude product in an Erlenmeyer flask.

  • Add a small amount of the chosen solvent and heat the mixture to boiling.

  • Continue adding small portions of the hot solvent until the compound just dissolves.[14]

  • If the solution is colored, you may add a small amount of decolorizing charcoal and then perform a hot gravity filtration to remove it and any insoluble impurities.[10][15]

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.[10][13]

  • Collect the purified crystals by vacuum filtration.

  • Wash the crystals with a small amount of ice-cold solvent.[13]

  • Dry the crystals to remove any residual solvent.

FAQ 3: Recrystallization is ineffective. Are there other high-resolution purification methods available?

Answer: Yes, if recrystallization fails to yield a product of the desired purity, column chromatography is a powerful alternative.

Causality: Column chromatography separates compounds based on their differential adsorption to a stationary phase (like silica gel or alumina) and their solubility in a mobile phase (the eluting solvent).[16] For a polar compound like 2-(5-Chloropyridin-2-yl)acetic acid, normal-phase chromatography with a polar stationary phase is often effective.[17]

Problem Possible Cause Solution
Poor separation of compounds (overlapping bands). The solvent system is too polar, causing all compounds to elute too quickly. The column was not packed properly.Use a less polar solvent system. Thin-Layer Chromatography (TLC) should be used to determine the optimal solvent system before running the column.[18] Ensure the column is packed uniformly to avoid channeling.
The compound will not elute from the column. The solvent system is not polar enough.Gradually increase the polarity of the solvent system. A gradient elution, where the polarity of the mobile phase is increased over time, can be effective for separating compounds with a wide range of polarities.[16]
Cracking or channeling of the stationary phase. The column was allowed to run dry. The packing was not uniform.Never let the solvent level drop below the top of the stationary phase.[16] Pack the column carefully and ensure the stationary phase is fully settled before loading the sample.
  • Select a stationary phase (silica gel is common for polar compounds) and a solvent system based on TLC analysis.[17][18]

  • Prepare the column by either dry packing or slurry packing the stationary phase into a glass column.

  • Load the crude product onto the top of the column.

  • Begin eluting the column with the chosen solvent system.

  • Collect fractions as the solvent flows through the column.

  • Analyze the collected fractions by TLC to determine which ones contain the purified product.

  • Combine the pure fractions and evaporate the solvent to obtain the purified 2-(5-Chloropyridin-2-yl)acetic acid.

Visualizing the Purification Workflow

The following diagram illustrates a typical decision-making process for the purification of crude 2-(5-Chloropyridin-2-yl)acetic acid.

Purification_Workflow Crude Crude 2-(5-Chloropyridin-2-yl)acetic acid Extraction Acid-Base Extraction Crude->Extraction Analysis1 Purity Check (TLC, NMR, etc.) Extraction->Analysis1 Recrystallization Recrystallization Analysis2 Purity Check Recrystallization->Analysis2 Chromatography Column Chromatography Analysis3 Purity Check Chromatography->Analysis3 Pure Pure Product Analysis1->Recrystallization Purity < 98% Analysis1->Pure Purity > 98% Analysis2->Chromatography Purity < 98% Analysis2->Pure Purity > 98% Analysis3->Pure

Caption: A decision tree for the purification of 2-(5-Chloropyridin-2-yl)acetic acid.

References

  • Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Acid-Base Extraction. Retrieved from [Link]

  • LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Chemistry LibreTexts. Retrieved from [Link]

  • University of Toronto. (n.d.). Recrystallization - Single Solvent. Retrieved from [Link]

  • University of York. (n.d.). Problems with Recrystallisations. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-(5-Chloropyridin-2-yl)acetic acid. PubChem. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 2-(5-Chloropyridin-2-yl)acetic acid. Retrieved from [Link]

  • LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Chemistry LibreTexts. Retrieved from [Link]

  • Chrom Tech, Inc. (2024, November 20). Mastering Column Chromatography: Techniques and Tips. Retrieved from [Link]

  • LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Chempedia. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Recrystallization. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). recrystallization.pdf. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Column Chromatography. Organic Chemistry at CU Boulder. Retrieved from [Link]

  • University of Alberta. (n.d.). Column chromatography. Retrieved from [Link]

  • Waters Blog. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Retrieved from [Link]

  • Axion Labs. (n.d.). HPLC problems with very polar molecules. Retrieved from [Link]

  • University of Massachusetts Lowell. (n.d.). Recrystallization - Part 2. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 2-((5-Chloropyridin-2-yl)amino)-2-oxoacetic Acid. Retrieved from [Link]

  • PubChemLite. (n.d.). 2-(5-chloropyridin-2-yl)acetic acid (C7H6ClNO2). Retrieved from [Link]

  • MIT OpenCourseWare. (2010, February 4). Recrystallization | MIT Digital Lab Techniques Manual [Video]. YouTube. Retrieved from [Link]

  • Google Patents. (n.d.). US5662780A - Process for purifying acetic acid.
  • Reddit. (2015, June 16). Recrystallization from acetic acid?. r/chemistry. Retrieved from [Link]

  • lookchem. (n.d.). Cas 1000522-43-9,2-(5-chloropyridin-2-yl)acetic acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and Characterization of Impurities in the Production Process of Lopinavir. PMC. Retrieved from [Link]

  • Chemical Technology Co.,LTD. (n.d.). 2-(5-chloropyridin-2-yl)acetic acid. Retrieved from [Link]

  • MDPI. (n.d.). Acetic Acid as Processing Aid Dramatically Improves Organic Solvent Solubility of Weakly Basic Drugs for Spray Dried Dispersion Manufacture. Retrieved from [Link]

  • Google Patents. (n.d.). US5916422A - Method of purifying acetic acid.
  • Royal Society of Chemistry. (n.d.). Recovery and purification of acetic acid from extremely diluted solutions using a mixed bed ion exchange resin – technical feasibility. RSC Publishing. Retrieved from [Link]

  • Google Patents. (n.d.). US10344010B2 - Method for purifying crude of 2,5-furandicarboxylic acid by crystallization.
  • Google Patents. (n.d.). EP3476840A1 - Method for purifying crude 2,5-furandicarboxylic acid by crystallization.
  • ResearchGate. (n.d.). Distillation/crystallization process used to purify acetic acid and.... Retrieved from [Link]

  • National Center for Biotechnology Information. (2025, January 3). Recovery and purification of acetic acid from extremely diluted solutions using a mixed bed ion exchange resin – technical feasibility. NIH. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Synthesis of 2-(5-Chloropyridin-2-yl)acetic acid

Welcome to the technical support guide for the synthesis of 2-(5-chloropyridin-2-yl)acetic acid. This resource is designed for researchers, scientists, and professionals in drug development.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-(5-chloropyridin-2-yl)acetic acid. This resource is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting guides and frequently asked questions to address specific challenges you may encounter during your experiments, ensuring the synthesis of high-purity material.

Troubleshooting Guide: Common Side Products and Impurities

This section details the most common side products encountered during the synthesis of 2-(5-chloropyridin-2-yl)acetic acid, their mechanisms of formation, and strategies for their identification, mitigation, and removal.

Problem 1: Presence of Over-chlorinated Impurities

Symptom: You observe peaks in your GC-MS or LC-MS analysis with m/z values corresponding to the addition of one or more chlorine atoms to your starting material or product. For instance, you might detect 2-chloro-5-(dichloromethyl)pyridine or 2-chloro-5-(trichloromethyl)pyridine.

Root Cause and Mechanism: The primary precursor for 2-(5-chloropyridin-2-yl)acetic acid is often 2-chloro-5-(chloromethyl)pyridine, which is synthesized by the chlorination of 2-chloro-5-methylpyridine. This reaction typically proceeds via a free-radical mechanism, which can be difficult to control with high selectivity. Over-chlorination occurs when the desired monochlorinated product reacts further with the chlorinating agent to form di- and trichlorinated side products.[1][2] The reaction conditions, such as temperature, reaction time, and the molar ratio of the chlorinating agent, play a crucial role in the extent of over-chlorination.[3]

Caption: Over-chlorination of 2-chloro-5-methylpyridine.

Identification Protocol: GC-MS Analysis A robust method for identifying chlorinated impurities is Gas Chromatography-Mass Spectrometry (GC-MS).

  • Instrumentation: GC system equipped with a mass spectrometer.

  • Column: A low-polarity capillary column, such as one with a 5% diphenyl/95% dimethyl polysiloxane stationary phase (e.g., DB-5 or equivalent), is suitable.[4]

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: Increase to 250 °C at a rate of 15 °C/minute.

    • Hold: Maintain 250 °C for 5 minutes.

  • Injector Temperature: 250 °C.

  • MS Detector: Scan range of m/z 50-300.

  • Sample Preparation: Dissolve the sample in a suitable solvent like dichloromethane or ethyl acetate.

Mitigation and Prevention Strategy: To minimize over-chlorination, precise control over the reaction conditions is essential.

  • Molar Ratio: Use a minimal excess of the chlorinating agent.

  • Controlled Addition: Add the chlorinating agent slowly and portion-wise to the reaction mixture.

  • pH Control: Maintaining the pH of the reaction mixture between 0.5 and 3.0 can help to prevent the formation of the unreactive hydrochloride salt of the starting material and also suppress the ionization of chlorine, which would inhibit the desired radical reaction.[1][2]

  • Monitoring: Monitor the reaction progress closely using in-process GC analysis to stop the reaction once the desired conversion is achieved.

Purification Protocol: Fractional distillation under reduced pressure is the most effective method for separating the desired 2-chloro-5-(chloromethyl)pyridine from its more volatile starting material and less volatile over-chlorinated byproducts.

Problem 2: Incomplete Nitrile Hydrolysis - Presence of Amide Impurity

Symptom: Your final product shows the presence of 2-(5-chloropyridin-2-yl)acetamide, which can be detected by LC-MS or as a distinct set of peaks in the ¹H NMR spectrum.

Root Cause and Mechanism: A common synthetic route to 2-(5-chloropyridin-2-yl)acetic acid involves the hydrolysis of the corresponding nitrile, 2-(5-chloropyridin-2-yl)acetonitrile. This hydrolysis proceeds in two steps: first, the nitrile is converted to an amide, which is then further hydrolyzed to the carboxylic acid. If the reaction conditions (e.g., temperature, reaction time, or concentration of acid/base) are insufficient, the reaction can stall at the amide intermediate.[5]

Caption: Stepwise hydrolysis of the nitrile intermediate.

Identification Protocol: RP-HPLC Method A Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method can effectively separate the more polar carboxylic acid from the less polar amide impurity.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[6]

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).[7]

    • Gradient Program:

      • 0-5 min: 10% Acetonitrile

      • 5-20 min: Ramp to 90% Acetonitrile

      • 20-25 min: Hold at 90% Acetonitrile

      • 25-30 min: Return to 10% Acetonitrile and equilibrate

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 270 nm.

  • Sample Preparation: Dissolve the sample in the mobile phase.

Mitigation and Prevention Strategy: To drive the hydrolysis to completion, ensure the reaction conditions are sufficiently forcing.

  • Reaction Time and Temperature: Increase the reaction time and/or temperature. Refluxing for an extended period is often necessary.

  • Concentration of Catalyst: Ensure a sufficient concentration of the acid or base catalyst is used. For base-catalyzed hydrolysis, using a higher concentration of hydroxide can accelerate the second step.

Purification Protocol: Recrystallization The difference in acidity between the carboxylic acid product and the neutral amide impurity can be exploited for purification.

  • Dissolution: Dissolve the crude product in a hot aqueous basic solution (e.g., 1 M sodium carbonate). The carboxylic acid will form a soluble salt, while the amide will be less soluble.

  • Filtration: Filter the hot solution to remove the insoluble amide.

  • Precipitation: Cool the filtrate and acidify with a mineral acid (e.g., HCl) to a pH of approximately 4 to precipitate the pure 2-(5-chloropyridin-2-yl)acetic acid.

  • Isolation: Collect the purified product by filtration, wash with cold water, and dry.

Problem 3: Formation of Ketone Byproduct in Grignard Route

Symptom: You are using a Grignard-based synthesis and observe a significant byproduct with a mass corresponding to a diaryl ketone, specifically bis(5-chloropyridin-2-ylmethyl) ketone.

Root Cause and Mechanism: When synthesizing the target carboxylic acid via a Grignard reaction, the Grignard reagent, (5-chloropyridin-2-ylmethyl)magnesium chloride, is reacted with carbon dioxide. However, if an acylating agent like a chloroformate is used, or if the Grignard reagent reacts with the initially formed carboxylate, a ketone byproduct can form. The highly reactive Grignard reagent can attack the ester or acid chloride intermediate to form a ketone, which is itself susceptible to further attack by the Grignard reagent, though in this case, the symmetrical ketone is the most likely side product.[8][9]

Caption: Formation of a ketone byproduct in a Grignard synthesis.

Identification Protocol: The ketone byproduct can be identified using the RP-HPLC method described in the previous section, where it will typically have a longer retention time than the carboxylic acid. LC-MS analysis will show a molecular ion peak corresponding to the ketone.

Mitigation and Prevention Strategy: To avoid the formation of the ketone byproduct, it is crucial to control the reaction conditions carefully.

  • Use Carbon Dioxide: Use solid carbon dioxide (dry ice) as the electrophile. This minimizes the presence of more reactive acylating agents.

  • Inverse Addition: Add the Grignard reagent slowly to a slurry of crushed dry ice in an inert solvent like THF at low temperatures (e.g., -78 °C). This ensures that the Grignard reagent is always in the presence of an excess of CO2.

  • Moderating Ligands: In reactions with acid chlorides, the use of moderating ligands like bis[2-(N,N-dimethylamino)ethyl] ether can selectively form the ketone without significant further reaction.[8][10]

Purification Protocol: Chromatographic separation is the most effective way to remove the ketone byproduct.

  • Method: Flash column chromatography on silica gel.

  • Eluent: A gradient of ethyl acetate in hexanes. The less polar ketone will elute before the more polar carboxylic acid.

Summary Tables

Table 1: Common Side Products and Their Characteristics

Side ProductMolecular FormulaMolecular Weight ( g/mol )Typical Analytical Method
2-Chloro-5-(dichloromethyl)pyridineC₆H₄Cl₃N196.46GC-MS
2-Chloro-5-(trichloromethyl)pyridineC₆H₃Cl₄N230.90GC-MS
2-(5-Chloropyridin-2-yl)acetamideC₇H₇ClN₂O170.60RP-HPLC, LC-MS
Bis(5-chloropyridin-2-ylmethyl) ketoneC₁₃H₁₀Cl₂N₂O293.14RP-HPLC, LC-MS

Table 2: Recommended Analytical Methods

MethodPurposeKey Parameters
GC-MS Identification and quantification of volatile impurities, especially over-chlorinated side products.Column: DB-5 or equivalentDetector: Mass Spectrometer
RP-HPLC Purity assessment and quantification of the final product and non-volatile impurities like the amide byproduct.Column: C18Mobile Phase: Acetonitrile/Water with acid modifier (gradient)Detector: UV

Frequently Asked Questions (FAQs)

Q1: What is the best starting material for the synthesis of 2-chloro-5-(chloromethyl)pyridine to avoid over-chlorination?

A1: Starting with 2-chloro-5-methylpyridine is the most direct route. To minimize over-chlorination, it is crucial to control the stoichiometry of the chlorinating agent and monitor the reaction closely, as discussed in the troubleshooting guide. Alternative routes, such as those starting from nicotinic acid, are multi-step and may have their own sets of challenges.[11]

Q2: Can I use aqueous HCl for the hydrolysis of 2-(5-chloropyridin-2-yl)acetonitrile?

A2: Yes, aqueous HCl is a common reagent for nitrile hydrolysis. However, you will need to use elevated temperatures (reflux) and allow for a sufficient reaction time to ensure complete conversion to the carboxylic acid and avoid the accumulation of the amide intermediate.

Q3: My Grignard reaction for the carboxylation is low-yielding. What could be the issue?

A3: Low yields in Grignard reactions can be due to several factors. Ensure that all your glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) as Grignard reagents are highly sensitive to moisture. The quality of the magnesium and the solvent is also critical. Additionally, ensure that the carbon dioxide source is fresh and dry.

Q4: What is a good recrystallization solvent for the final product, 2-(5-chloropyridin-2-yl)acetic acid?

A4: For compounds with acidic and basic functionalities like pyridyl acetic acids, recrystallization can often be achieved from aqueous systems by adjusting the pH, as described in the purification protocol for removing the amide impurity. For a simple recrystallization, polar solvents like ethanol/water mixtures or acetic acid can be effective.[12] Always perform small-scale solubility tests to determine the optimal solvent system for your specific purity profile.

References

  • SIELC Technologies. (n.d.). HPLC Separation Of Mixture of Pyridylacetic Acids And Their Derivatives. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Google Patents. (n.d.). US5324841A - Method of chlorinating side chain of 2-chloro-methylpyridine.
  • Wang, X.-j., Zhang, L., Sun, X., Xu, Y., Krishnamurthy, D., & Senanayake, C. H. (2005). Addition of Grignard Reagents to Aryl Acid Chlorides: An Efficient Synthesis of Aryl Ketones. Organic Letters, 7(25), 5593–5595.
  • Google Patents. (n.d.). EP0557967A1 - Method of side-chain chlorination of 2-chloro-methylpyridine.
  • Organic Chemistry Portal. (n.d.). Addition of Grignard Reagents to Aryl Acid Chlorides: An Efficient Synthesis of Aryl Ketones. Retrieved from [Link]

  • Google Patents. (n.d.). EP0557967B1 - Method of side-chain chlorination of 2-chloro-methylpyridine.
  • Master Organic Chemistry. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. Retrieved from [Link]

  • Bottalico, D., Fiandanese, V., Marchese, G., & Punzi, A. (2007).
  • Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. Retrieved from [Link]

  • Cromlab. (n.d.). Analysis of Chlorinated Pesticides by GC/MS. Retrieved from [Link]

  • ResearchGate. (n.d.). (a) GC/MS analysis (20 mg/l pyridine, pH 9, 750 W MW power level, 1 min.... Retrieved from [Link]

  • ResearchGate. (n.d.). The preparation of 2-chloro-5-methyl-pyridine in airlift loop reactor. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Nitrile to Amide - Common Conditions. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. Retrieved from [Link]

  • Muszalska, I., Ładowska, H., & Sabiniarz, A. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Retrieved from [Link]

  • PubChem. (n.d.). 2-Pyridineacetic acid. Retrieved from [Link]

  • PubMed. (2009). Gas chromatography/mass spectrometry analysis of components of pyridine temperature-programmed desorption spectra from surface of copper-supported catalysts. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2021). RP-HPLC Method Development and Validation for the Quantitative Determination of Potential Impurities of Apixaban. Retrieved from [Link]

  • Google Patents. (n.d.). US4958025A - Preparation of 2-chloro-5-chloromethylpyridine.
  • International Journal of Pharmaceutical Sciences and Research. (2021). A Quantitative Reliable RP-HPLC Method Development and Validation for the Monitoring of Acetic Acid in Lacosamide Anti Epilepsy Drug. Retrieved from [Link]

  • Xiandai Nongyao. (2018). 2-氯-5-甲基吡啶的非催化侧链氯化工艺研究. Retrieved from [Link]

Sources

Troubleshooting

stability of 2-(5-Chloropyridin-2-yl)acetic acid under different conditions.

Introduction: 2-(5-Chloropyridin-2-yl)acetic acid is a key intermediate in the synthesis of pharmaceuticals and other complex organic molecules.[1] Its structural integrity is paramount for the success of downstream appl...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 2-(5-Chloropyridin-2-yl)acetic acid is a key intermediate in the synthesis of pharmaceuticals and other complex organic molecules.[1] Its structural integrity is paramount for the success of downstream applications, ensuring reaction yield, purity of the final product, and reproducibility of results. This guide serves as a technical support center for researchers, scientists, and drug development professionals, addressing common questions and troubleshooting challenges related to the stability of this compound under various experimental conditions. Our approach is grounded in established principles of physical organic chemistry and regulatory guidelines for stability testing.[2][3]

Section 1: Frequently Asked Questions - General Handling and Storage

This section addresses the most common initial inquiries regarding the proper care and handling of 2-(5-Chloropyridin-2-yl)acetic acid.

Q1: What are the officially recommended storage conditions for 2-(5-Chloropyridin-2-yl)acetic acid?

For optimal long-term stability, the compound should be stored at 2-8°C under an inert gas, such as nitrogen or argon.[1][4] The rationale for these conditions is to minimize thermal degradation and prevent slow oxidative processes. It is crucial to keep the container tightly sealed in a dry, well-ventilated area.[5][6]

Q2: What are the primary safety hazards I should be aware of when handling this compound?

According to GHS classifications, 2-(5-Chloropyridin-2-yl)acetic acid is considered hazardous.[7] It is harmful if swallowed, causes skin irritation, and can lead to serious eye irritation.[7] Additionally, it may cause respiratory irritation.[7] Therefore, it is mandatory to handle this chemical in a fume hood using appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[8] Ensure eyewash stations and safety showers are readily accessible.[8]

Q3: Can I store solutions of this compound, or should they always be freshly prepared?

Whenever possible, solutions should be prepared fresh for each experiment. If solutions must be stored, even for a short period, they should be kept at low temperatures (2-8°C) and protected from light. The stability in solution is highly dependent on the solvent and pH, which is addressed in the troubleshooting section below. A preliminary stability test on your specific solution, stored for the intended duration, is a prudent step to validate your experimental workflow.

Section 2: Troubleshooting Guide for Experimental Stability

Unexpected results in the lab can often be traced back to the unforeseen degradation of a key reagent. This section provides a troubleshooting framework for common stability-related issues.

Q4: My assay results are inconsistent, and I suspect the compound is degrading in my analytical solvent. How can I confirm this and what should I do?

Causality: Inconsistent assay results are a classic sign of solution-phase instability. The polarity of the solvent, its pH, and the presence of dissolved gases (like oxygen) can all influence the degradation rate. The acetic acid moiety and the chloropyridine ring present multiple potential sites for reaction.

Troubleshooting Protocol:

  • Perform a Time-Course Study: Prepare a solution of the compound in your solvent. Analyze aliquots immediately after preparation (T=0) and then at regular intervals (e.g., 2, 4, 8, 24 hours) while keeping the solution under your typical experimental conditions (e.g., room temperature, on a benchtop).

  • Analyze the Data: Use a stability-indicating method, typically HPLC-UV[9], to monitor the peak area of the parent compound. A decrease in the main peak area, especially if accompanied by the appearance of new peaks, confirms degradation.

  • Solvent Selection: If instability is confirmed, consider alternative solvents. For weakly basic compounds, using a small amount of a volatile acid like acetic acid can sometimes improve solubility and stability in solvents like methanol.[10] Conversely, for this acidic compound, ensure your solvent is aprotic and dry if hydrolysis is suspected.

  • Inert Conditions: Purging the solvent with nitrogen or argon before preparing the solution can mitigate oxidative degradation.

Q5: I am observing new, unidentified peaks in my chromatogram, especially when samples are left in the autosampler overnight. What is the likely cause?

Causality: The appearance of new peaks over time, particularly in an autosampler which may not be temperature-controlled, strongly suggests thermal degradation. Although the compound has a high boiling point (295.9±25.0°C)[1], degradation can occur at much lower temperatures over extended periods.

Troubleshooting Protocol:

  • Controlled Temperature Experiment: Place a vial of your sample solution in a heating block or oven set to a moderately elevated temperature (e.g., 40-50°C) for several hours. Analyze it against a control sample kept in a refrigerator. A significant increase in degradation products in the heated sample confirms thermal lability.

  • Mitigation Strategies:

    • Use a temperature-controlled autosampler set to a low temperature (e.g., 4°C).

    • Limit the time samples spend in the autosampler by preparing smaller batches or adjusting your sequence.

    • If thermal degradation is rapid, a full forced degradation study under thermal stress is warranted to identify the degradants.[3]

Q6: I need to develop an aqueous formulation, but I'm concerned about stability at different pH values. How do I assess this?

Causality: This compound has a carboxylic acid group, making it susceptible to pH-dependent degradation, primarily hydrolysis. The stability of the chloropyridine ring can also be influenced by pH. Forced degradation studies across a range of pH values are the standard approach to investigate this.[2][9]

Troubleshooting Protocol:

  • Design a pH Profile Study: Prepare solutions of the compound in a series of buffers covering a wide pH range (e.g., pH 2, 4, 7, 9, 12). Use standard buffers like HCl for acidic conditions, phosphate for neutral, and borate or NaOH for basic conditions.

  • Incubate and Analyze: Incubate these solutions at a controlled temperature (e.g., 50°C) to accelerate degradation.[3] Collect samples at multiple time points and analyze by HPLC to determine the rate of degradation at each pH.

  • Identify the pH of Maximum Stability: Plot the observed degradation rate constant (k_obs) versus pH. The resulting plot will reveal the pH at which the compound is most stable, guiding your formulation efforts.

Q7: The appearance of my solid compound has changed (e.g., color change) after exposure to lab lighting. Is this a concern?

Causality: A change in the physical appearance of a solid powder is a strong indicator of solid-state degradation. This is often caused by exposure to light (photodegradation) or humidity. The pyridine ring, in particular, can be susceptible to photolytic reactions.[11]

Troubleshooting Protocol:

  • Conduct a Confirmatory Photostability Study: Following ICH Q1B guidelines, expose a thin layer of your solid compound to a controlled light source that provides both UV and visible light.[12][13] The standard exposure is an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[12][14]

  • Use a Protected Control: Simultaneously, keep a control sample of the same batch wrapped in aluminum foil to protect it from light.

  • Analyze Both Samples: After the exposure period, compare the appearance, purity (by HPLC), and any other relevant physical properties of the exposed sample to the protected control. A significant difference confirms photosensitivity.

  • Mitigation: If the compound is photosensitive, it must be handled under amber or red lighting, and stored in light-resistant (amber) containers or protected by opaque packaging.[15]

Section 3: Designing a Forced Degradation Study

A forced degradation (or stress testing) study is a systematic way to identify the likely degradation products and pathways of a drug substance.[2][3] This is essential for developing stability-indicating analytical methods.

Objective: To intentionally degrade 2-(5-Chloropyridin-2-yl)acetic acid under various stress conditions to an extent of 5-20% to ensure that the primary degradation products are formed and can be adequately separated from the parent compound.

Experimental Workflow

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions (Parallel Incubation) cluster_analysis Analysis start Stock Solution of 2-(5-Chloropyridin-2-yl)acetic acid Acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) start->Acid Base Base Hydrolysis (e.g., 0.1 M NaOH, RT) start->Base Oxidation Oxidative (e.g., 3% H2O2, RT) start->Oxidation Thermal Thermal (Solid) (e.g., 80°C) start->Thermal Photo Photolytic (Solid/Solution) (ICH Q1B Light Chamber) start->Photo Neutralize Neutralize Acid/Base Samples Acid->Neutralize Base->Neutralize Dilute Dilute All Samples to Target Concentration Oxidation->Dilute Thermal->Dilute Photo->Dilute Neutralize->Dilute HPLC HPLC-DAD/MS Analysis Dilute->HPLC Report Identify Degradants & Assess Peak Purity HPLC->Report

Caption: Workflow for a forced degradation study.

Detailed Stress Condition Protocols
  • Acidic Hydrolysis:

    • Dissolve the compound in 0.1 M to 1.0 M hydrochloric acid.[3]

    • Incubate at an elevated temperature (e.g., 40-80°C).

    • Sample at various time points (e.g., 2, 6, 24 hours).

    • Before analysis, neutralize the sample with an equivalent amount of base.

  • Basic Hydrolysis:

    • Dissolve the compound in 0.1 M to 1.0 M sodium hydroxide.[2]

    • Incubate, often at room temperature, as base-catalyzed hydrolysis can be rapid.

    • Sample at early time points (e.g., 0.5, 1, 4 hours).

    • Neutralize with an equivalent amount of acid before analysis.

  • Oxidative Degradation:

    • Dissolve the compound in a solution containing a low concentration of hydrogen peroxide (e.g., 3-30% H₂O₂).[16]

    • Keep at room temperature and protect from light to prevent peroxide degradation.

    • Sample over time. The reaction can be quenched by adding a reagent like sodium bisulfite if necessary.

  • Thermal Degradation:

    • Place the solid compound in a vial and store it in an oven at a temperature below its melting point (e.g., 80°C).

    • Examine samples at set intervals for changes in appearance and purity.

  • Photolytic Degradation:

    • Expose the solid compound or a solution in a photochemically inert solvent to light as per ICH Q1B guidelines.[12]

    • Ensure a dark control is run in parallel.

    • Analyze after the required exposure has been reached.

Section 4: Data Interpretation and Advanced Topics

Q8: How do I identify the structures of the degradation products I observe?

Identifying degradation products requires advanced analytical techniques. The most powerful method is High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS), particularly with a high-resolution mass spectrometer (HRMS). The HPLC separates the degradants, and the MS provides the mass-to-charge ratio (m/z), which allows for the determination of the molecular formula. Tandem MS (MS/MS) can fragment the molecule to provide structural clues. Comparing the degradation products of related compounds, such as 2-chloropyridine[11], can also provide valuable insights into potential reaction pathways like hydroxylation or ring opening.

Q9: What is a "stability-indicating method," and why is it critical?

A stability-indicating analytical method is a validated quantitative method that can accurately measure the concentration of the active pharmaceutical ingredient (API) without interference from any of its degradation products, impurities, or excipients.[2] The forced degradation study is precisely what you use to develop and prove that your method is stability-indicating. By analyzing the stressed samples, you must demonstrate that all degradation product peaks are well-resolved from the main compound peak. This ensures that the purity and potency of the compound can be reliably monitored throughout its lifecycle.

Data Summary: Typical Forced Degradation Conditions
Stress ConditionReagent/ParameterTypical ConditionsRationale & Causality
Acid Hydrolysis Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)0.1 M - 1.0 M; 40-80°CSimulates acidic environments; can hydrolyze functional groups and promote reactions on the pyridine ring.[3]
Base Hydrolysis Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)0.1 M - 1.0 M; Room Temp - 60°CSimulates alkaline environments; potent for hydrolyzing carboxylic acid derivatives.[2]
Oxidation Hydrogen Peroxide (H₂O₂)3% - 30%; Room TempSimulates exposure to atmospheric oxygen or oxidizing agents; pyridine nitrogen is a potential site for N-oxide formation.[16][17]
Thermal Heat>40°C in a controlled oven/chamberAssesses the intrinsic thermal stability of the molecule in the solid state.
Photostability UV/Visible Light≥ 1.2 million lux-hours (Vis) & ≥ 200 W-h/m² (UV)Assesses degradation upon exposure to light; required by regulatory agencies.[12][13]
Troubleshooting Logic Diagram

Troubleshooting_Logic cluster_investigation Stability Investigation Start Unexpected Result (e.g., Low Purity, New Peaks) CheckMethod Is the analytical method validated? Start->CheckMethod CheckSamplePrep Was sample preparation consistent and correct? CheckMethod->CheckSamplePrep Yes FixMethod Validate Method: Check specificity, linearity, etc. CheckMethod->FixMethod No CheckStability Could the compound have degraded? CheckSamplePrep->CheckStability Yes FixPrep Review SOP: Check weighing, dilution, solvent, etc. CheckSamplePrep->FixPrep No CheckStability->Start No (Re-evaluate previous steps) InvestigateStability Initiate Stability Investigation CheckStability->InvestigateStability Yes FixMethod->Start FixPrep->Start Thermal Thermal Instability? (e.g., Autosampler Temp) InvestigateStability->Thermal Solution Solution Instability? (Solvent, pH) InvestigateStability->Solution Photolytic Photodegradation? (Light Exposure) InvestigateStability->Photolytic Thermal->FixPrep Action: Use cooled autosampler Solution->FixPrep Action: Prepare fresh / change solvent Photolytic->FixPrep Action: Use amber vials

Caption: Decision tree for troubleshooting unexpected analytical results.

References

  • Baertschi, S. W., et al. (2003). Implications of Photostability on the Manufacturing, Packaging, Storage, and Testing of a Drug Product. Pharmaceutical Technology. [Link]

  • University of California Merced. (2012). Glacial Acetic Acid. Environmental Health & Safety. [Link]

  • PubChem. 2-(5-Chloropyridin-2-yl)acetic acid. National Center for Biotechnology Information. [Link]

  • MySkinRecipes. 2-(5-Chloropyridin-2-yl)acetic acid. [Link]

  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. [Link]

  • Rhee, S. K., et al. (1999). Toxicity and anaerobic biodegradability of pyridine and its derivatives under sulfidogenic conditions. PubMed. [Link]

  • NIOSH. (1981). Occupational Safety and Health Guideline for Acetic Acid. Centers for Disease Control and Prevention. [Link]

  • Li, Y., et al. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). Journal of Pharmaceutical Sciences. [Link]

  • Whyte, J. (2023). A practical guide to forced degradation and stability studies for drug substances. Broughton. [Link]

  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3). [Link]

  • Dao, T. H., et al. (2020). Degradation of 2,4-dichlorophenoxyacetic acid (2,4-D) and 2,4,5-trichlorophenoxyacetic acid (2,4,5-T) by fungi originating from Vietnam. AMB Express. [Link]

  • O'Loughlin, E. J., & Sims, G. K. (2000). Microbial Degradation of Pyridine and Its Derivatives. ResearchGate. [Link]

  • ICH. (1996). Q1B: Photostability Testing of New Drug Substances and Products. International Council for Harmonisation. [Link]

  • Neves, M. G. P. M. S., et al. (2022). Oxidative Degradation of Pharmaceuticals: The Role of Tetrapyrrole-Based Catalysts. MDPI. [Link]

  • European Medicines Agency. (1998). ICH Q1B Photostability testing of new active substances and medicinal products. [Link]

  • Papadimitriou, V. C., et al. (2016). Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermediate products. Journal of Hazardous Materials. [Link]

  • IKEV. ICH Q1B Guideline Photostability Testing of New Drug Substances and Products. [Link]

  • Kaushik, S. (2022). Analytical Methods in Chemical Analysis. Deutscher Apotheker Verlag. [Link]

  • Watson, D. G. (2016). Titrimetric and chemical analysis methods. Basicmedical Key. [Link]

  • Pharmaffiliates. 2-((5-Chloropyridin-2-yl)amino)-2-oxoacetic Acid. [Link]

  • Warren, J. A., et al. (2022). Acetic Acid as Processing Aid Dramatically Improves Organic Solvent Solubility of Weakly Basic Drugs for Spray Dried Dispersion Manufacture. MDPI. [Link]

  • Perry, H. E., et al. (2008). Online extraction of 5-hydroxyindole acetic acid from urine for analysis by liquid chromatography-tandem mass spectrometry. PubMed. [Link]

Sources

Optimization

Technical Support Center: Overcoming Solubility Challenges with 2-(5-Chloropyridin-2-yl)acetic acid

Welcome to the technical support center for 2-(5-Chloropyridin-2-yl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common s...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-(5-Chloropyridin-2-yl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common solubility issues encountered during experimentation. By understanding the chemical properties of this compound, you can optimize your experimental workflow and ensure reliable, reproducible results.

Frequently Asked Questions (FAQs)

What are the basic physical and chemical properties of 2-(5-Chloropyridin-2-yl)acetic acid?

Understanding the fundamental properties of a compound is the first step in troubleshooting solubility. 2-(5-Chloropyridin-2-yl)acetic acid is a white to light yellow solid.[1] Key properties are summarized below:

PropertyValueSource
Molecular FormulaC₇H₆ClNO₂[2][3]
Molecular Weight171.58 g/mol [2][3]
Predicted pKa3.81 ± 0.10[1]
Predicted Boiling Point295.9 ± 25.0 °C[1][2]
Storage2-8°C, under inert gas[1][2]

The predicted pKa of approximately 3.81 is particularly important. This indicates it is a weak acid, and its solubility will be highly dependent on the pH of the solution.[1]

I'm having trouble dissolving 2-(5-Chloropyridin-2-yl)acetic acid in aqueous buffers for my biological assay. What should I do?

This is a common issue stemming from the compound's nature as a weak acid. At neutral or acidic pH, the carboxylic acid group is protonated, making the molecule less polar and thus less soluble in water.

The Causality: The Henderson-Hasselbalch equation dictates the ratio of the ionized (conjugate base) to the un-ionized (acid) form of the compound. For a weak acid, solubility dramatically increases as the pH of the solution rises above its pKa, because the ionized form is more soluble in aqueous media.[4]

Troubleshooting Protocol:

  • pH Adjustment: The most direct approach is to increase the pH of your aqueous buffer.[5] Aim for a pH at least 1-2 units above the pKa (e.g., pH 5.8 to 7.8).

    • Step 1: Start with your desired buffer system (e.g., PBS).

    • Step 2: While stirring, slowly add a dilute basic solution (e.g., 0.1 M NaOH) dropwise to raise the pH.

    • Step 3: Add the 2-(5-Chloropyridin-2-yl)acetic acid powder gradually as the pH increases. You should observe improved dissolution as the compound deprotonates to its more soluble carboxylate form.

    • Step 4: Once the compound is dissolved, you can carefully adjust the pH back down if your experimental conditions require it, but be mindful of potential precipitation.

  • Salt Formation: Converting the acid to a salt is a highly effective method to enhance aqueous solubility.[6][7][8]

    • Expertise & Experience: By reacting the carboxylic acid with a suitable base, you form a salt that is often significantly more water-soluble than the parent acid. This is a standard practice in pharmaceutical formulation.[7][8][9]

    • Protocol: Dissolve the compound in a minimal amount of a suitable organic solvent (like ethanol or methanol). Add an equimolar amount of a base (e.g., sodium hydroxide or potassium hydroxide) dissolved in water. The resulting salt can then be isolated or the solution can be diluted with your aqueous buffer.

Can I use organic solvents to dissolve 2-(5-Chloropyridin-2-yl)acetic acid? If so, which ones are recommended?

Yes, using organic solvents or a co-solvent system is a viable strategy, especially for preparing stock solutions.

The Causality: The solubility of a compound is governed by the principle of "like dissolves like." The pyridine ring and chlorosubstituent introduce some polarity, but the overall molecule has significant nonpolar character, lending it to solubility in various organic solvents.

Recommended Solvents & Co-solvents:

Solvent TypeExamplesSuitability & Rationale
Polar Protic Ethanol, MethanolGood initial choices for creating concentrated stock solutions. The hydroxyl group can hydrogen bond with the carboxylic acid.
Polar Aprotic DMSO, DMFExcellent solvents for a wide range of organic molecules, including those with poor aqueous solubility. Often used for preparing high-concentration stock solutions for biological screening.
Co-solvents Water/Ethanol, Water/DMSOA mixture of water and a water-miscible organic solvent can significantly enhance solubility.[10][11] The organic solvent disrupts the hydrogen bonding network of water, reducing its polarity and making it a more favorable environment for the solute.[11] For biological assays, it is crucial to keep the final concentration of the organic co-solvent low (typically <1%) to avoid artifacts.[10]

Workflow for Preparing a Stock Solution:

Caption: Workflow for preparing a stock solution using an organic solvent.

My experiment requires a neutral pH, but the compound precipitates when I adjust the pH down from an alkaline solution. How can I maintain solubility?

This is a classic challenge with pH-dependent solubility. As you approach the compound's pKa from a higher pH, the equilibrium shifts back towards the less soluble, protonated form, causing it to precipitate.

Troubleshooting Strategies:

  • Use of Co-solvents: As mentioned previously, incorporating a small percentage of a co-solvent like DMSO or ethanol in your final buffer can help maintain solubility even at neutral pH.[10][11][12]

  • Formulation with Excipients: In drug development, excipients are used to improve the solubility and stability of active pharmaceutical ingredients (APIs).

    • Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with poorly soluble molecules.[5] The hydrophobic drug molecule sits within the hydrophobic interior of the cyclodextrin, while the hydrophilic exterior of the cyclodextrin imparts water solubility to the entire complex.[5] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice.[5]

    • Surfactants: Surfactants can form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility in aqueous solutions.[5] However, the choice and concentration of surfactant must be carefully validated to ensure it doesn't interfere with the assay.

Decision Tree for Maintaining Neutral pH Solubility:

Caption: Decision-making process for solubility at neutral pH.

Are there any safety precautions I should be aware of when handling this compound?

Yes, proper laboratory safety practices are essential. Based on information for this and structurally similar compounds, 2-(5-Chloropyridin-2-yl)acetic acid should be handled with care.

  • Hazards: It is listed as an irritant.[1][13] It may cause skin irritation, serious eye irritation, and respiratory irritation.[3][14] It may also be harmful if swallowed.[3]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.[14][15][16]

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhaling dust or fumes.[14][16] Avoid contact with skin, eyes, and clothing.[14]

  • Storage: Store in a tightly closed container in a cool, dry place under an inert atmosphere as recommended.[1][2]

Always consult the most current Safety Data Sheet (SDS) provided by your supplier for comprehensive safety information.[15][16][17]

References

  • Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616. [Link]

  • Kumar, L., & Singh, A. (2014). Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology, 6(3), 153-158. [Link]

  • Safdar, M. Z. (2023). Why salt formation of weak acid increases the drug solubility? ResearchGate. [Link]

  • MySkinRecipes. (n.d.). 2-(5-Chloropyridin-2-yl)acetic acid. Retrieved from [Link]

  • Mohammed, A. (2010). Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. Aston University. [Link]

  • Serajuddin, A. T. M. (2007). Salt Formation to Improve Drug Solubility. ResearchGate. [Link]

  • PubChem. (n.d.). 2-(5-Chloropyridin-2-yl)acetic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Randel, L. A. (1993). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. UNT Digital Library. [Link]

  • Wikipedia. (n.d.). Cosolvent. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 2-((5-Chloropyridin-2-yl)amino)-2-oxoacetic Acid. Retrieved from [Link]

  • Vasanth, S. B., & Singh, S. K. (2019). Strategies for the formulation development of poorly soluble drugs via oral route. In Innovative Dosage Forms: Design and Development at Early Stage (pp. 49-89). Wiley. [Link]

  • Sprakel, L. M. J., & Schuur, B. (2019). Solvent developments for liquid-liquid extraction of carboxylic acids in perspective. Separation and Purification Technology, 211, 935-957. [Link]

  • Premier Medical. (n.d.). Safety Data Sheet: Acetic Acid 5% Solution. Retrieved from [Link]

  • Humayun, H. Y., et al. (2016). The Effect of Co-solvent on the Solubility of a Sparingly Soluble Crystal of Benzoic Acid. Procedia Engineering, 148, 1320-1325. [Link]

  • Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. Retrieved from [Link]

  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. Retrieved from [Link]

  • Soni, P., & Kumar, S. (2012). Formulation Tactics for the Delivery of Poorly Soluble Drugs. International Journal of Pharmaceutical and Chemical Sciences, 1(3), 1129-1142. [Link]

  • Waterman, K. C., et al. (2019). Acetic Acid as Processing Aid Dramatically Improves Organic Solvent Solubility of Weakly Basic Drugs for Spray Dried Dispersion Manufacture. Pharmaceutics, 11(11), 569. [Link]

  • Zhang, G. G. Z., et al. (2022). pH-Dependent supersaturation from amorphous solid dispersions of weakly basic drugs. Pharmaceutical Research, 39(11), 2919-2936. [Link]

  • LookChem. (n.d.). Cas 1000522-43-9, 2-(5-chloropyridin-2-yl)acetic acid. Retrieved from [Link]

  • Biocompare. (n.d.). Ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate from Aladdin Scientific. Retrieved from [Link]

  • Avdeef, A. (2007). Accuracy of calculated pH-dependent aqueous drug solubility. Pharmaceutical Research, 24(12), 2265-2278. [Link]

  • Zhang, L., et al. (2014). pH-dependent drug-drug interactions for weak base drugs: potential implications for new drug development. Clinical Pharmacology & Therapeutics, 96(2), 266-277. [Link]

  • Watson, D. G. (2016). Titrimetric and chemical analysis methods. In Pharmaceutical Analysis (pp. 47-73). Elsevier. [Link]

  • Butler, J. M., & Hens, B. (2018). pH-dependent solubility and solubilisation of exemplar ligands to a range of receptor classes. European Journal of Pharmaceutical Sciences, 119, 163-173. [Link]

  • Dvořáčková, K., et al. (2013). The effect of acid pH modifiers on the release characteristics of weakly basic drug from hydrophlilic-lipophilic matrices. Pharmaceutical Research, 30(12), 3247-3257. [Link]

  • Perry, H., et al. (2008). Online extraction of 5-hydroxyindole acetic acid from urine for analysis by liquid chromatography-tandem mass spectrometry. Annals of Clinical Biochemistry, 45(Pt 3), 276-280. [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Conditions for 2-(5-Chloropyridin-2-yl)acetic acid

Prepared by the Office of the Senior Application Scientist Welcome to the technical support guide for 2-(5-Chloropyridin-2-yl)acetic acid (CAS No: 1000522-43-9). This document is designed for researchers, chemists, and d...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for 2-(5-Chloropyridin-2-yl)acetic acid (CAS No: 1000522-43-9). This document is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently encountered challenges during its synthesis and purification. As a crucial intermediate in the development of pharmaceuticals and agrochemicals, optimizing its preparation is key to ensuring project success.[1] This guide provides field-proven insights and detailed protocols to help you navigate the complexities of its synthesis.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to 2-(5-Chloropyridin-2-yl)acetic acid?

A1: There are several viable synthetic pathways. The most common and industrially scalable route involves the hydrolysis of a nitrile precursor, 2-(5-chloropyridin-2-yl)acetonitrile. This precursor is typically synthesized from 2-chloro-5-(chloromethyl)pyridine.[2][3] Alternative routes that may be considered for specific applications include the direct carboxylation of an organometallic intermediate (e.g., a Grignard or lithiated species) or through palladium-catalyzed cross-coupling reactions, although these are often more complex.

Q2: What are the key physical and chemical properties I should be aware of?

A2: Understanding the physicochemical properties of 2-(5-Chloropyridin-2-yl)acetic acid is critical for its handling, purification, and storage.

PropertyValueSource
Molecular Formula C₇H₆ClNO₂[][5]
Molecular Weight 171.58 g/mol [1][5]
Appearance White to light yellow solid[6]
Boiling Point 295.9±25.0°C at 760 mmHg[1]
pKa 3.81±0.10 (Predicted)[6]
Storage 2-8°C, store under inert gas[1][6]

Its acidic nature (pKa ≈ 3.81) is the most important property for purification, allowing for straightforward separation from neutral or basic impurities via acid-base extraction.

Q3: What analytical techniques are recommended for reaction monitoring and purity assessment?

A3: A multi-technique approach is advised.

  • Thin-Layer Chromatography (TLC): Excellent for rapid, qualitative reaction monitoring. A typical mobile phase would be a mixture of ethyl acetate and hexanes, often with a small amount of acetic acid to suppress tailing of the carboxylic acid spot.

  • High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative analysis of purity. A reverse-phase C18 column with a mobile phase of acetonitrile/water and an acid modifier (e.g., 0.1% trifluoroacetic acid) is effective.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for structural confirmation of the final product and key intermediates. Both ¹H and ¹³C NMR should be performed.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Useful for identifying the mass of the product and any impurities or byproducts, confirming the progress of the reaction.

Q4: What are the main safety hazards associated with this synthesis?

A4: The target compound itself is classified as harmful if swallowed and causes skin and eye irritation.[5] However, the primary hazards often lie with the reagents and intermediates:

  • Cyanide Salts (NaCN, KCN): Highly toxic. All manipulations must be performed in a certified fume hood, and a cyanide antidote kit should be readily available. Acidic conditions must be strictly avoided during handling to prevent the release of deadly hydrogen cyanide gas.

  • Strong Acids/Bases (e.g., H₂SO₄, NaOH): Corrosive. Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, is mandatory.

  • Chlorinating Agents (e.g., Thionyl Chloride, Phosgene): Used in the synthesis of precursors like 2-chloro-5-(chloromethyl)pyridine, these are highly toxic and corrosive.[8][9]

Always consult the Safety Data Sheet (SDS) for every chemical used in the workflow.

Section 2: Troubleshooting Guide: Synthesis via Nitrile Hydrolysis

This is the most common and reliable pathway. It is a two-step process: (1) Synthesis of the nitrile intermediate and (2) Hydrolysis to the final carboxylic acid.

Part A: Synthesis of 2-(5-chloropyridin-2-yl)acetonitrile

The standard approach is a nucleophilic substitution of 2-chloro-5-(chloromethyl)pyridine with a cyanide salt.

Q: My cyanation reaction from 2-chloro-5-(chloromethyl)pyridine is slow, incomplete, or gives low yields. What's going wrong?

A: This is a classic Sₙ2 reaction, and its success hinges on several factors. Let's troubleshoot potential issues.

  • Cause 1: Poor Nucleophile Solubility/Reactivity. Sodium cyanide (NaCN) has limited solubility in many organic solvents.

    • Solution: Use a polar aprotic solvent like DMSO or DMF, which helps dissolve the cyanide salt and accelerates Sₙ2 reactions. Alternatively, switching to potassium cyanide (KCN) in the presence of a phase-transfer catalyst (e.g., a crown ether like 18-crown-6 or a quaternary ammonium salt) in a solvent like acetonitrile can dramatically improve performance.

  • Cause 2: Inappropriate Solvent Choice. Protic solvents (e.g., ethanol, water) can solvate the cyanide nucleophile, reducing its reactivity, and may lead to competing solvolysis side reactions.

    • Solution: Strictly use polar aprotic solvents as mentioned above. If a mixed solvent system is necessary, minimize the amount of protic solvent.

  • Cause 3: Incorrect Temperature. The reaction may be too slow at room temperature. However, excessive heat can promote elimination side reactions, forming vinylpyridines.

    • Solution: Start the reaction at room temperature and monitor by TLC/HPLC. If slow, gently warm the mixture to 40-50°C. Avoid high temperatures (>70°C).

  • Cause 4: Poor Quality Starting Material. The starting material, 2-chloro-5-(chloromethyl)pyridine, can degrade over time.

    • Solution: Use freshly prepared or recently purchased starting material. Confirm its purity by NMR before starting the reaction.

Troubleshooting Workflow: Cyanation Reaction

Caption: Troubleshooting logic for the cyanation step.

Part B: Hydrolysis of 2-(5-chloropyridin-2-yl)acetonitrile

The conversion of the nitrile to the carboxylic acid can be achieved under either acidic or basic conditions.[10][11] Both methods have distinct advantages and disadvantages.

Q: My hydrolysis is stalling at the amide intermediate. How do I push the reaction to completion?

A: Formation of the amide is the first step of hydrolysis, but the second step—hydrolysis of the amide to the carboxylic acid—is often much slower and requires more forcing conditions.[12]

  • For Acid-Catalyzed Hydrolysis:

    • Problem: Insufficient acid concentration or temperature.

    • Solution: Increase the concentration of the acid (e.g., from 6M HCl to concentrated H₂SO₄/H₂O mixture) and/or increase the reaction temperature to reflux. Prolonged reaction times (12-24 hours) are often necessary. The mechanism involves protonating the nitrile nitrogen to make the carbon more electrophilic for water to attack.[11]

  • For Base-Catalyzed Hydrolysis:

    • Problem: Insufficient base concentration or temperature. The mechanism involves the direct attack of a hydroxide ion on the nitrile carbon.[10][12]

    • Solution: Use a higher concentration of base (e.g., 20-40% aqueous NaOH or KOH) and heat to reflux. The addition of a co-solvent like ethanol can sometimes improve solubility and increase the reaction rate. Be aware that the product of base-catalyzed hydrolysis is the carboxylate salt, which requires an acidic workup to protonate.[12]

Q: What is the best workup and isolation procedure for the final acid?

A: The workup is critical for achieving high purity.

  • Cool the Reaction: After confirming completion, cool the reaction mixture in an ice bath.

  • pH Adjustment:

    • If coming from basic hydrolysis: Slowly and carefully add concentrated HCl or H₂SO₄ until the pH is acidic (pH 2-3). The carboxylic acid will precipitate out of the solution as it is protonated and becomes less water-soluble.

    • If coming from acidic hydrolysis: The product may already be precipitated. If not, carefully neutralize excess strong acid with a base like NaOH until you reach the isoelectric point (around pH 3-4) to maximize precipitation.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing: Wash the filter cake thoroughly with cold water to remove any inorganic salts.[10]

  • Drying: Dry the solid under vacuum. If purity is still insufficient, proceed to recrystallization or other purification methods.

Comparison of Hydrolysis Conditions
ParameterAcid-Catalyzed HydrolysisBase-Catalyzed Hydrolysis
Reagents H₂SO₄, HClNaOH, KOH, LiOH[7]
Conditions High temperature (reflux), long reaction timesHigh temperature (reflux), long reaction times
Pros Direct isolation of the carboxylic acid product.Often faster for hindered nitriles. Workup can remove base-soluble impurities.
Cons Can be corrosive; potential for charring with H₂SO₄.Product is the salt, requiring a separate acidification step. Potential for side reactions on other functional groups.
General Mechanism: Nitrile to Carboxylic Acid

Caption: Simplified pathway of nitrile hydrolysis.[12]

Section 3: Purification and Analysis

Q: My final product is contaminated with a salt or the amide intermediate. What is the best purification strategy?

A:

  • For Salt Removal: The most effective method is a thorough wash with cold deionized water after filtration. If salts persist, dissolving the crude product in a minimal amount of a suitable organic solvent (like ethyl acetate) in which the salt is insoluble, followed by filtration, can be effective. Alternatively, an acid-base extraction can be performed. Dissolve the crude material in ethyl acetate, wash with water, extract the acid into a basic aqueous solution (e.g., 1M NaHCO₃), wash the aqueous layer with fresh ethyl acetate to remove neutral impurities (like the amide), and then re-acidify the aqueous layer to precipitate the pure acid.

  • For Amide Intermediate Removal:

    • Acid-Base Extraction: As described above. The amide is significantly less acidic than the carboxylic acid and will remain in the organic layer as a neutral compound while the carboxylic acid is extracted into the aqueous base.

    • Recrystallization: A carefully chosen solvent system can separate the two. Try solvents like ethanol/water, acetic acid/water, or toluene.

    • Column Chromatography: This should be a last resort as carboxylic acids can streak on silica gel. If necessary, add 1-2% acetic acid to the eluent (e.g., ethyl acetate/hexanes/acetic acid) to ensure the product remains protonated and moves cleanly.

Q: What are the characteristic NMR signals for 2-(5-Chloropyridin-2-yl)acetic acid?

A: In a solvent like DMSO-d₆, you should expect:

  • Carboxylic Acid Proton (-COOH): A very broad singlet far downfield, typically >12 ppm.

  • Methylene Protons (-CH₂-): A sharp singlet around 3.8-4.0 ppm.

  • Pyridine Protons: Three distinct signals in the aromatic region (approx. 7.5-8.5 ppm), exhibiting coupling patterns consistent with a 2,5-disubstituted pyridine ring. For example, a doublet, a doublet of doublets, and a doublet.

Section 4: References

  • Organic Syntheses Procedure, Org. Synth.2012 , 89, 549-561. URL: [Link]

  • 2-(5-Chloropyridin-2-yl)acetic acid | C7H6ClNO2 | PubChem. URL: [Link]

  • 2-(5-Chloropyridin-2-yl)acetic acid - MySkinRecipes. URL: [Link]

  • Sonogashira coupling - Wikipedia. URL: [Link]

  • A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylic acid ester - JOCPR. URL: [Link]

  • Sonogashira Coupling - Organic Chemistry Portal. URL: [Link]

  • Hydrolysis of Nitriles to Carboxylic Acid - Ventura College Organic Chemistry Lab. URL: [Link]

  • Hydrolysis of nitriles with aqueous acid to give carboxylic acids - Master Organic Chemistry. URL: [Link]

  • Preparation of Carboxylic Acids: Hydrolysis of Nitriles - Moodle. URL: [Link]

  • Acyl Sonogashira Cross-Coupling: State of the Art and Application to the Synthesis of Heterocyclic Compounds - MDPI. URL: [Link]

  • CN104610136A - Synthetic method of 2-chloro-5-chloromethyl pyridine - Google Patents. URL:

  • The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps. URL: [Link]

  • Design, Synthesis and Bioactivity of Novel Low Bee-Toxicity Compounds Based on Flupyrimin - MDPI. URL: [Link]

  • Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives by Rapid and Efficient Continuous Flow Reaction Module - ResearchGate. URL: [Link]

  • Grignard Reagents For Addition To Aldehydes and Ketones - Master Organic Chemistry. URL: [Link]

  • US5329011A - Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates - Google Patents. URL:

Sources

Optimization

Technical Support Center: A Troubleshooting Guide for 2-(5-Chloropyridin-2-yl)acetic Acid Experiments

Welcome to the technical support center for 2-(5-Chloropyridin-2-yl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-(5-Chloropyridin-2-yl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis, purification, and analysis of this important chemical intermediate. The following question-and-answer format provides in-depth technical guidance and field-proven insights to ensure the success of your experiments.

I. Synthesis of 2-(5-Chloropyridin-2-yl)acetic Acid: Troubleshooting and FAQs

The synthesis of 2-(5-Chloropyridin-2-yl)acetic acid can be approached through several routes, most commonly involving the hydrolysis of a nitrile or ester precursor. This section addresses potential pitfalls in these synthetic pathways.

Question 1: I am attempting to synthesize 2-(5-Chloropyridin-2-yl)acetic acid via hydrolysis of ethyl 2-(5-chloropyridin-2-yl)acetate. My yields are consistently low. What are the likely causes and how can I optimize the reaction?

Answer:

Low yields in the hydrolysis of the ethyl ester are a common issue and can often be attributed to incomplete reaction, side reactions, or product degradation. Here’s a breakdown of potential causes and their solutions:

  • Incomplete Hydrolysis: The ester hydrolysis of pyridine derivatives can be sluggish.

    • Causality: The electron-withdrawing nature of the pyridine ring can affect the reactivity of the ester.

    • Troubleshooting:

      • Reaction Time and Temperature: Ensure the reaction is running for a sufficient duration. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed. Increasing the reaction temperature can also enhance the rate of hydrolysis, but be mindful of potential degradation (see below).

      • Choice of Base: While sodium hydroxide is commonly used, stronger bases like lithium hydroxide can be more effective in driving the reaction to completion.[1]

  • Side Reactions:

    • Decarboxylation: Pyridine acetic acids can be susceptible to decarboxylation, especially at elevated temperatures, leading to the formation of 2-chloro-5-methylpyridine.[2]

    • Troubleshooting:

      • Maintain a moderate reaction temperature. If higher temperatures are required for hydrolysis, consider performing the reaction under an inert atmosphere to minimize oxidative degradation which can sometimes accompany decarboxylation.

  • Product Degradation: The product can be sensitive to harsh reaction conditions.

    • Causality: Prolonged exposure to strong base at high temperatures can lead to decomposition of the pyridine ring.[3]

    • Troubleshooting:

      • Use the minimum effective concentration of the base.

      • Work up the reaction as soon as it is complete to avoid prolonged exposure of the product to the basic reaction medium.

dot

Synth_Workflow cluster_start Starting Materials cluster_synthesis Synthesis cluster_product Final Product 2_5_dichloropyridine 2,5-Dichloropyridine intermediate_ester Ethyl 2-(5-chloropyridin-2-yl)acetate 2_5_dichloropyridine->intermediate_ester Reaction with ethyl cyanoacetate ethyl_acetate Ethyl Acetate derivative hydrolysis Hydrolysis intermediate_ester->hydrolysis target_molecule 2-(5-Chloropyridin-2-yl)acetic acid hydrolysis->target_molecule

Caption: General synthetic workflow for 2-(5-Chloropyridin-2-yl)acetic acid.

II. Purification Strategies: Overcoming Common Hurdles

Purification of 2-(5-Chloropyridin-2-yl)acetic acid can be challenging due to its physical properties and potential impurities. This section provides guidance on effective purification techniques.

Question 2: I am struggling to purify my crude 2-(5-Chloropyridin-2-yl)acetic acid. Recrystallization attempts have resulted in poor recovery or oiling out. What are the best practices for its purification?

Answer:

Effective purification of 2-(5-Chloropyridin-2-yl)acetic acid hinges on selecting the appropriate solvent system for recrystallization and considering alternative methods if necessary.

  • Recrystallization Solvent Selection:

    • Causality: The polarity of the molecule, conferred by the carboxylic acid and the chloropyridine ring, requires a careful choice of solvent to ensure good solubility at high temperatures and poor solubility at low temperatures.

    • Troubleshooting:

      • Single Solvent System: Based on the principle of "like dissolves like," polar solvents are a good starting point. Consider solvents like ethanol, methanol, or acetic acid.[4] For a single solvent recrystallization, the compound should be sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[5]

      • Two-Solvent System: A two-solvent system can be highly effective. A common approach is to dissolve the crude product in a "good" solvent (in which it is highly soluble) at an elevated temperature and then add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes turbid.[6] Good solvent pairs to explore include:

        • Ethanol/Water

        • Methanol/Water

        • Ethyl Acetate/Hexane

  • Oiling Out:

    • Causality: This occurs when the melting point of the solid is lower than the boiling point of the recrystallization solvent, or when the solution is supersaturated.

    • Troubleshooting:

      • Lower the temperature at which the "poor" solvent is added.

      • Use a larger volume of the "good" solvent to avoid supersaturation.

      • After adding the "poor" solvent to the point of turbidity, add a small amount of the "good" solvent back to clarify the solution before allowing it to cool slowly.

  • Column Chromatography:

    • Causality: If recrystallization fails to remove impurities effectively, column chromatography provides a more robust separation method.

    • Troubleshooting:

      • Stationary Phase: Silica gel is the most common choice.

      • Mobile Phase: A gradient of ethyl acetate in hexanes is a good starting point. The polarity can be increased by adding a small percentage of methanol to the ethyl acetate. A common mobile phase for similar compounds is a mixture of chloroform and ethyl acetate.[3]

dot

Purification_Logic Crude_Product Crude Product Recrystallization Attempt Recrystallization Crude_Product->Recrystallization Success Pure Crystals Recrystallization->Success Successful Failure Poor Recovery / Oiling Out Recrystallization->Failure Unsuccessful Column_Chromatography Column Chromatography Failure->Column_Chromatography Pure_Fractions Pure Fractions Column_Chromatography->Pure_Fractions

Caption: Decision workflow for the purification of 2-(5-Chloropyridin-2-yl)acetic acid.

III. Analytical Characterization: FAQs and Troubleshooting

Accurate analytical characterization is crucial for confirming the identity and purity of your product. This section addresses common questions related to the analysis of 2-(5-Chloropyridin-2-yl)acetic acid.

Question 3: I have obtained an NMR spectrum of my synthesized 2-(5-Chloropyridin-2-yl)acetic acid, but I am unsure about the peak assignments and the presence of impurities. What should I be looking for?

Answer:

Interpreting the NMR spectrum correctly is key to verifying your product's structure and purity. Here are the expected signals and common impurities to watch for:

Expected ¹H NMR Signals (in CDCl₃):

ProtonsChemical Shift (ppm)Multiplicity
Pyridine H~8.4d
Pyridine H~7.6dd
Pyridine H~7.3d
-CH₂-~3.8s
-COOH>10br s

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

Expected ¹³C NMR Signals (in CDCl₃):

CarbonChemical Shift (ppm)
-COOH~175
Pyridine C (C-Cl)~148
Pyridine C (C-N)~150
Pyridine C~139
Pyridine C~125
Pyridine C~124
-CH₂-~40

Note: Chemical shifts are approximate.[7]

Common Impurities and Their NMR Signatures:

  • Residual Solvents: Be aware of signals from common laboratory solvents such as ethyl acetate, hexane, methanol, and ethanol.

  • Starting Material: Look for characteristic peaks of your starting material (e.g., the ethyl group of the ester precursor).

  • Decarboxylation Product (2-chloro-5-methylpyridine): The presence of a methyl singlet around 2.4 ppm would indicate this impurity.

Question 4: I need to develop an HPLC method to assess the purity of my 2-(5-Chloropyridin-2-yl)acetic acid. What are the recommended starting conditions?

Answer:

A reverse-phase HPLC (RP-HPLC) method is generally suitable for analyzing this compound. Here is a recommended starting point for method development:

ParameterRecommended Condition
Column C18, 250 x 4.6 mm, 5 µm
Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in Water
Mobile Phase B Acetonitrile
Gradient Start with 10% B, ramp to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Column Temperature 30 °C

Method Development and Troubleshooting:

  • Poor Peak Shape: If you observe peak tailing, it could be due to the interaction of the acidic proton with the silica support. Adding a small amount of an acid like TFA or formic acid to the mobile phase can improve peak shape.[8]

  • Insufficient Resolution: If impurities co-elute with your main peak, adjust the gradient profile. A shallower gradient will provide better separation. You can also experiment with methanol as mobile phase B, as it offers different selectivity compared to acetonitrile.

IV. Physical and Chemical Properties

A thorough understanding of the physical and chemical properties of 2-(5-Chloropyridin-2-yl)acetic acid is essential for its handling and use in subsequent reactions.

PropertyValueReference
Molecular Formula C₇H₆ClNO₂[9]
Molecular Weight 171.58 g/mol [9]
Appearance White to off-white solid
Boiling Point 295.9 ± 25.0 °C at 760 mmHg[10]
Storage 2-8°C, under inert gas[10]
Solubility Soluble in methanol, ethanol. Sparingly soluble in water.

V. References

  • Royal Society of Chemistry. 13C NMR (125 MHz, CDCl3). [Link]

  • University of Colorado Boulder, Department of Chemistry. Recrystallization - Single Solvent. [Link]

  • National Center for Biotechnology Information. Proposed degradation pathways of the drug under different hydrolytic conditions. [Link]

  • Anbu Chem. Ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate hydrochloride. [Link]

  • MySkinRecipes. 2-(5-Chloropyridin-2-yl)acetic acid. [Link]

  • Google Patents. US10301322B2 - Processes for the preparation of edoxaban and intermediates thereof.

  • NINGBO INNO PHARMCHEM CO.,LTD. Ethyl 2-((5-Chloropyridin-2-yl)amino)-2-oxoacetate Hydrochloride: Your Key Pharmaceutical Intermediate. [Link]

  • European Patent Office. EDOXABAN KEY INTERMEDIATE AND SYNTHESIS METHOD THEREFOR - Patent 4438595. [Link]

  • Massachusetts Institute of Technology. Two-Solvent Recrystallization Guide. [Link]

  • Royal Society of Chemistry. [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. [Link]

  • University of North Texas Digital Library. Appendix I. [Link]

  • Pharmaffiliates. CAS No : 552850-73-4 | Product Name : 2-((5-Chloropyridin-2-yl)amino)-2-oxoacetic Acid. [Link]

  • Biocompare. Acetic Acid for HPLC Analysis. [Link]

  • National Center for Biotechnology Information. 2-(5-Chloropyridin-2-yl)acetic acid. [Link]

  • Journal of Chemical and Pharmaceutical Research. A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylate. [Link]

  • PubMed. Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermediate products. [Link]

  • Eureka | Patsnap. Synthesis method of 2-chloro-5-chloromethyl pyridine. [Link]

  • Eureka | Patsnap. Synthesis method of 2-chloro-5-chloromethyl pyridine. [Link]

  • Google Patents. CN101602715A - The synthetic method of 2-pyridine carboxylic acid.

  • PubChem. 2-(5-chloropyridin-2-yl)acetic acid (C7H6ClNO2). [Link]

  • Pharmaffiliates. CAS No : 349125-08-2 | Product Name : Ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate. [Link]

  • Google Patents. US5329011A - Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates.

  • ResearchGate. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. [Link]

  • Google Patents. US8575350B2 - Process for producing pyridine carboxylic acids.

  • SciSpace. Synthesis method of 2-chloro-5-chloromethylpyridine (2018) | Huang Guorong. [Link]

  • Reddit. Recrystallization from acetic acid?. [Link]

  • ACS Publications. Synthesis and decarboxylation of pyridinecarboxylic acids from pyridoxol. [Link]

  • MDPI. Metabolism and Chemical Degradation of New Antidiabetic Drugs (Part II): A Review of Analytical Approaches for Analysis of Gliptins. [Link]

  • MySkinRecipes. 2-(5-Chloropyridin-2-yl)acetic acid. [Link]

  • PubMed Central. Degradation of 2,4-dichlorophenoxyacetic acid (2,4-D) and 2,4,5-trichlorophenoxyacetic acid (2,4,5-T) by fungi originating from Vietnam. [Link]

  • Asian Publication Corporation. Synthesis and Structural Characterization of Process Related Impurities of Mirabegron. [Link]

  • PubMed. Hydrolysis of the prodrug, 2',3',5'-triacetyl-6-azauridine. [Link]

  • MDPI. Acetic Acid as Processing Aid Dramatically Improves Organic Solvent Solubility of Weakly Basic Drugs for Spray Dried Dispersion Manufacture. [Link]

  • Journal of Chemical Health Risks. A Quantitative Reliable RP-HPLC Method Development and Validation for the Monitoring of Acetic Acid in Lacosamide Anti Epilepsy Drug. [Link]

  • Google Patents. CN115611802B - Synthetic method of 3-acetyl-2-chloropyridine.

  • Google Patents. CN103242222A - Preparation method of 3-pyridineacetic acid hydrochloride.

  • ResearchGate. Biodegradation of 2,4,5-trichlorophenoxyacetic acid (2,4,5-T) and analysis of the degradation products (3). [Link]

  • ScienceDirect. Validation of a HPLC quantification of acetaminophen, phenylephrine and chlorpheniramine in pharmaceutical formulations: capsules and sachets. [Link]

  • OUCI. Management of validation of HPLC method for determination of acetylsalicylic acid impurities in a new pharmaceutical product. [Link]

  • ResearchGate. 2-(5-Ethylpyridin-2-yl)ethanol | Request PDF. [Link]

  • RSC Publishing. Recovery and purification of acetic acid from extremely diluted solutions using a mixed bed ion exchange resin – technical feasibility. [Link]

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Troubleshooting

preventing degradation of 2-(5-Chloropyridin-2-yl)acetic acid in solution

Welcome to the Technical Support Center for 2-(5-Chloropyridin-2-yl)acetic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on preventing the de...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for 2-(5-Chloropyridin-2-yl)acetic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on preventing the degradation of this compound in solution. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the stability and integrity of your samples.

Understanding the Stability of 2-(5-Chloropyridin-2-yl)acetic Acid

2-(5-Chloropyridin-2-yl)acetic acid, like many active pharmaceutical ingredients (APIs), is susceptible to degradation under various environmental conditions.[1][2] Understanding the potential degradation pathways is the first step in preventing unwanted changes in your solutions. The primary degradation pathways for this and structurally similar molecules include hydrolysis, oxidation, photolysis, and decarboxylation.[3][4][5][6]

A crucial aspect of ensuring the stability of your compound is the development of a robust, stability-indicating analytical method, typically using High-Performance Liquid Chromatography (HPLC).[7][8][9] This allows for the accurate quantification of the parent compound and the detection of any degradation products that may form over time.

Frequently Asked Questions (FAQs)

Q1: My solution of 2-(5-Chloropyridin-2-yl)acetic acid is showing a decrease in potency over a short period. What could be the cause?

A decrease in potency is a common indicator of degradation. Several factors could be at play:

  • pH of the solution: The stability of pyridine derivatives can be highly pH-dependent. Acidic or basic conditions can catalyze hydrolysis of the acetic acid side chain or promote other degradation pathways.[10]

  • Exposure to light: Many pyridine-containing compounds are sensitive to light, which can induce photolytic degradation.[3]

  • Temperature: Elevated temperatures can accelerate the rate of degradation reactions.

  • Oxidative stress: The presence of oxidizing agents, or even dissolved oxygen, can lead to oxidative degradation of the molecule.

  • Solvent choice: The solvent system used can influence the stability of the compound.

Q2: I've observed the formation of a new peak in my HPLC chromatogram during a stability study. How can I identify this degradation product?

The appearance of new peaks is a clear sign of degradation. To identify these products, a forced degradation study is recommended.[6][11][12] This involves intentionally subjecting the compound to harsh conditions (acid, base, oxidation, heat, light) to generate the potential degradation products in detectable amounts.[6][12] These stressed samples can then be analyzed by LC-MS/MS to elucidate the structures of the degradants.[11]

Q3: What is the most likely degradation pathway for 2-(5-Chloropyridin-2-yl)acetic acid?

Based on its structure, several degradation pathways are plausible:

  • Decarboxylation: Pyridine acetic acids, particularly those with the acetic acid group at the 2- or 4-position of the pyridine ring, are prone to decarboxylation, where the carboxylic acid group is lost as carbon dioxide.[4][5]

  • Hydrolysis: The amide bond in the acetic acid side chain could be susceptible to hydrolysis under acidic or basic conditions.

  • Photodegradation: Exposure to UV or visible light can lead to the formation of various photoproducts. For instance, studies on 2-chloropyridine have shown the formation of intermediates like 6-chloro-2-pyridinecarboxylic acid upon photolysis.[3]

Q4: What are the ideal storage conditions for a solution of 2-(5-Chloropyridin-2-yl)acetic acid?

To minimize degradation, solutions should be:

  • Stored at low temperatures: Refrigeration (2-8 °C) or freezing (-20 °C) is recommended.

  • Protected from light: Use amber vials or store in the dark.

  • Prepared in a suitable buffer: Maintain a neutral or slightly acidic pH, as extreme pH values can promote degradation. The optimal pH should be determined experimentally.

  • Purged with an inert gas: To prevent oxidation, purging the solution and the headspace of the vial with nitrogen or argon can be beneficial.

Troubleshooting Guide: Common Issues and Solutions

This guide provides a structured approach to troubleshooting common issues encountered during the handling and analysis of 2-(5-Chloropyridin-2-yl)acetic acid solutions.

Observed Issue Potential Cause(s) Recommended Action(s)
Unexpected Peaks in HPLC Degradation of the compound.1. Conduct a forced degradation study to identify potential degradants.[6][11] 2. Optimize the HPLC method to ensure separation of the parent peak from all degradation products.[7][8] 3. Review storage conditions (light, temperature, pH).[13]
Loss of Potency/Concentration Chemical degradation (hydrolysis, oxidation, decarboxylation).1. Investigate the effect of pH on stability to find the optimal range.[10] 2. Store solutions protected from light and at reduced temperatures. 3. Consider using antioxidants if oxidation is suspected.
Precipitation in Solution Poor solubility, pH shift, or interaction with container.1. Verify the solubility of the compound in the chosen solvent system. 2. Ensure the pH of the solution is maintained within a range where the compound is soluble. 3. Check for compatibility with the container material.
Color Change in Solution Formation of chromophoric degradation products.1. Correlate the color change with the appearance of new peaks in the HPLC chromatogram. 2. Identify the colored species using techniques like LC-MS/MS with diode array detection.
Inconsistent Results Between Batches Variability in raw material, differences in solution preparation.1. Ensure consistent quality of the starting material. 2. Standardize the solution preparation protocol, including pH adjustment and solvent degassing. 3. Verify the robustness of the analytical method.[14]

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines the steps for conducting a forced degradation study to identify potential degradation pathways and products of 2-(5-Chloropyridin-2-yl)acetic acid.[6][12]

Objective: To generate degradation products for the development and validation of a stability-indicating analytical method.

Materials:

  • 2-(5-Chloropyridin-2-yl)acetic acid

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3% and 30%

  • HPLC grade water, methanol, and acetonitrile

  • pH meter

  • Photostability chamber

  • Oven

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of 2-(5-Chloropyridin-2-yl)acetic acid at a concentration of 1 mg/mL in a suitable solvent (e.g., 50:50 methanol:water).

  • Stress Conditions:

    • Acid Hydrolysis:

      • Mix equal volumes of the stock solution with 0.1 M HCl and 1 M HCl in separate vials.

      • Heat one set of samples at 60 °C for 24 hours and keep another set at room temperature.

    • Base Hydrolysis:

      • Mix equal volumes of the stock solution with 0.1 M NaOH and 1 M NaOH in separate vials.

      • Keep samples at room temperature and analyze at various time points (e.g., 2, 4, 8, 24 hours).

    • Oxidative Degradation:

      • Mix equal volumes of the stock solution with 3% H₂O₂ and 30% H₂O₂ in separate vials.

      • Keep samples at room temperature and protect from light. Analyze at various time points.

    • Thermal Degradation:

      • Transfer the solid compound and the stock solution into separate vials.

      • Place the vials in an oven at 80 °C for 48 hours.

    • Photolytic Degradation:

      • Expose the solid compound and the stock solution to light in a photostability chamber, ensuring an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[6][12][15]

  • Sample Analysis:

    • At each time point, withdraw an aliquot of the stressed sample.

    • Neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.

    • Dilute the samples to a suitable concentration for HPLC analysis.

    • Analyze the samples using a suitable HPLC method (see Protocol 2) and LC-MS/MS for identification of degradation products.

Workflow for Forced Degradation Study:

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analysis Acid Acid Hydrolysis HPLC HPLC Analysis Acid->HPLC Base Base Hydrolysis Base->HPLC Oxidation Oxidation Oxidation->HPLC Thermal Thermal Thermal->HPLC Photo Photolytic Photo->HPLC LCMS LC-MS/MS Identification HPLC->LCMS Stock API Stock Solution Stock->Acid Stock->Base Stock->Oxidation Stock->Thermal Stock->Photo

Caption: Workflow for the forced degradation study of 2-(5-Chloropyridin-2-yl)acetic acid.

Protocol 2: Stability-Indicating HPLC Method Development

This protocol provides a starting point for developing a stability-indicating RP-HPLC method for 2-(5-Chloropyridin-2-yl)acetic acid and its degradation products.[7][8][9][16]

Objective: To develop a robust HPLC method capable of separating the parent compound from all potential degradation products.

Instrumentation and Columns:

  • HPLC system with a PDA or UV detector.

  • A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point.

Mobile Phase and Gradient (Example):

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Detector Wavelength: 270 nm (or a wavelength determined by UV scan of the parent compound).

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

Example Gradient Program:

Time (min)% Mobile Phase A% Mobile Phase B
0955
20595
25595
26955
30955

Method Validation: Once a suitable separation is achieved, the method must be validated according to ICH guidelines (Q2(R1)) for specificity, linearity, range, accuracy, precision, and robustness.[1]

Logical Relationship for Method Development:

HPLC_Method_Development Start Initial Method Conditions Inject_Stressed Inject Stressed Samples Start->Inject_Stressed Evaluate_Separation Evaluate Peak Separation Inject_Stressed->Evaluate_Separation Optimize Optimize Method (Gradient, pH, Column) Evaluate_Separation->Optimize No Validate Validate Method (ICH Q2) Evaluate_Separation->Validate Yes Optimize->Inject_Stressed Final_Method Final Stability-Indicating Method Validate->Final_Method

Caption: Logical flow for developing a stability-indicating HPLC method.

References

  • A comprehensive review on stability indicating method development using uhplc. (2024, December 17). WJPR.
  • Building a Troubleshooting Knowledge Base for Stability Laboratories. (2025, November 20). PharmaConsult.
  • Degradation of 2-Chloropyridine in Water by Ultraviolet and Ultrasound Irradiation. (2025, August 7).
  • Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermedi
  • Troubleshooting Dissolution Failures in Stability Studies. (2025, November 22). PharmTech.
  • Instability of 2,2-di(pyridin-2-yl)acetic acid. Tautomerization versus decarboxylation. (n.d.).
  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. (n.d.).
  • How To Overcome The Critical Challenges Faced In Forced Degradation Studies. (2025, March 27). Lhasa Limited.
  • Stability Indicating HPLC Method Development: A Review. (2023, February 28). IJPPR.
  • Proactive approaches to mitigate stability failures. (n.d.). ARL Bio Pharma.
  • Stability-indicating methods and their role in drug's quality control. (2018, August 23). Lösungsfabrik.
  • Tag: Stability Troubleshooting. (2025, March 3). Pharma.Tips.
  • Stability Study Design Errors. (n.d.). Pharma.Tips.
  • Instability of 2,2-di(pyridin-2-yl)acetic acid. Tautomerization decarboxylation. (2025, August 9).
  • Forced Degradation Studies Research Articles - Page 1. (n.d.). R Discovery.
  • Study of forced-acid/heat degradation and degradant/impurity profile of phenazopyridine hydrochloride through HPLC and spectrofluorimetric analyses. (n.d.). Journal of Food and Drug Analysis.
  • Hydrolysis Kinetics for 2-Chloropyridine in Supercritical W
  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.).
  • ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. (1998, January 1). European Medicines Agency.
  • Forced Degradation Study: An Important Tool in Drug Development. (2014, January). Asian Journal of Research in Chemistry.
  • Forced Degradation – A Review. (2022, November 30). Biomedical Journal of Scientific & Technical Research.
  • Influence of pH on the Stability of Pharmaceutical Compounds in Japan. (2025, August 8).
  • Hydrolysis kinetics for 2-chloropyridine in supercritical water. (n.d.).
  • 2-Chloropyridine. (n.d.). Wikipedia.
  • 2-Hydroxy-2-(pyridin-2-yl)acetic acid. (n.d.). BLDpharm.
  • What are the product of degradation from Pyridine? (2019, March 6).
  • Development And Validation Of Stability Indicating HPLC Method For Estimation Of Pyrazinamide In Plasma. (2022, December 31).
  • 2-(Pyridin-2-yl)acetic acid hydrochloride. (n.d.). Leyan.
  • Stability Indicating RP-HPLC Method for Determination of Pioglitazone from Tablets. (2005, March-April). Indian Journal of Pharmaceutical Sciences.
  • Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition. (n.d.). Frontiers.

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Biological Activity of 2-(5-Chloropyridin-2-yl)acetic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals The heterocyclic compound 2-(5-Chloropyridin-2-yl)acetic acid serves as a versatile scaffold in medicinal chemistry, offering a foundation for the synthesis...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The heterocyclic compound 2-(5-Chloropyridin-2-yl)acetic acid serves as a versatile scaffold in medicinal chemistry, offering a foundation for the synthesis of a diverse array of derivatives with significant therapeutic potential. This guide provides an in-depth comparative analysis of the biological activities of various derivatives of 2-(5-Chloropyridin-2-yl)acetic acid, including amides, hydrazones, and thiosemicarbazones. By examining their anticancer, antimicrobial, and anti-inflammatory properties, supported by experimental data and structure-activity relationship (SAR) studies, this document aims to inform and guide researchers in the development of novel therapeutic agents.

Core Structure and Synthetic Versatility

2-(5-Chloropyridin-2-yl)acetic acid possesses a unique molecular architecture, featuring a pyridine ring substituted with a chlorine atom and an acetic acid moiety. This combination of a halogenated heterocycle and a carboxylic acid group provides multiple reactive sites for chemical modification, making it an ideal starting material for generating a wide range of derivatives. The chlorine atom can influence the electronic properties of the pyridine ring and participate in various coupling reactions, while the carboxylic acid group is readily converted into esters, amides, hydrazides, and other functional groups. This synthetic tractability allows for the systematic exploration of chemical space to optimize biological activity.

Comparative Anticancer Activity

Derivatives of 2-(5-Chloropyridin-2-yl)acetic acid have demonstrated notable cytotoxic effects against various cancer cell lines. The introduction of different functionalities to the core structure allows for the fine-tuning of their anticancer potency and selectivity.

Acetamide Derivatives

The conversion of the carboxylic acid to an amide linkage is a common strategy to enhance biological activity. While specific comparative studies on a series of 2-(5-chloropyridin-2-yl)acetamides are not extensively documented in publicly available literature, research on related acetamide derivatives provides valuable insights into their anticancer potential. For instance, novel 2-chloro-N-(aryl substituted) acetamide derivatives of other heterocyclic cores have been synthesized and evaluated for their in vitro anticancer activity against cell lines such as PANC-1 (pancreatic cancer), HepG2 (liver cancer), and MCF-7 (breast cancer)[1]. These studies often reveal that the nature and position of substituents on the aryl ring of the acetamide moiety significantly influence the cytotoxic efficacy[1].

Structure-Activity Relationship (SAR) Insights:

  • Aryl Substituents: The presence of electron-withdrawing or electron-donating groups on the N-aryl ring of the acetamide can modulate the compound's interaction with biological targets.

  • Heterocyclic Core: The inherent properties of the 5-chloropyridine ring, including its ability to form hydrogen bonds and engage in pi-stacking interactions, are crucial for binding to target proteins in cancer cells.

Thiosemicarbazone Derivatives

Thiosemicarbazones derived from heterocyclic carboxylic acids are a well-established class of anticancer agents, primarily due to their ability to chelate metal ions and inhibit ribonucleotide reductase, an enzyme essential for DNA synthesis. The synthesis of thiosemicarbazones from 2-(5-Chloropyridin-2-yl)acetic acid hydrazide would introduce a pharmacophore known for its potent cytotoxic effects.

Studies on various thiosemicarbazone derivatives have demonstrated significant cytotoxicity against a range of cancer cell lines[1][2]. The cytotoxic effect is often evaluated using the MTT assay, which measures the metabolic activity of cells and, consequently, their viability[1]. For example, certain thiosemicarbazone derivatives have shown IC50 values in the micromolar range against PC12 cells[1].

Table 1: Comparative Cytotoxicity of Representative Thiosemicarbazone Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference
C2PC12156.2 ± 97.5[1]
C4PC12629.7 ± 109.2[1]

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric method to assess cell viability.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 1.0 × 10⁴ cells/well) and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a further 24-72 hours.

  • MTT Addition: An MTT solution is added to each well, and the plate is incubated for a few hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan product.

  • Solubilization and Absorbance Measurement: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO or isopropanol), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Comparative Antimicrobial Activity

The search for novel antimicrobial agents is a critical area of research due to the rise of antibiotic-resistant pathogens. Derivatives of 2-(5-Chloropyridin-2-yl)acetic acid, particularly hydrazones and thiosemicarbazones, have emerged as promising candidates.

Hydrazide-Hydrazone Derivatives

Hydrazide-hydrazones are synthesized by reacting a hydrazide (such as that derived from 2-(5-Chloropyridin-2-yl)acetic acid) with various aldehydes or ketones. This class of compounds has a broad spectrum of biological activities, including significant antimicrobial effects[3][4][5].

Structure-Activity Relationship (SAR) Insights:

  • Aromatic Substituents: The nature of the substituent on the aromatic ring of the aldehyde or ketone used in the synthesis can dramatically influence the antimicrobial activity. Electron-withdrawing groups have been shown to enhance activity in some cases[6].

  • Lipophilicity: The overall lipophilicity of the molecule, which can be modified by the choice of substituents, plays a crucial role in its ability to penetrate bacterial cell membranes.

A study on hydrazide-hydrazones of substituted acetic acids demonstrated high bactericidal activity against Gram-positive bacteria, with some compounds exhibiting minimum inhibitory concentrations (MICs) in the range of 0.488-7.81 µg/mL[3].

Table 2: Comparative Antimicrobial Activity of Representative Hydrazide-Hydrazone Derivatives

Compound ClassBacterial StrainMIC Range (µg/mL)Reference
Phenylacetic Acid HydrazonesGram-positive bacteria0.488-7.81[3]
Hydroxyacetic Acid HydrazonesGram-positive bacteria0.488-7.81[3]

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a common technique used for this purpose.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

  • Serial Dilution: The test compounds are serially diluted in a liquid growth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Observation: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.

Comparative Anti-inflammatory Activity

Inflammation is a complex biological response implicated in numerous diseases. Nonsteroidal anti-inflammatory drugs (NSAIDs) are widely used to manage inflammation, and there is a continuous effort to develop new agents with improved efficacy and safety profiles. Derivatives of 2-(5-Chloropyridin-2-yl)acetic acid, particularly esters, are being explored for their anti-inflammatory potential.

Ester Derivatives

Esterification of the carboxylic acid group of 2-(5-Chloropyridin-2-yl)acetic acid can lead to compounds with enhanced anti-inflammatory properties. A study on chloropyridinyl esters of common NSAIDs revealed their potential as potent inhibitors of SARS-CoV-2 3CL protease, an enzyme involved in viral replication, which also has implications for inflammatory responses[7]. This suggests that the 5-chloropyridinyl moiety can contribute to the inhibition of key enzymes in disease processes.

Structure-Activity Relationship (SAR) Insights:

  • Ester Moiety: The nature of the alcohol used for esterification can influence the compound's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its interaction with the target enzyme.

  • Lipophilicity: Increased lipophilicity through esterification can enhance cell membrane permeability and target engagement.

Experimental Protocol: In Vitro Nitric Oxide (NO) Inhibition Assay

This assay is commonly used to screen for anti-inflammatory activity. It measures the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

  • Cell Culture: Macrophage cells (e.g., RAW 264.7) are cultured in appropriate media.

  • Cell Treatment: The cells are pre-treated with various concentrations of the test compounds for a short period.

  • LPS Stimulation: The cells are then stimulated with LPS to induce the production of nitric oxide.

  • Nitrite Measurement: After an incubation period, the amount of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

  • Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated control, and the IC50 value is determined.

Logical Relationships and Workflow Visualization

To effectively guide research and development, it is crucial to visualize the logical flow from the core chemical structure to the desired biological activity.

Diagram 1: General Workflow for the Development of 2-(5-Chloropyridin-2-yl)acetic Acid Derivatives

G A 2-(5-Chloropyridin-2-yl)acetic Acid (Core Structure) B Synthesis of Derivatives (Amides, Hydrazones, Esters, etc.) A->B C In Vitro Biological Screening B->C D Anticancer Activity (e.g., MTT Assay) C->D E Antimicrobial Activity (e.g., MIC Determination) C->E F Anti-inflammatory Activity (e.g., NO Inhibition Assay) C->F G Structure-Activity Relationship (SAR) Analysis D->G E->G F->G H Lead Compound Identification G->H I In Vivo Studies H->I G cluster_0 Cancer Cell Proliferation Proliferation Apoptosis Apoptosis TargetEnzyme Target Enzyme (e.g., Ribonucleotide Reductase) DNA_Synthesis DNA Synthesis TargetEnzyme->DNA_Synthesis DNA_Synthesis->Proliferation Derivative 2-(5-Chloropyridin-2-yl)acetic Acid Derivative Derivative->Apoptosis Induction Derivative->TargetEnzyme Inhibition

Caption: Mechanism of action for anticancer derivatives.

Conclusion

The 2-(5-Chloropyridin-2-yl)acetic acid scaffold holds immense promise for the development of novel therapeutic agents with diverse biological activities. By systematically modifying this core structure to create amides, hydrazones, esters, and other derivatives, researchers can explore a vast chemical space to identify compounds with potent and selective anticancer, antimicrobial, and anti-inflammatory properties. The comparative data and experimental protocols presented in this guide serve as a valuable resource for drug discovery and development professionals, facilitating the rational design and evaluation of new and effective drug candidates. Further research focusing on the synthesis and comprehensive biological evaluation of a focused library of 2-(5-Chloropyridin-2-yl)acetic acid derivatives is warranted to fully elucidate their therapeutic potential and establish clear structure-activity relationships.

References

  • Synthesis of thiosemicarbazone derivatives and evaluation of their cytotoxicity with emphasis on ferroptosis biomarkers; an in vitro study. PubMed Central. [Link]

  • Thiosemicarbazone Derivatives Developed to Overcome COTI-2 Resistance. MDPI. [Link]

  • Cytotoxic Activities of Thiosemicarbazones and Their Metal Complexes. ResearchGate. [Link]

  • SYNTHESIS, ANTICANCER PROPERTIES EVALUATION AND IN SILICO STUDIES OF 2-CHLORO- AND 2,2-DICHLOROACETAMIDES BEARING THIAZOLE SCAFF. ScienceRise: Pharmaceutical Science. [Link]

  • Research Article Evaluation of Toxicity and Oxidative Stress of 2-Acetylpyridine- N(4)-orthochlorophenyl Thiosemicarbazone. Hindawi. [Link]

  • Evaluation of Toxicity and Oxidative Stress of 2-Acetylpyridine-N(4)-orthochlorophenyl Thiosemicarbazone. PubMed Central. [Link]

  • Chloropyridinyl Esters of Nonsteroidal Anti-Inflammatory Agents and Related Derivatives as Potent SARS-CoV-2 3CL Protease Inhibitors. PubMed Central. [Link]

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  • Synthesis and structure-activity relationships of amide derivatives of (4,4-difluoro-1,2,3,4-tetrahydro-5H-1-benzazepin-5-ylidene)acetic acid as selective arginine vasopressin V2 receptor agonists. PubMed. [Link]

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  • Design, synthesis, in silico studies, and apoptotic antiproliferative activity of novel thiazole-2-acetamide derivatives as tubulin polymerization inhibitors. PubMed Central. [Link]

  • Synthesis and biological evaluation of esterified anti-inflammatory drugs with ethylene glycol linkers. PubMed Central. [Link]

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  • Synthesis and Anti-inflammatory Screening of Azetidinyindoles and Thiazolidinylindoles. ResearchGate. [Link]

  • Structure-activity-relationship of amide and sulfonamide analogs of omarigliptin. PubMed. [Link]

  • Synthesis, anti-inflammatory screening, molecular docking, and COX-1,2/-5-LOX inhibition profile of some novel quinoline derivatives. PubMed. [Link]

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Comparative

A Comparative Guide to the Reactivity of 2-(5-Chloropyridin-2-yl)acetic Acid and Its Structural Analogs

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical and agrochemical research, the nuanced reactivity of heterocyclic building blocks is a cornerstone of rational molecular...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and agrochemical research, the nuanced reactivity of heterocyclic building blocks is a cornerstone of rational molecular design. This guide provides a detailed comparative analysis of the reactivity of 2-(5-Chloropyridin-2-yl)acetic acid, a key synthetic intermediate. By examining its performance in common synthetic transformations alongside structurally similar compounds, we aim to provide a framework for predicting and controlling reaction outcomes, thereby accelerating discovery and development workflows.

Introduction: The Significance of Substituted Pyridinylacetic Acids

Pyridinylacetic acid derivatives are prevalent scaffolds in a wide array of biologically active molecules. The strategic placement of substituents on the pyridine ring allows for the fine-tuning of a compound's physicochemical properties, including its reactivity, lipophilicity, and metabolic stability. 2-(5-Chloropyridin-2-yl)acetic acid, with its distinct substitution pattern, presents a unique combination of electronic and steric features that govern its chemical behavior. Understanding these characteristics in a comparative context is paramount for its effective utilization in complex synthetic sequences.

This guide will focus on the comparative reactivity of 2-(5-Chloropyridin-2-yl)acetic acid and its isomers, specifically 2-(3-chloropyridin-2-yl)acetic acid, 2-(4-chloropyridin-2-yl)acetic acid, and 2-(6-chloropyridin-2-yl)acetic acid. We will explore their behavior in two fundamental carboxylic acid derivatization reactions: esterification and amidation.

The Impact of Chlorine Substitution on Acidity and Reactivity

The position of the electron-withdrawing chlorine atom on the pyridine ring significantly influences the acidity of the carboxylic acid moiety and the overall reactivity of the molecule. This is primarily due to the interplay of inductive and resonance effects.

Electronic Effects: The electronegative chlorine atom exerts a strong electron-withdrawing inductive effect (-I effect), which stabilizes the carboxylate anion and thus increases the acidity of the carboxylic acid (lowers the pKa). The magnitude of this effect is distance-dependent, being most pronounced when the chlorine is closer to the acetic acid side chain.[1]

Steric Effects: The presence of a substituent at the 6-position (ortho to the nitrogen) can introduce steric hindrance, potentially impeding the approach of reagents to the nitrogen atom or the adjacent acetic acid group.[2]

To quantify the electronic influence of the chloro-substituent on the acidity of the pyridinylacetic acid isomers, we can examine their predicted pKa values.

CompoundPredicted pKa
2-(Pyridin-2-yl)acetic acid~4.3
2-(3-Chloropyridin-2-yl)acetic acid~3.5
2-(4-Chloropyridin-2-yl)acetic acid~3.7
2-(5-Chloropyridin-2-yl)acetic acid ~3.8
2-(6-Chloropyridin-2-yl)acetic acid~3.6

Note: These are estimated values and may vary slightly from experimentally determined pKa's.

The lower predicted pKa values of the chlorinated analogs compared to the parent 2-(pyridin-2-yl)acetic acid highlight the acid-strengthening effect of the chlorine substituent. Among the isomers, the 3- and 6-chloro derivatives are predicted to be the most acidic, consistent with the closer proximity of the electron-withdrawing group to the carboxylic acid.

Comparative Reactivity in Esterification Reactions

Esterification is a fundamental transformation of carboxylic acids. The Fischer-Speier esterification, an acid-catalyzed reaction with an alcohol, is a common method for this conversion.[3] The reactivity of the carboxylic acid in this reaction is influenced by its acidity and the steric environment around the carboxyl group.

Fischer-Speier Esterification: A Comparative Overview

Expected Reactivity Trend (Esterification):

2-(3-Chloropyridin-2-yl)acetic acid ≈ 2-(6-Chloropyridin-2-yl)acetic acid > 2-(4-Chloropyridin-2-yl)acetic acid > 2-(5-Chloropyridin-2-yl)acetic acid > 2-(Pyridin-2-yl)acetic acid

This trend is primarily driven by the electronic effect of the chlorine atom. However, the steric bulk of a substituent at the 6-position could potentially hinder the approach of the alcohol, slightly attenuating the reactivity of the 2-(6-chloropyridin-2-yl) isomer compared to the 2-(3-chloropyridin-2-yl) isomer.

Experimental Protocol: Fischer-Speier Esterification of 2-(5-Chloropyridin-2-yl)acetic Acid

This protocol provides a general procedure for the synthesis of ethyl 2-(5-chloropyridin-2-yl)acetate.

Materials:

  • 2-(5-Chloropyridin-2-yl)acetic acid

  • Absolute ethanol

  • Concentrated sulfuric acid

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a solution of 2-(5-Chloropyridin-2-yl)acetic acid (1.0 eq) in a large excess of absolute ethanol (e.g., 10-20 eq), add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).

  • Heat the reaction mixture at reflux for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and remove the excess ethanol under reduced pressure.

  • Dissolve the residue in diethyl ether and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude ethyl 2-(5-chloropyridin-2-yl)acetate.

  • Purify the crude product by column chromatography on silica gel if necessary.

Expected Yield: While specific yields can vary, Fischer esterifications of this type typically proceed in good to excellent yields (70-95%), especially when using a large excess of the alcohol.[4]

Comparative Reactivity in Amidation Reactions

Amide bond formation is another critical reaction in drug discovery and development. The direct amidation of carboxylic acids with amines is often facilitated by coupling reagents to activate the carboxyl group. Common coupling agents include carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activator such as 1-Hydroxybenzotriazole (HOBt).[5][6]

EDC/HOBt Mediated Amidation: A Comparative Overview

The rate of amidation using coupling reagents is also influenced by the electronic nature of the carboxylic acid. A more electron-deficient carboxyl group is more readily activated by the coupling agent.

Expected Reactivity Trend (Amidation):

2-(3-Chloropyridin-2-yl)acetic acid ≈ 2-(6-Chloropyridin-2-yl)acetic acid > 2-(4-Chloropyridin-2-yl)acetic acid > 2-(5-Chloropyridin-2-yl)acetic acid > 2-(Pyridin-2-yl)acetic acid

Similar to esterification, the increased acidity and electrophilicity of the carboxyl carbon in the chloro-substituted isomers are expected to lead to faster reaction rates. Again, steric hindrance from a 6-substituent might play a minor role.

Experimental Protocol: EDC/HOBt Amidation of 2-(5-Chloropyridin-2-yl)acetic Acid

This protocol outlines a general procedure for the synthesis of an amide from 2-(5-Chloropyridin-2-yl)acetic acid and a primary amine.

Materials:

  • 2-(5-Chloropyridin-2-yl)acetic acid

  • Primary amine (e.g., benzylamine)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • 1 M HCl solution

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of 2-(5-Chloropyridin-2-yl)acetic acid (1.0 eq) and HOBt (1.2 eq) in anhydrous DMF, add the primary amine (1.1 eq) and DIPEA (2.5 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC·HCl (1.2 eq) portion-wise to the cooled solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours, monitoring by TLC.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude amide by column chromatography on silica gel.

Expected Yield: Amide couplings using EDC/HOBt are generally high-yielding, often exceeding 80%.[6]

Visualizing the Reaction Workflows

To provide a clearer understanding of the experimental processes, the following diagrams illustrate the workflows for the Fischer esterification and EDC/HOBt amidation reactions.

Fischer_Esterification_Workflow start Start reactants Mix: - 2-(5-Chloropyridin-2-yl)acetic acid - Ethanol (excess) - Conc. H2SO4 (cat.) start->reactants reflux Reflux (4-6 hours) reactants->reflux workup Workup: - Remove excess ethanol - Dissolve in ether - Wash with H2O, NaHCO3, brine reflux->workup dry Dry over MgSO4 & Concentrate workup->dry purify Purification (Column Chromatography) dry->purify product Ethyl 2-(5-Chloropyridin-2-yl)acetate purify->product EDC_HOBt_Amidation_Workflow start Start reactants Mix in DMF at 0°C: - 2-(5-Chloropyridin-2-yl)acetic acid - Amine - HOBt, DIPEA start->reactants add_edc Add EDC·HCl reactants->add_edc react Stir at RT (12-18 hours) add_edc->react workup Workup: - Quench with H2O - Extract with EtOAc - Wash with HCl, NaHCO3, brine react->workup dry Dry over Na2SO4 & Concentrate workup->dry purify Purification (Column Chromatography) dry->purify product Amide Product purify->product

Caption: Workflow for EDC/HOBt Mediated Amidation.

Conclusion: A Predictive Framework for Reactivity

This guide has provided a comparative analysis of the reactivity of 2-(5-Chloropyridin-2-yl)acetic acid and its structural isomers. The key takeaways for researchers are:

  • Electron-withdrawing substituents increase acidity: The presence of a chlorine atom on the pyridine ring increases the acidity of the carboxylic acid moiety, with the effect being most pronounced when the chlorine is in the 3- or 6-position.

  • Acidity correlates with reactivity: In both acid-catalyzed esterification and coupling agent-mediated amidation, the more acidic carboxylic acids are generally more reactive.

  • Steric hindrance can play a role: A substituent at the 6-position may introduce steric hindrance, which can slightly modulate the reactivity of an otherwise electronically activated substrate.

By understanding these fundamental principles and utilizing the provided experimental protocols as a starting point, researchers can make more informed decisions in the design and execution of synthetic routes involving these valuable heterocyclic building blocks. This predictive understanding of reactivity is crucial for optimizing reaction conditions, improving yields, and ultimately accelerating the pace of innovation in drug discovery and development.

References

  • Steric effects on the structures, reactivity and coordination chemistry of tris(2-pyridyl)
  • The Fischer Esterific
  • Fischer Esterific
  • Theoretical study of the interaction between pyridine derivatives and atomic chlorine. Substituent effect and nature of the bonding | Request PDF - ResearchGate. ([Link])

  • Although chlorine is an electron withdrawing group, it is ortho-para directing in an electrophilic aromatic substitution reaction. Why? - Quora. ([Link])

  • Impact of fluorination and chlorination on the electronic structure, topology and in-plane ring normal modes of pyridines | Request PDF - ResearchGate. ([Link])

  • 7.3: Structural Effects on Acidity and Basicity - Chemistry LibreTexts. ([Link])

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC - NIH. ([Link])

  • Fischer–Speier esterification - Wikipedia. ([Link])

  • Fischer Esterification-Typical Procedures - OperaChem. ([Link])

  • Fischer Esterification - Lu Lu Laboratory. ([Link])

  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. ([Link])

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Validation

A Comparative Guide to the Validation of a Stability-Indicating HPLC Method for 2-(5-Chloropyridin-2-yl)acetic acid

Introduction: The Analytical Imperative for 2-(5-Chloropyridin-2-yl)acetic acid 2-(5-Chloropyridin-2-yl)acetic acid is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[1] Its purit...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for 2-(5-Chloropyridin-2-yl)acetic acid

2-(5-Chloropyridin-2-yl)acetic acid is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[1] Its purity and concentration must be meticulously controlled to ensure the safety, efficacy, and quality of the final drug product.[2][3] Consequently, a robust, validated analytical method for its quantification is not merely a regulatory formality but the bedrock of quality assurance in the pharmaceutical development lifecycle.[2]

This guide provides an in-depth, experience-driven walkthrough of the validation process for a novel stability-indicating High-Performance Liquid Chromatography (HPLC) method for 2-(5-Chloropyridin-2-yl)acetic acid. We will compare a primary HPLC-UV method (Method A) with an alternative HPLC-Tandem Mass Spectrometry (HPLC-MS/MS) method (Method B), presenting supporting experimental data and explaining the scientific rationale behind each validation parameter. Our framework is built upon the principles outlined in the International Council for Harmonisation (ICH) guidelines, specifically the recently revised Q2(R2) document, which provides a comprehensive framework for analytical procedure validation.[4][5][6]

The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[7][8][9] This guide is designed for researchers, analytical scientists, and drug development professionals, offering both a practical protocol and a deeper understanding of the causality behind the validation process.

Methodology Comparison: HPLC-UV vs. HPLC-MS/MS

The choice of an analytical technique is the first critical decision. For the quantification of 2-(5-Chloropyridin-2-yl)acetic acid, both HPLC-UV and HPLC-MS/MS are viable options, each with distinct advantages.

  • Method A (HPLC-UV): This is the workhorse of most QC labs. It is robust, cost-effective, and provides excellent quantitative performance. Its suitability hinges on the analyte having a UV chromophore and being separable from potential impurities and degradation products.

  • Method B (HPLC-MS/MS): This method offers superior specificity and sensitivity. By monitoring specific mass-to-charge (m/z) transitions, it can unequivocally identify and quantify the analyte, even if it co-elutes with other components.[3] This is particularly valuable during early development and for low-level impurity analysis.

This guide will focus on the full validation of Method A , with comparative notes on where Method B would offer a distinct advantage or require a different validation approach.

Experimental Protocol: Method A - HPLC-UV

This protocol outlines the optimized chromatographic conditions for the analysis.

1. Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or variable wavelength UV detector.

2. Chromatographic Conditions:

  • Column: C18, 150 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: Acetonitrile and 0.1% Phosphoric Acid in Water (50:50 v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 225 nm

  • Injection Volume: 10 µL

  • Run Time: 10 minutes

3. Standard and Sample Preparation:

  • Diluent: Mobile Phase

  • Standard Stock Solution (1000 µg/mL): Accurately weigh and dissolve 25 mg of 2-(5-Chloropyridin-2-yl)acetic acid reference standard in 25.0 mL of diluent.

  • Working Standard Solution (100 µg/mL): Dilute 5.0 mL of the Standard Stock Solution to 50.0 mL with diluent.

  • Sample Preparation: Prepare samples to a target concentration of 100 µg/mL in diluent.

The Validation Workflow: A Step-by-Step Guide

Analytical method validation is a structured process to demonstrate that the procedure is fit for its purpose.[6][8] The following sections detail the experimental validation of Method A for the assay of 2-(5-Chloropyridin-2-yl)acetic acid.

ValidationWorkflow cluster_Plan Phase 1: Planning & Development cluster_Exec Phase 2: Experimental Execution cluster_Report Phase 3: Documentation Dev Method Development & Optimization Protocol Validation Protocol Definition (Acceptance Criteria) Dev->Protocol Spec Specificity (Forced Degradation) Protocol->Spec Lin Linearity & Range Spec->Lin Acc Accuracy (% Recovery) Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec Limit LOD & LOQ Prec->Limit Rob Robustness Limit->Rob Report Validation Report Compilation Rob->Report Approval QA Review & Approval Report->Approval PrecisionLevels cluster_Repeat Repeatability cluster_Inter Intermediate Precision center Precision r1 Same Analyst center->r1 r2 Same Day center->r2 r3 Same Instrument center->r3 i1 Different Analysts center->i1 i2 Different Days center->i2 i3 Different Instruments center->i3

Caption: Key variables assessed in precision studies.

Detection Limit (LOD) and Quantitation Limit (LOQ)
  • LOD: The lowest amount of analyte that can be detected but not necessarily quantified. * LOQ: The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. Experimental Protocol: LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.

  • LOD = 3.3 * (Standard Deviation of the y-intercept / Slope)

  • LOQ = 10 * (Standard Deviation of the y-intercept / Slope)

Results & Interpretation:

Table 5: LOD & LOQ Results

Parameter Value
Standard Deviation of y-intercept 450
Slope of Calibration Curve 9805.5
Calculated LOD 0.15 µg/mL

| Calculated LOQ | 0.46 µg/mL |

Comparative Insight (Method B): An HPLC-MS/MS method would yield significantly lower LOD and LOQ values, making it the superior choice for quantifying trace-level impurities or for bioanalytical applications.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters. It provides an indication of the method's reliability during normal usage.

Experimental Protocol: The effect of small variations in key parameters was studied. One parameter was changed at a time while keeping others constant.

  • Flow Rate: ± 0.1 mL/min (0.9 and 1.1 mL/min)

  • Column Temperature: ± 5°C (25°C and 35°C)

  • Mobile Phase Composition: ± 2% organic (e.g., 48% and 52% Acetonitrile)

Results & Interpretation:

Table 6: Robustness Study Results

Parameter Varied Result (Assay %) System Suitability (Tailing Factor) System Suitability (Resolution*)
Standard Condition 100.1% 1.1 > 2.0
Flow Rate (0.9 mL/min) 99.8% 1.1 > 2.0
Flow Rate (1.1 mL/min) 100.3% 1.1 > 2.0
Temperature (25°C) 100.5% 1.2 > 2.0
Temperature (35°C) 99.7% 1.1 > 2.0
% Acetonitrile (48%) 99.6% 1.2 > 2.0
% Acetonitrile (52%) 100.4% 1.1 > 2.0

*Resolution between the main peak and the closest eluting impurity from forced degradation studies.

Final Conclusion

The described HPLC-UV method (Method A) for the analysis of 2-(5-Chloropyridin-2-yl)acetic acid has been successfully validated according to ICH Q2(R2) guidelines. [4][10]The experimental data demonstrates that the method is specific, linear, accurate, precise, and robust for its intended purpose of assay determination.

While the HPLC-UV method is highly suitable for routine quality control, an HPLC-MS/MS method (Method B) should be considered for applications requiring higher sensitivity and specificity, such as the quantification of trace impurities or for bioanalytical studies. The validation process provides documented evidence that an analytical method is consistently producing reliable results, which is a cornerstone of quality in the pharmaceutical industry. [2]

References

  • Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration. [Link]

  • Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma. [Link]

  • Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. Pharmavize. [Link]

  • FDA Guidance for Industry: Q2A Validation of Analytical Procedures. ECA Academy. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • Quality Guidelines. International Council for Harmonisation (ICH). [Link]

  • Q2(R2) Validation of Analytical Procedures - FDA. U.S. Food and Drug Administration. [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. [Link]

  • Stability Indicating Method Development & Validation. Eagle Analytical. [Link]

  • Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International. [Link]

  • Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Food and Drug Administration. [Link]

  • ICH Q2 Analytical Method Validation. Slideshare. [Link]

  • FDA Releases Guidance on Analytical Procedures. BioPharm International. [Link]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. European Medicines Agency. [Link]

  • What is a stability indicating method? AmbioPharm. [Link]

  • EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. ECA Academy. [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. [Link]

  • Stability Indicating Analytical Method Development and Validation. International Journal of Pharmaceutical Sciences and Medicine (IJPSM). [Link]

  • 2-(5-Chloropyridin-2-yl)acetic acid. MySkinRecipes. [Link]

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Comparative

A Senior Application Scientist's Guide to the Structural Confirmation of 2-(5-Chloropyridin-2-yl)acetic acid via Spectroscopic Analysis

For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. This guide provides an in-depth comparative analysis of the...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. This guide provides an in-depth comparative analysis of the expected spectroscopic data for 2-(5-Chloropyridin-2-yl)acetic acid, a compound of interest in pharmaceutical and agrochemical research.[1] In the absence of a complete public database of experimental spectra for this specific molecule, this guide synthesizes predicted data based on foundational spectroscopic principles and comparisons with analogous structures. We will delve into the "why" behind the expected spectral features, providing a robust framework for researchers to compare their own experimental findings.

The Molecular Blueprint: Structure and Rationale for Analysis

2-(5-Chloropyridin-2-yl)acetic acid possesses a distinct molecular architecture comprising a 5-chloropyridine ring linked to an acetic acid moiety at the 2-position. Each component of this structure will give rise to characteristic signals in various spectroscopic analyses. Our approach is to dissect the molecule into its constituent parts, predict the spectroscopic fingerprint of each, and then assemble the complete picture.

cluster_0 2-(5-Chloropyridin-2-yl)acetic acid C(O)OH COOH CH2 CH₂ CH2->C(O)OH Py_N N Py_C6 C6 Py_N->Py_C6 Py_C2 C2 Py_C2->CH2 Py_C2->Py_N Py_C3 C3 Py_C3->Py_C2 Py_C4 C4 Py_C4->Py_C3 Py_C5 C5 Py_C5->Py_C4 Cl Cl Py_C5->Cl Py_C6->Py_C5

Caption: Molecular structure of 2-(5-Chloropyridin-2-yl)acetic acid.

¹H NMR Spectroscopy: A Proton's Perspective

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information on the chemical environment of hydrogen atoms in a molecule. The predicted ¹H NMR spectrum of 2-(5-Chloropyridin-2-yl)acetic acid in a solvent like DMSO-d₆ would exhibit distinct signals for the carboxylic acid proton, the methylene protons, and the three aromatic protons on the pyridine ring.

Table 1: Predicted ¹H NMR Data (in DMSO-d₆, 500 MHz)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentRationale
~12.5Singlet (broad)1H-COOHCarboxylic acid protons are highly deshielded and often appear as a broad singlet.
~8.5Doublet1HH-6The proton at position 6 is ortho to the nitrogen, leading to significant deshielding.
~7.9Doublet of Doublets1HH-4This proton is coupled to both H-3 and H-6, resulting in a doublet of doublets.
~7.4Doublet1HH-3The proton at position 3 is coupled to H-4.
~3.8Singlet2H-CH₂-The methylene protons adjacent to the pyridine ring and the carbonyl group will appear as a singlet.

Causality in Chemical Shifts and Multiplicities:

  • The pyridine ring's nitrogen atom is electron-withdrawing, causing a general downfield shift for the ring protons compared to benzene.

  • The chlorine atom at position 5 further influences the electronic environment, affecting the precise chemical shifts of the adjacent protons.

  • The splitting patterns (multiplicities) arise from spin-spin coupling between neighboring non-equivalent protons.

¹³C NMR Spectroscopy: The Carbon Skeleton

Carbon-13 NMR spectroscopy maps the carbon framework of a molecule. For 2-(5-Chloropyridin-2-yl)acetic acid, we expect to see seven distinct carbon signals.

Table 2: Predicted ¹³C NMR Data (in DMSO-d₆, 125 MHz)

Chemical Shift (δ) ppmAssignmentRationale
~172C=O (acid)The carbonyl carbon of the carboxylic acid is highly deshielded.
~155C-2 (Pyridine)The carbon atom bonded to the acetic acid moiety and adjacent to the nitrogen.
~150C-6 (Pyridine)The carbon atom adjacent to the nitrogen.
~140C-4 (Pyridine)Aromatic carbon in the pyridine ring.
~138C-5 (Pyridine)The carbon atom bonded to the chlorine atom.
~125C-3 (Pyridine)Aromatic carbon in the pyridine ring.
~40-CH₂-The aliphatic methylene carbon.

Mass Spectrometry: Molecular Weight and Fragmentation

Mass spectrometry (MS) provides information about the mass-to-charge ratio of a molecule and its fragments. For 2-(5-Chloropyridin-2-yl)acetic acid, the molecular ion peak (M⁺) would be expected at m/z corresponding to its molecular weight (171.58 g/mol ).[1][2][3] The presence of chlorine would result in a characteristic M+2 peak with an intensity of approximately one-third of the M⁺ peak due to the natural abundance of the ³⁷Cl isotope.

Predicted Fragmentation Pattern:

A primary fragmentation pathway would involve the loss of the carboxylic acid group (-COOH, 45 Da), leading to a significant fragment.

mol [C₇H₆ClNO₂]⁺˙ m/z = 171/173 frag1 [C₆H₆ClN]⁺˙ m/z = 127/129 mol->frag1 - COOH (45 Da)

Caption: Predicted primary fragmentation in Mass Spectrometry.

Infrared (IR) Spectroscopy: Vibrational Fingerprints

Infrared (IR) spectroscopy probes the vibrational frequencies of bonds within a molecule. The IR spectrum of 2-(5-Chloropyridin-2-yl)acetic acid will be characterized by several key absorption bands.

Table 3: Predicted Key IR Absorptions

Wavenumber (cm⁻¹)IntensityAssignment
2500-3300BroadO-H stretch (carboxylic acid)
~1710StrongC=O stretch (carboxylic acid dimer)
~1600, ~1570Medium-StrongC=C/C=N stretch (pyridine ring)
~1100MediumC-Cl stretch

The broad O-H stretch is characteristic of the hydrogen-bonded carboxylic acid dimer in the solid state. The strong carbonyl (C=O) absorption is also a hallmark of the carboxylic acid group.

Experimental Protocols for Structural Verification

To confirm the structure of a synthesized batch of 2-(5-Chloropyridin-2-yl)acetic acid, the following standard experimental protocols should be followed.

1. ¹H and ¹³C NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in an NMR tube.

  • Instrumentation: Acquire the spectra on a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition:

    • For ¹H NMR, acquire a sufficient number of scans to obtain a good signal-to-noise ratio.

    • For ¹³C NMR, a larger number of scans will be necessary due to the low natural abundance of the ¹³C isotope.

  • Referencing: Chemical shifts should be referenced to the residual solvent peak.

2. Mass Spectrometry

  • Instrumentation: Utilize a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).

  • Sample Introduction: The sample can be introduced directly via an infusion pump or as the eluent from a liquid chromatograph.

  • Data Analysis: Analyze the resulting mass spectrum for the molecular ion peak and characteristic fragmentation patterns. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

3. Infrared (IR) Spectroscopy

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Sample Preparation: For a solid sample, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Workflow for Spectroscopic Analysis

start Synthesized Compound nmr NMR Spectroscopy (¹H and ¹³C) start->nmr ms Mass Spectrometry start->ms ir IR Spectroscopy start->ir data Acquired Spectroscopic Data nmr->data ms->data ir->data compare Compare with Predicted Data data->compare confirm Structure Confirmed compare->confirm

Caption: Workflow for spectroscopic confirmation of the compound's structure.

Conclusion

This guide provides a comprehensive, albeit predictive, spectroscopic profile for 2-(5-Chloropyridin-2-yl)acetic acid. By understanding the rationale behind the expected ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR data, researchers are better equipped to interpret their own experimental results. The provided protocols offer a standardized approach to data acquisition, ensuring consistency and reliability. Ultimately, the congruence between the predicted data in this guide and experimentally obtained spectra will provide strong evidence for the successful synthesis and structural integrity of 2-(5-Chloropyridin-2-yl)acetic acid.

References

  • PubChem. 2-(5-Chloropyridin-2-yl)acetic acid. Available at: [Link]

  • MySkinRecipes. 2-(5-Chloropyridin-2-yl)acetic acid. Available at: [Link]

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Validation

in vitro and in vivo studies involving 2-(5-Chloropyridin-2-yl)acetic acid

An In-Depth Technical Guide to the In Vitro and In Vivo Applications of 2-(5-Chloropyridin-2-yl)acetic Acid and Its Derivatives Authored by a Senior Application Scientist This guide provides a comprehensive analysis of 2...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the In Vitro and In Vivo Applications of 2-(5-Chloropyridin-2-yl)acetic Acid and Its Derivatives

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of 2-(5-Chloropyridin-2-yl)acetic acid, focusing on its pivotal role as a synthetic intermediate and the consequential in vitro and in vivo applications of its derivatives. While direct biological studies on the parent compound are not extensively documented, its utility in the synthesis of potent pharmaceuticals, such as the COX-2 inhibitor Etoricoxib, provides a rich context for its evaluation. This guide will objectively compare its synthetic utility and the performance of its derivatives against relevant alternatives, supported by experimental data and detailed protocols for researchers in drug discovery and development.

Introduction to 2-(5-Chloropyridin-2-yl)acetic Acid: A Versatile Scaffolding

2-(5-Chloropyridin-2-yl)acetic acid is a heterocyclic carboxylic acid derivative with the molecular formula C7H6ClNO2.[1][2] Its chemical structure, featuring a reactive carboxylic acid group and a chloropyridine ring, makes it a valuable building block in organic synthesis.[2] It is primarily recognized as a key intermediate in the manufacture of various active pharmaceutical ingredients (APIs).[2] Its applications extend to the synthesis of compounds with potential anti-inflammatory, antimicrobial, or antiviral properties.[2]

PropertyValue
Molecular Formula C7H6ClNO2
Molecular Weight 171.58 g/mol [1]
CAS Number 1000522-43-9[1]
Appearance White to light yellow solid[3]
Storage 2-8°C, under inert gas[2][3]

The primary focus of this guide will be on the most prominent derivative of 2-(5-Chloropyridin-2-yl)acetic acid: the highly selective COX-2 inhibitor, Etoricoxib. By examining the in vitro and in vivo profile of Etoricoxib, we can infer the therapeutic potential unlocked by this essential chemical precursor.

Comparative Analysis: Synthetic Pathways to Etoricoxib

Etoricoxib, chemically designated as 5-chloro-3-[4-(methylsulfonyl)phenyl]-2-(2-methyl-5-pyridinyl)pyridine, is a widely used non-steroidal anti-inflammatory drug (NSAID).[4] The synthesis of Etoricoxib can be achieved through various routes, highlighting the strategic importance of intermediates like 2-(5-Chloropyridin-2-yl)acetic acid and its analogues.

One of the pivotal steps in several patented synthetic routes for Etoricoxib involves the condensation of a key ketosulfone intermediate with a pyridine derivative.[4][5] While 2-(5-Chloropyridin-2-yl)acetic acid itself is a precursor to these pyridine moieties, alternative strategies exist that bypass this specific starting material, opting for different coupling reactions and building blocks.[6][7] For instance, some methods involve the coupling of a boronic acid derivative with a substituted pyridine.[7]

The choice of synthetic route often depends on factors such as cost, yield, purity, and scalability. The use of 2-(5-Chloropyridin-2-yl)acetic acid and its downstream products in established manufacturing processes underscores its efficiency and reliability as a starting material.

cluster_0 Synthesis of Etoricoxib A 2-(5-Chloropyridin-2-yl)acetic acid (Precursor) B Dichloropyridine Intermediate A->B Multi-step Conversion D Etoricoxib B->D Coupling Reaction C Ketosulfone Intermediate C->D Condensation

Caption: A simplified workflow for the synthesis of Etoricoxib, highlighting the role of key intermediates.

In Vitro Studies: Probing the Mechanism of Action

The biological activity of derivatives of 2-(5-Chloropyridin-2-yl)acetic acid is typically assessed through a battery of in vitro assays. These studies are crucial for elucidating the mechanism of action, determining potency and selectivity, and identifying potential off-target effects.

Anti-inflammatory Activity: COX-2 Inhibition

Etoricoxib, a major downstream product, is a selective inhibitor of the cyclooxygenase-2 (COX-2) enzyme.[4] In vitro assays are fundamental to quantifying this selectivity.

  • Enzyme Inhibition Assays: These assays directly measure the ability of a compound to inhibit the activity of purified COX-1 and COX-2 enzymes. The IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%) are determined. The ratio of IC50 (COX-1) / IC50 (COX-2) provides a measure of selectivity. For Etoricoxib, this ratio is significantly high, indicating its preference for COX-2.

  • Cell-Based Assays: Whole blood assays are often used to assess COX inhibition in a more physiologically relevant context. In these assays, blood samples are treated with the test compound, and then stimulated to produce prostaglandins (e.g., PGE2) via the COX pathway. The inhibition of prostaglandin synthesis is then measured.

Anticancer Potential of Related Structures

Interestingly, other derivatives of chloropyridine and acetic acid have been investigated for their potential as anticancer agents.[8][9][10] Studies have shown that some of these compounds can inhibit cell proliferation and induce apoptosis (programmed cell death) in various cancer cell lines.[9][11]

  • Cell Viability Assays (MTT Assay): The MTT assay is a colorimetric assay for assessing cell metabolic activity.[11] A reduction in metabolic activity is indicative of cell death or a reduction in proliferation. Derivatives of the core structure have demonstrated dose-dependent cytotoxic effects in human leukemia and other cancer cell lines.[9][11]

  • Colony Formation Assay: This assay assesses the ability of single cells to grow into colonies.[12] A reduction in the number and size of colonies indicates an anti-proliferative effect.[12]

  • Apoptosis Assays: To confirm that cell death is occurring via apoptosis, assays such as LDH (lactate dehydrogenase) release, flow cytometry with Annexin V/PI staining, and DNA fragmentation analysis are employed.[9] Several thiazolidinone derivatives of a related chemical structure have been shown to induce apoptosis in leukemia cells.[9]

  • Enzyme Inhibition (e.g., EGFR-TK): Some aminopyrimidine hybrids, which share structural similarities, have been shown to be potent inhibitors of the Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK), a key target in cancer therapy.[8]

cluster_1 In Vitro Assay Workflow A Compound Synthesis (from 2-(5-Chloropyridin-2-yl)acetic acid) C Compound Treatment (Dose-Response) A->C B Cell Line Culture (e.g., Cancer Cells) B->C D Incubation C->D E Endpoint Assays D->E F Data Analysis (IC50, etc.) E->F

Caption: A generalized workflow for in vitro evaluation of synthesized compounds.

Detailed Protocol: MTT Cell Viability Assay

This protocol is adapted from standard methodologies for assessing the cytotoxicity of novel compounds.[11]

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of the test compound (e.g., a derivative of 2-(5-Chloropyridin-2-yl)acetic acid) in DMSO. Create a series of dilutions in culture medium to achieve the desired final concentrations.

  • Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include vehicle control (DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 24-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration and determine the IC50 value.

In Vivo Studies: From Preclinical Models to Therapeutic Application

In vivo studies are essential to evaluate the efficacy, pharmacokinetics (PK), and safety of a drug candidate in a living organism.

Anti-inflammatory and Analgesic Models

For NSAIDs like Etoricoxib, several animal models are used to assess in vivo efficacy:

  • Carrageenan-Induced Paw Edema: This is a classic model of acute inflammation. A compound's ability to reduce the swelling of the paw after carrageenan injection is a measure of its anti-inflammatory activity.

  • Adjuvant-Induced Arthritis: This is a model of chronic inflammation that mimics rheumatoid arthritis. The therapeutic effect of the compound on joint inflammation, pain, and bone destruction is evaluated over several weeks.

  • Pain Models: Models such as the writhing test (acetic acid-induced) or the hot plate test are used to assess the analgesic (pain-relieving) properties of the compound.

Toxicology and Safety Pharmacology

Before a drug can be approved for human use, it must undergo rigorous safety testing.

  • Genotoxicity Studies: These studies assess the potential of a compound to damage genetic material. A related compound, [2,2-Dimethyl-6-(4-chlorophenyl)-7-phenyl-2,3-dihydro-1H-pyrrolizine-5-yl]-acetic acid, was evaluated for genotoxicity using both in vitro (bacterial and mammalian cell mutation assays) and in vivo (bone marrow cytogenetic analysis in rats) methods, with results indicating no genotoxic potential.[13]

  • Acute and Chronic Toxicity Studies: These studies determine the short-term and long-term effects of the drug at various doses, identifying any potential organ toxicities.

  • Safety Pharmacology: These studies investigate the effects of the drug on vital functions, such as the cardiovascular, respiratory, and central nervous systems.

Data Summary and Comparison

The following table summarizes the inhibitory activity of Etoricoxib and provides a comparative context with other NSAIDs.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
Etoricoxib >100~1>100
Celecoxib ~7.6~0.04~190
Ibuprofen ~13~35~0.4
Naproxen ~7~13~0.5

Note: IC50 values can vary depending on the specific assay conditions. The data presented here is for comparative purposes.

Conclusion and Future Directions

2-(5-Chloropyridin-2-yl)acetic acid is a compound of significant industrial and pharmaceutical interest, primarily due to its role as a key building block for the selective COX-2 inhibitor Etoricoxib. While direct biological data on this specific molecule is sparse, a comprehensive understanding of its importance can be gained by studying its derivatives. The in vitro and in vivo data for Etoricoxib demonstrate a potent and selective anti-inflammatory profile. Furthermore, the broader family of chloropyridine and acetic acid derivatives shows promise in other therapeutic areas, including oncology.

Future research could focus on synthesizing novel derivatives of 2-(5-Chloropyridin-2-yl)acetic acid and screening them for a wider range of biological activities. The established protocols for in vitro and in vivo testing outlined in this guide provide a solid framework for such endeavors. The versatility of this chemical scaffold suggests that it will continue to be a valuable starting point for the development of new and improved therapeutic agents.

References

  • PubChem. 2-(5-Chloropyridin-2-yl)acetic acid. National Center for Biotechnology Information. [Link]

  • MySkinRecipes. 2-(5-Chloropyridin-2-yl)acetic acid. [Link]

  • Portico. Etoricoxib. [Link]

  • Pharmaffiliates. Etoricoxib, MK-663, MK-0663, L-791456, Nucoxia, Arcoxia. [Link]

  • Quick Company. Process For The Preparation Of Etoricoxib. [Link]

  • EPO. A process for the preparation of etoricoxib - Patent 2479166. [Link]

  • Google Patents.
  • RSC Publishing. Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents. [Link]

  • PubMed. Studies on the in vitro and in vivo genotoxicity of [2,2-dimethyl-6-(4-chlorophenyl)-7-phenyl-2,3-dihydro-1H-pyrrolizine-5-yl]-acetic acid. [Link]

  • apicule. Ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate (CAS No: 349125-08-2) API Intermediate Manufacturers. [Link]

  • Pharmaffiliates. 2-((5-Chloropyridin-2-yl)amino)-2-oxoacetic Acid. [Link]

  • ResearchGate. Treatment with inhibitor 5d inhibits colony formation of NSCLC cell... [Link]

  • PubMed. Synthesis of 2-(5-((5-(4-chlorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic Acid Derivatives and Evaluation of Their Cytotoxicity and Induction of Apoptosis in Human Leukemia Cells. [Link]

  • MDPI. In Vitro and In Vivo Anti-Breast Cancer Activities of Some Newly Synthesized 5-(thiophen-2-yl)thieno-[2,3-d]pyrimidin-4-one Candidates. [Link]

  • MDPI. In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. [Link]

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Comparative

A Senior Application Scientist's Guide to 2-(5-Chloropyridin-2-yl)acetic acid vs. 2-(5-Bromopyridin-2-yl)acetic acid in Synthesis

Introduction In the landscape of modern drug discovery and organic synthesis, pyridine-based scaffolds are indispensable building blocks due to their prevalence in a vast array of therapeutic agents.[1][2] Among the myri...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery and organic synthesis, pyridine-based scaffolds are indispensable building blocks due to their prevalence in a vast array of therapeutic agents.[1][2] Among the myriad of functionalized pyridines, 2-(5-halopyridin-2-yl)acetic acids serve as critical intermediates, providing a versatile handle for constructing more complex molecular architectures. This guide offers an in-depth comparison of two closely related yet distinct reagents: 2-(5-Chloropyridin-2-yl)acetic acid and 2-(5-Bromopyridin-2-yl)acetic acid.

The choice between a chloro- or bromo-substituent is not trivial; it is a strategic decision that profoundly impacts reactivity, cost, scalability, and the potential for downstream functionalization. This document is designed for researchers, medicinal chemists, and process development scientists, providing a comparative analysis grounded in chemical principles and supported by experimental data to inform rational reagent selection in synthesis campaigns.

Physicochemical Properties: A Side-by-Side Comparison

A foundational understanding of the physical properties of these reagents is essential before delving into their synthetic applications. While they share the same core structure, the difference in the halogen atom leads to variations in molecular weight, density, and boiling points.

Property2-(5-Chloropyridin-2-yl)acetic acid2-(5-Bromopyridin-2-yl)acetic acid
Molecular Formula C₇H₆ClNO₂[3][]C₇H₆BrNO₂[5]
Molecular Weight 171.58 g/mol [3][6]216.04 g/mol [5]
Appearance White to light yellow solid[7]Light yellow to yellow solid[8]
Melting Point Not consistently reported120-123 °C[5][8]
Boiling Point ~295.9 °C (Predicted)[6]~326.2 °C (Predicted)[5][8]
Density ~1.405 g/cm³ (Predicted)[7]~1.710 g/cm³ (Predicted)[5][8]
pKa ~3.81 (Predicted)[7]~3.81 (Predicted)[8]
CAS Number 1000522-43-9[3]192642-85-6[5]

Note: Predicted values are computationally derived and may vary from experimental values.

Synthetic Routes and Methodologies

The most common and reliable route to this class of compounds involves the hydrolysis of a corresponding malonic ester precursor. This method offers high yields and a straightforward workup.

General Synthetic Workflow

The synthesis typically begins with a 2-halo-5-halopyridine which is subjected to a malonic ester synthesis, followed by hydrolysis and decarboxylation to yield the final acetic acid derivative.

G cluster_0 Step 1: Malonic Ester Alkylation cluster_1 Step 2: Hydrolysis & Decarboxylation A Diethyl Malonate D Diethyl (5-halopyridin-2-yl)malonate A->D 1. B Base (e.g., NaH, NaOEt) B->D 2. C 2,5-Dihalopyridine C->D 3. E Aqueous Base (e.g., NaOH) G 2-(5-halopyridin-2-yl)acetic acid D->G 1. Saponification E->G F Acid Workup (e.g., HCl) F->G 2. Neutralization & Decarboxylation

General synthesis of 2-(5-halopyridin-2-yl)acetic acids.
Protocol: Synthesis of 2-(5-Bromopyridin-2-yl)acetic acid

This protocol is adapted from a standard procedure involving the hydrolysis of the corresponding diethyl malonate ester.[8]

Step 1: Saponification

  • Dissolve diethyl 2-(5-bromopyridin-2-yl)-malonate (1.0 eq, e.g., 16.6 g, 52.5 mmol) in methanol (e.g., 200 mL).

  • To the solution, add a 2N aqueous solution of sodium hydroxide (4.0 eq, e.g., 105 mL, 210 mmol).

  • Stir the reaction mixture vigorously at room temperature for 3-4 hours. Monitor the reaction by TLC or LCMS until the starting material is consumed.

  • Remove the solvent (methanol) via rotary evaporation under reduced pressure.

Step 2: Neutralization and Isolation

  • Dissolve the resulting residue in water.

  • Carefully neutralize the aqueous solution by adding 2N hydrochloric acid dropwise until the pH reaches 3-4. A solid precipitate will form.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake sequentially with cold water and diethyl ether to remove residual salts and organic impurities.

  • Dry the collected white solid under vacuum to yield 2-(5-bromopyridin-2-yl)acetic acid (Typical yield: ~80%). The product is often pure enough for subsequent steps without further purification.[8]

Comparative Reactivity in Cross-Coupling Reactions

The most significant divergence between the chloro- and bromo-analogs lies in their reactivity, particularly in palladium-catalyzed cross-coupling reactions, which are fundamental to modern drug development.[9][10]

The Chemical Rationale: C-Br vs. C-Cl

The superior reactivity of aryl/heteroaryl bromides over their corresponding chlorides is a well-established principle in organic chemistry.[11] This difference is primarily dictated by two factors:

  • Bond Dissociation Energy (BDE): The carbon-bromine (C-Br) bond is inherently weaker and thus requires less energy to break than the more robust carbon-chlorine (C-Cl) bond.[11]

  • Oxidative Addition Kinetics: The oxidative addition of the halide to the palladium(0) catalyst is the crucial, and often rate-determining, step in the catalytic cycle. This step proceeds significantly faster for bromides than for chlorides. The greater polarizability and lower bond energy of the C-Br bond facilitate its interaction with and insertion by the electron-rich palladium center.[11][12]

G Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition (Rate-Determining Step) Faster for X=Br vs. Cl R-X R-X R-X->Pd(0)L2 Ar-Pd(II)(Ar')L2 Ar-Pd(II)(Ar')L2 Ar-Pd(II)(X)L2->Ar-Pd(II)(Ar')L2 Transmetalation Ar-B(OH)2 Ar-B(OH)2 Ar-B(OH)2->Ar-Pd(II)(X)L2 Ar-Pd(II)(Ar')L2->Pd(0)L2 Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)(Ar')L2->Ar-Ar'

Generalized catalytic cycle for Suzuki-Miyaura cross-coupling.
Implications in Practice
Reaction Parameter2-(5-Bromopyridin-2-yl)acetic acid2-(5-Chloropyridin-2-yl)acetic acidJustification
Catalyst Choice Standard Pd catalysts (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) are often sufficient.Often requires more advanced, highly active catalysts with bulky, electron-rich phosphine ligands (e.g., Buchwald or Herrmann-type ligands).[11]The higher activation energy of the C-Cl bond necessitates a more potent catalytic system to facilitate oxidative addition.
Reaction Temperature Can often be run at lower temperatures (RT to 80 °C).Typically requires higher temperatures (>100 °C) to achieve comparable reaction rates.Additional thermal energy is needed to overcome the kinetic barrier of C-Cl bond cleavage.
Reaction Time Generally faster reaction times.Slower, often requiring extended reaction times for complete conversion.The rate-determining oxidative addition step is kinetically slower for the chloride.
Substrate Scope Broader compatibility with a wider range of coupling partners and functional groups under mild conditions.May have a narrower substrate scope; sensitive functional groups may not tolerate the harsher required conditions.Milder conditions preserve sensitive functionalities.

Practical Considerations for the Synthetic Chemist

The choice between these two reagents extends beyond mere reactivity and into the practical realms of cost, strategy, and scalability.

Cost vs. Reactivity: The Process Chemist's Dilemma
  • 2-(5-Chloropyridin-2-yl)acetic acid: This reagent is generally more economical and is derived from more readily available starting materials. For large-scale industrial synthesis, where cost per kilogram is a critical metric, developing a robust process around the chloro-analog is highly desirable.

  • 2-(5-Bromopyridin-2-yl)acetic acid: The bromo-analog is typically more expensive. Its use is often justified in early-stage discovery chemistry for route scouting, proof-of-concept studies, and the synthesis of initial batches of material for biological testing, where speed and reliability are prioritized over cost.

Strategic Synthesis and Late-Stage Functionalization

The differential reactivity of the C-Br and C-Cl bonds can be exploited for selective, sequential cross-coupling reactions.

  • Advantage of the Bromo-Derivative: The high reactivity of the C-Br bond makes 2-(5-bromopyridin-2-yl)acetic acid an excellent substrate for introducing diversity. It can be reliably coupled under conditions that would likely leave a C-Cl bond on another part of the molecule untouched.

  • Advantage of the Chloro-Derivative: The C-Cl bond's relative inertness can be a strategic asset. It can serve as a stable placeholder while other, more reactive sites (e.g., another bromo or iodo group) on the molecule are functionalized. The chloro-group can then be coupled in a subsequent step using a more powerful catalyst system if needed. This allows for a controlled, stepwise construction of complex molecules.[13][14]

Conclusion and Recommendations

The selection of 2-(5-chloropyridin-2-yl)acetic acid versus its bromo-counterpart is a classic case of balancing reactivity against economic and strategic considerations.

  • Choose 2-(5-Bromopyridin-2-yl)acetic acid for:

    • Rapid proof-of-concept synthesis and initial lead generation where reaction success and speed are paramount.

    • Mild reaction conditions are required to preserve sensitive functional groups.

    • High reactivity is necessary for challenging cross-coupling transformations.

  • Choose 2-(5-Chloropyridin-2-yl)acetic acid for:

    • Large-scale and cost-driven synthesis where the development of a highly optimized catalytic process is feasible.

    • Orthogonal synthesis strategies where the chloro-group is intended to be less reactive than other halides in the molecule.

    • When the required downstream chemistry does not involve the functionalization of the C-Cl bond.

Ultimately, a thorough understanding of the distinct chemical personalities of these two valuable reagents empowers the synthetic chemist to make informed, strategic decisions that can accelerate the journey from molecular design to functional application.

References

  • MySkinRecipes. 2-(5-Chloropyridin-2-yl)acetic acid. Available from: [Link]

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  • PubChem. 2-(5-Bromopyridin-2-yl)acetic acid hydrochloride. National Center for Biotechnology Information. Available from: [Link]

  • PubChem. Methyl 2-(5-bromopyridin-2-yl)acetate. National Center for Biotechnology Information. Available from: [Link]

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  • PubMed. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Available from: [Link]

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  • PubMed. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Available from: [Link]

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Validation

A Comparative Guide to the Structure-Activity Relationship (SAR) of 2-(5-Chloropyridin-2-yl)acetic Acid Analogs as Potential Anti-Inflammatory Agents

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on conducting and interpreting structure-activity relationship (SAR) studies of 2-(5-chloropyridin-2-yl)acetic...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on conducting and interpreting structure-activity relationship (SAR) studies of 2-(5-chloropyridin-2-yl)acetic acid analogs. While a definitive and exhaustive SAR study on this specific scaffold as anti-inflammatory agents is not yet prevalent in publicly available literature, this document synthesizes established principles of medicinal chemistry and experimental protocols from related studies to offer a robust guide for future research in this promising area. Pyridine-based compounds are well-recognized for their diverse biological activities, including anti-inflammatory properties, making the 2-(5-chloropyridin-2-yl)acetic acid core an attractive starting point for novel drug discovery.[1]

Introduction: The Rationale for Targeting 2-(5-Chloropyridin-2-yl)acetic Acid Analogs

The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs.[1] Its ability to form hydrogen bonds, act as a bioisostere for a phenyl ring, and its metabolic stability make it a desirable component in drug design. Acetic acid moieties are also common in non-steroidal anti-inflammatory drugs (NSAIDs), where the carboxylic acid group is often crucial for binding to the active site of cyclooxygenase (COX) enzymes. The combination of these two pharmacophores in 2-(5-chloropyridin-2-yl)acetic acid presents a compelling template for the development of novel anti-inflammatory agents.

The primary objective of an SAR study in this context is to systematically modify the structure of the lead compound, 2-(5-chloropyridin-2-yl)acetic acid, and to evaluate how these changes affect its biological activity. This allows for the identification of key structural features responsible for potency, selectivity, and a favorable safety profile.

General Synthetic Strategies

The synthesis of 2-(5-chloropyridin-2-yl)acetic acid analogs can be approached through several established synthetic routes. A common strategy involves the modification of the carboxylic acid group or substitution on the pyridine ring.

Modification of the Carboxylic Acid Moiety

The carboxylic acid can be converted into a variety of functional groups, such as esters and amides, to explore the impact on activity and physicochemical properties.

G start 2-(5-Chloropyridin-2-yl)acetic acid ester Ester Analogs start->ester Esterification (e.g., Alcohol, H+) amide Amide Analogs start->amide Amidation (e.g., Amine, Coupling Agent)

Caption: General synthetic routes for modifying the carboxylic acid.

Substitution on the Pyridine Ring

Further diversification can be achieved by introducing various substituents onto the pyridine ring, although this may require multi-step synthesis starting from different pyridine precursors.

Experimental Protocols for Biological Evaluation

To establish a meaningful SAR, a standardized set of in vitro and in vivo assays should be employed to evaluate the anti-inflammatory potential of the synthesized analogs.

In Vitro Anti-Inflammatory Activity: Cyclooxygenase (COX) Inhibition Assay

A primary mechanism of action for many anti-inflammatory drugs is the inhibition of COX enzymes (COX-1 and COX-2).[2] Determining the inhibitory activity and selectivity of the analogs is a critical first step.

Protocol: Fluorometric COX-1 and COX-2 Inhibition Assay

  • Preparation of Reagents: Prepare assay buffer, heme, and solutions of human recombinant COX-1 and COX-2 enzymes. The fluorometric substrate, 10-acetyl-3,7-dihydroxyphenoxazine (ADHP), and arachidonic acid are also prepared in appropriate solvents.

  • Compound Preparation: Dissolve test compounds (analogs) and a reference standard (e.g., celecoxib for COX-2, SC-560 for COX-1) in DMSO to create stock solutions.

  • Assay Procedure:

    • In a 96-well plate, add the assay buffer, enzyme (COX-1 or COX-2), and the test compound or vehicle control.

    • Incubate the plate at room temperature for a specified time (e.g., 15 minutes) to allow for compound-enzyme interaction.

    • Initiate the reaction by adding a mixture of arachidonic acid and ADHP.

    • Monitor the fluorescence intensity over time using a microplate reader (excitation/emission wavelengths of approximately 535/590 nm).

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value (the concentration required to inhibit 50% of the enzyme activity). The selectivity index (SI) can be calculated as the ratio of IC50 (COX-1) / IC50 (COX-2).

In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema Model

This is a widely used and well-established model for evaluating the acute anti-inflammatory activity of novel compounds.[3][4][5]

Protocol: Rat Paw Edema Assay

  • Animal Acclimatization: Male Wistar rats (or a similar strain) are acclimatized to the laboratory conditions for at least one week before the experiment.

  • Compound Administration: The test compounds, a vehicle control (e.g., 0.5% carboxymethyl cellulose), and a standard drug (e.g., indomethacin) are administered orally or intraperitoneally at a predetermined dose.

  • Induction of Inflammation: After a specific period (e.g., 60 minutes) to allow for drug absorption, a sub-plantar injection of 0.1 mL of 1% carrageenan solution in saline is administered into the right hind paw of each rat.

  • Measurement of Paw Volume: The paw volume is measured using a plethysmometer at time 0 (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).

  • Data Analysis: The percentage of edema inhibition is calculated for each group at each time point using the following formula: % Inhibition = [ (Vc - Vt) / Vc ] x 100 Where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation a Synthesized Analogs b COX-1/COX-2 Inhibition Assay a->b c Determine IC50 and Selectivity Index b->c d Promising Analogs from In Vitro c->d Lead Identification e Carrageenan-Induced Paw Edema d->e f Measure Edema Inhibition e->f

Caption: Workflow for the biological evaluation of analogs.

Structure-Activity Relationship (SAR) Analysis: A Comparative Framework

The following table provides a hypothetical framework for systematically comparing the biological data of synthesized analogs. This allows for the elucidation of key structural features that influence anti-inflammatory activity.

Compound R1 (Modification of Acid) R2 (Substitution on Pyridine) COX-1 IC50 (µM) COX-2 IC50 (µM) Selectivity Index (COX-1/COX-2) % Edema Inhibition @ 3h (Dose)
Lead -OHHDataDataDataData
Analog 1 -OCH3HDataDataDataData
Analog 2 -NH2HDataDataDataData
Analog 3 -NH-PhHDataDataDataData
Analog 4 -OH4-CH3DataDataDataData
Analog 5 -OH3-FDataDataDataData

Interpreting the SAR Data:

  • Role of the Carboxylic Acid: Comparison of the lead compound with its ester (Analog 1) and amide (Analogs 2 and 3) derivatives will reveal the importance of the free carboxylic acid. In many NSAIDs, this group is crucial for binding to the catalytic site of COX enzymes. However, ester and amide analogs can act as prodrugs, potentially improving oral bioavailability and reducing gastric irritation.[6]

  • Impact of Pyridine Ring Substituents: By introducing electron-donating (e.g., -CH3, Analog 4) or electron-withdrawing (e.g., -F, Analog 5) groups at different positions on the pyridine ring, their influence on potency and selectivity can be determined. These substitutions can affect the electronic properties and conformation of the molecule, thereby altering its interaction with the target enzyme.

Conclusion and Future Directions

This guide outlines a systematic approach to the SAR exploration of 2-(5-chloropyridin-2-yl)acetic acid analogs as potential anti-inflammatory agents. By employing the described synthetic strategies and robust biological evaluation protocols, researchers can effectively identify lead candidates with improved potency, selectivity, and pharmacokinetic properties. Future work should focus on expanding the library of analogs with diverse substituents and functional group modifications. Additionally, further in vivo studies, including models of chronic inflammation and assessment of gastrointestinal toxicity, will be crucial for the preclinical development of any promising candidates.

References

  • Rashid, H. U., Martines, M. A. U., Duarte, A. P., Jorge, J., Rasool, S., Muhammad, R., Ahmad, N., & Umar, M. N. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances, 11(10), 5649–5673. [Link]

  • Ghorab, M. M., Alsaid, M. S., & Nissan, Y. M. (2023). Design, synthesis, and biological evaluation of new 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine as selective COX-2 inhibitors. Journal of the Iranian Chemical Society, 20(8), 1867–1881. [Link]

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Comparative

A Comparative Analysis of Synthetic Routes to 2-(5-Chloropyridin-2-yl)acetic Acid: A Guide for Researchers

Introduction 2-(5-Chloropyridin-2-yl)acetic acid is a key building block in the synthesis of a variety of pharmaceutical compounds, making its efficient and scalable production a topic of significant interest to research...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-(5-Chloropyridin-2-yl)acetic acid is a key building block in the synthesis of a variety of pharmaceutical compounds, making its efficient and scalable production a topic of significant interest to researchers and drug development professionals.[1] This guide provides an in-depth comparative analysis of two prominent synthetic routes to this valuable intermediate, starting from the common precursor 2-chloro-5-(chloromethyl)pyridine. The methodologies discussed are the Malonic Ester Synthesis and a two-step Cyanation-Hydrolysis sequence.

This analysis moves beyond a simple recitation of procedural steps, offering insights into the mechanistic underpinnings, practical considerations, and the relative merits of each approach. By examining key performance indicators such as yield, scalability, safety, and reagent accessibility, this guide aims to equip researchers with the necessary information to make an informed decision for their specific synthetic needs.

Strategic Overview of Synthetic Pathways

The synthesis of 2-(5-Chloropyridin-2-yl)acetic acid from 2-chloro-5-(chloromethyl)pyridine involves the introduction of a two-carbon acetic acid side chain at the 2-position of the pyridine ring. The two routes explored in this guide achieve this transformation through distinct chemical strategies.

Synthetic_Overview 2-Chloro-5-(chloromethyl)pyridine 2-Chloro-5-(chloromethyl)pyridine Route_1 Route 1: Malonic Ester Synthesis 2-Chloro-5-(chloromethyl)pyridine->Route_1 Route_2 Route 2: Cyanation-Hydrolysis 2-Chloro-5-(chloromethyl)pyridine->Route_2 Target_Molecule 2-(5-Chloropyridin-2-yl)acetic acid Route_1->Target_Molecule Route_2->Target_Molecule

Figure 1: High-level overview of the two synthetic strategies.

Route 1: The Malonic Ester Synthesis

The malonic ester synthesis is a classic and versatile method for the preparation of carboxylic acids.[2][3][4] This pathway involves the alkylation of a malonic ester with 2-chloro-5-(chloromethyl)pyridine, followed by hydrolysis of the ester groups and subsequent decarboxylation to yield the desired product.

Reaction Pathway

Malonic_Ester_Synthesis cluster_0 Step 1: Alkylation cluster_1 Step 2: Hydrolysis & Decarboxylation A 2-Chloro-5- (chloromethyl)pyridine D Diethyl 2-((5-chloropyridin- 2-yl)methyl)malonate A->D B Diethyl Malonate B->D C Base (e.g., NaOEt) C->D E Diethyl 2-((5-chloropyridin- 2-yl)methyl)malonate G 2-(5-Chloropyridin-2-yl)acetic acid E->G F Acid/Base Hydrolysis & Heat F->G Cyanation_Hydrolysis cluster_0 Step 1: Cyanation cluster_1 Step 2: Hydrolysis A 2-Chloro-5- (chloromethyl)pyridine C 2-(5-Chloropyridin- 2-yl)acetonitrile A->C B Cyanide Source (e.g., NaCN) B->C D 2-(5-Chloropyridin- 2-yl)acetonitrile F 2-(5-Chloropyridin-2-yl)acetic acid D->F E Acid/Base Hydrolysis E->F

Figure 3: Reaction scheme for the Cyanation-Hydrolysis route.

Detailed Experimental Protocol

Step 1: Synthesis of 2-(5-Chloropyridin-2-yl)acetonitrile

  • In a round-bottom flask, dissolve 2-chloro-5-(chloromethyl)pyridine in a suitable polar aprotic solvent such as DMSO or DMF. [5]2. Add a cyanide source, such as sodium cyanide or potassium cyanide, to the solution. A phase-transfer catalyst (e.g., a quaternary ammonium salt) can be beneficial. [6]3. Heat the reaction mixture at a moderate temperature (e.g., 50-100°C) and monitor the reaction progress by TLC. [5]4. Upon completion, pour the reaction mixture into water and extract the product with an organic solvent (e.g., ethyl acetate). [5]5. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude nitrile.

Step 2: Synthesis of 2-(5-Chloropyridin-2-yl)acetic acid

  • The crude 2-(5-chloropyridin-2-yl)acetonitrile can be hydrolyzed under either acidic or basic conditions.

  • Acidic Hydrolysis: Reflux the nitrile in an aqueous solution of a strong acid, such as concentrated hydrochloric acid or sulfuric acid. [7]3. Basic Hydrolysis: Reflux the nitrile in an aqueous or alcoholic solution of a strong base, such as sodium hydroxide or potassium hydroxide. [8]4. After the hydrolysis is complete, if basic conditions were used, acidify the reaction mixture to precipitate the carboxylic acid.

  • Collect the solid product by filtration, wash with water, and dry.

Discussion of Route 2

Advantages:

  • Potentially higher yields: This route can often provide higher overall yields compared to the malonic ester synthesis due to fewer steps.

  • More direct: The two-step process is more atom-economical in principle.

  • Well-established reactions: Both cyanation of alkyl halides and hydrolysis of nitriles are standard and reliable transformations.

Disadvantages:

  • Use of highly toxic cyanide: The use of sodium or potassium cyanide requires stringent safety precautions and specialized waste disposal procedures. [5]* Harsh hydrolysis conditions: The hydrolysis of the nitrile can require prolonged heating in strong acid or base.

  • Potential for amide intermediate: Incomplete hydrolysis can lead to the formation of the corresponding acetamide as a byproduct.

Comparative Analysis

ParameterRoute 1: Malonic Ester SynthesisRoute 2: Cyanation-Hydrolysis
Starting Material 2-Chloro-5-(chloromethyl)pyridine, Diethyl Malonate2-Chloro-5-(chloromethyl)pyridine, Sodium/Potassium Cyanide
Number of Steps 2 (Alkylation, Hydrolysis/Decarboxylation)2 (Cyanation, Hydrolysis)
Overall Yield Moderate to GoodGood to Excellent
Scalability Readily scalable, but dialkylation can be an issue.Readily scalable, with careful handling of cyanide.
Reagent Cost & Availability Diethyl malonate is inexpensive and readily available.Cyanide salts are inexpensive but regulated.
Safety Concerns Use of sodium metal (flammable).High toxicity of cyanide salts.
Environmental Impact Generates salt waste from neutralization steps.Generates toxic cyanide-containing waste.
Key Considerations Control of mono- vs. di-alkylation.Strict safety protocols for handling cyanide.

Synthesis of the Common Precursor: 2-Chloro-5-(chloromethyl)pyridine

Both synthetic routes described above utilize 2-chloro-5-(chloromethyl)pyridine as the starting material. An efficient synthesis of this precursor is therefore crucial. A common laboratory and industrial method involves the chlorination of 2-chloro-5-methylpyridine (also known as 5-chloro-2-picoline). [9]This reaction is typically carried out using a chlorinating agent such as sulfuryl chloride or by free-radical chlorination with chlorine gas under UV irradiation. [10]Alternatively, it can be synthesized from 2-chloro-5-(hydroxymethyl)pyridine using a chlorinating agent like thionyl chloride. [11]

Precursor_Synthesis 5-Chloro-2-picoline 5-Chloro-2-picoline Chlorination Chlorination (e.g., SO2Cl2 or Cl2/UV) 5-Chloro-2-picoline->Chlorination Precursor 2-Chloro-5-(chloromethyl)pyridine Chlorination->Precursor

Sources

Validation

A Researcher's Guide to Confirming the Purity of Synthesized 2-(5-Chloropyridin-2-yl)acetic acid

In the realm of pharmaceutical and agrochemical research, the integrity of synthesized compounds is paramount. 2-(5-Chloropyridin-2-yl)acetic acid is a key building block in the development of various active pharmaceutic...

Author: BenchChem Technical Support Team. Date: January 2026

In the realm of pharmaceutical and agrochemical research, the integrity of synthesized compounds is paramount. 2-(5-Chloropyridin-2-yl)acetic acid is a key building block in the development of various active pharmaceutical ingredients (APIs) and other complex organic molecules.[1][2] Its purity can significantly impact the outcome of subsequent reactions, the biological activity of the final product, and the overall reproducibility of a study. This guide provides a comprehensive comparison of analytical techniques to rigorously confirm the purity of synthesized 2-(5-Chloropyridin-2-yl)acetic acid, supported by experimental data and protocols.

The classical methods for purity determination, such as melting point and elemental analysis, provide a foundational assessment but can be inconclusive, especially when dealing with isomeric impurities.[3] Therefore, a multi-faceted approach employing modern analytical techniques is essential to establish a comprehensive purity profile.

The Orthogonal Approach: A Multi-Technique Strategy for Purity Validation

A robust purity assessment relies on the principle of orthogonality, where different analytical techniques with distinct separation and detection principles are employed. This minimizes the risk of overlooking impurities that may co-elute or be undetectable by a single method. For 2-(5-Chloropyridin-2-yl)acetic acid, a combination of chromatographic and spectroscopic methods is the gold standard.

Workflow for Purity Confirmation of 2-(5-Chloropyridin-2-yl)acetic acid

Caption: A typical workflow for confirming the purity of a synthesized organic compound.

Chromatographic Techniques: The Power of Separation

Chromatographic methods are indispensable for separating the target compound from unreacted starting materials, byproducts, and other impurities.[3][4]

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for purity determination due to its high resolution and sensitivity.[4] A well-developed HPLC method can separate and quantify impurities at very low levels.

Experimental Protocol: RP-HPLC for 2-(5-Chloropyridin-2-yl)acetic acid

  • Column: C18 column (e.g., 150 x 4.6 mm, 5 µm particle size).[5]

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid or phosphoric acid is a common starting point for acidic compounds.[6] A typical gradient might be:

    • 0-2 min: 10% Acetonitrile

    • 2-15 min: 10% to 90% Acetonitrile

    • 15-18 min: 90% Acetonitrile

    • 18-20 min: 90% to 10% Acetonitrile

    • 20-25 min: 10% Acetonitrile

  • Flow Rate: 1.0 mL/min.[5]

  • Detection: UV detection at a wavelength where the compound and potential impurities have significant absorbance (e.g., 220-340 nm).[6]

  • Injection Volume: 5-20 µL.

  • Column Temperature: 30 °C.[5]

Data Interpretation: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks. It is crucial to validate the method for linearity, accuracy, and precision according to ICH guidelines.[5]

Technique Principle Information Gained Advantages Limitations
HPLC Differential partitioning between a stationary and mobile phase.[7]Quantitative purity, impurity profile.High resolution, sensitive, quantitative.Requires a chromophore for UV detection, method development can be time-consuming.
TLC Similar to HPLC but on a planar surface.[7]Qualitative assessment of purity, reaction monitoring.Fast, inexpensive, simple.[4]Not quantitative, lower resolution than HPLC.[4]
Thin-Layer Chromatography (TLC)

TLC is a rapid and cost-effective method for a preliminary purity check and for monitoring the progress of a reaction.[4][8] A single spot on a TLC plate developed in multiple solvent systems of varying polarity suggests a high degree of purity.

Spectroscopic Techniques: Unveiling the Molecular Identity

Spectroscopic methods provide information about the chemical structure and can be used for quantitative purity assessment.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules and can also be used for quantitative analysis (qNMR).[3][4][9]

¹H NMR for Structural Confirmation: The proton NMR spectrum of 2-(5-Chloropyridin-2-yl)acetic acid should exhibit characteristic signals for the pyridine ring protons and the methylene protons of the acetic acid side chain. The integration of these signals should correspond to the number of protons in each environment.

Quantitative NMR (qNMR): qNMR offers a direct and highly accurate method for purity determination without the need for a reference standard of the analyte itself.[9][10][11] A certified internal standard of known purity is used for calibration.

Experimental Protocol: qNMR for 2-(5-Chloropyridin-2-yl)acetic acid

  • Accurately weigh a known amount of the synthesized compound and a certified internal standard (e.g., maleic acid, dimethyl sulfone) into an NMR tube.

  • Dissolve the mixture in a deuterated solvent (e.g., DMSO-d₆, CDCl₃).

  • Acquire the ¹H NMR spectrum with parameters optimized for quantitative analysis, ensuring complete T1 relaxation.[11]

  • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

  • Calculate the purity based on the integral values, the number of protons giving rise to each signal, and the known purity and weight of the internal standard.

Technique Principle Information Gained Advantages Limitations
NMR Absorption of radiofrequency energy by atomic nuclei in a magnetic field.[3]Structural confirmation, quantitative purity.Provides structural information, highly accurate for quantification (qNMR).[9]Lower sensitivity than MS, can be expensive.[8]
MS Ionization of molecules and separation based on their mass-to-charge ratio.[3]Molecular weight confirmation, identification of impurities.High sensitivity, provides molecular weight information.[12]Not inherently quantitative without calibration, can cause fragmentation.
Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive technique that provides information about the molecular weight of the compound and its impurities.[12] When coupled with a chromatographic technique like HPLC (LC-MS), it becomes a powerful tool for identifying and quantifying impurities.[4][8]

Expected Mass: For 2-(5-Chloropyridin-2-yl)acetic acid (C₇H₆ClNO₂), the expected monoisotopic mass is approximately 171.0087 g/mol .[13] High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy.

Comparative Analysis of Purity Data

The following table summarizes hypothetical data from the analysis of a synthesized batch of 2-(5-Chloropyridin-2-yl)acetic acid.

Analytical Technique Parameter Result Interpretation
Melting PointRange163-165 °CSharp melting point, consistent with a pure compound. (Literature: 164-169°C[2])
HPLC (Area %)Purity99.2%High purity with minor impurities detected.
qNMRPurity (wt/wt)99.5%High purity, corroborates HPLC data.
HRMS[M+H]⁺172.0162Measured mass is consistent with the theoretical mass (172.0160 for C₇H₇ClNO₂⁺), confirming the elemental composition.

Conclusion: A Self-Validating Approach to Purity Confirmation

Confirming the purity of synthesized 2-(5-Chloropyridin-2-yl)acetic acid requires a systematic and multi-faceted analytical approach. Relying on a single technique can be misleading. By integrating chromatographic separation with spectroscopic identification and quantification, researchers can build a comprehensive and self-validating purity profile. This rigorous assessment ensures the quality and reliability of the synthesized material for its intended application in research and development.

References

  • ResearchGate. (2018, October 20). How to determine the purity of newly synthesized organic compound? Retrieved from [Link]

  • Chemistry LibreTexts. (2021, March 5). 9: Separation, Purification, and Identification of Organic Compounds. Retrieved from [Link]

  • Simon Fraser University. (n.d.). EXPERIMENT 1 - Determination of the purity and identity of organic compounds by melting point and/or analytical thin layer... Retrieved from [Link]

  • Modern Analytical Technique for Characterization Organic Compounds. (n.d.). Retrieved from [Link]

  • CP Lab Safety. (n.d.). 2-(5-Chloropyridin-2-yl)acetic acid, 95% Purity, C7H6ClNO2, 5 grams. Retrieved from [Link]

  • PubChem. (n.d.). 2-(5-Chloropyridin-2-yl)acetic acid. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 2-(5-Chloropyridin-2-yl)acetic acid. Retrieved from [Link]

  • PubChemLite. (n.d.). 2-(5-chloropyridin-2-yl)acetic acid (C7H6ClNO2). Retrieved from [Link]

  • Pharmaffiliates. (n.d.). CAS No : 552850-73-4 | Product Name : 2-((5-Chloropyridin-2-yl)amino)-2-oxoacetic Acid. Retrieved from [Link]

  • Wells, R. J., Hook, J. M., Al-Deen, T. S., & Hibbert, D. B. (2002). Quantitative Nuclear Magnetic Resonance (QNMR) Spectroscopy for Assessing the Purity of Technical Grade Agrochemicals: 2,4-dichlorophenoxyacetic Acid (2,4-D) and Sodium 2,2-dichloropropionate (Dalapon Sodium). Journal of Agricultural and Food Chemistry, 50(12), 3366–3374. [Link]

  • Georgieva, M., Zlatkov, A., & Peikov, P. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Pharmacia, 69(2), 423–429. [Link]

  • Chen, X. Y., Zhong, D. F., & Gu, L. D. (2003). LC-MS-MS analysis of 2-pyridylacetic acid, a major metabolite of betahistine: Application to a pharmacokinetic study in healthy volunteers. Xenobiotica, 33(12), 1261–1271. [Link]

  • Pauli, G. F., Gödecke, T., Jaki, B. U., & Lankin, D. C. (2012). Quantitative NMR Spectroscopy in Pharmaceutical R&D. Planta Medica, 78(09), 859–870. [Link]

  • Soni, K., Bhatt, C., Singh, K., Bhuvaneshwari, P. C., Jha, A., Patel, P., Patel, H., & Srinivas, N. R. (2017). An LC-MS/MS assay for the quantitative determination of 2-pyridyl acetic acid, a major metabolite and key surrogate for betahistine, using low-volume human K2 EDTA plasma. Biomedical Chromatography, 31(2), e3790. [Link]

  • ResearchGate. (2010). (PDF) Quantitative NMR spectroscopy in pharmaceutical R&D. Retrieved from [Link]

  • The Chemical Significance of 2-Chloropyridine-5-acetic Acid in Synthesis. (n.d.). Retrieved from [Link]

  • Soni, K., Bhatt, C., Singh, K., Bhuvaneshwari, P. C., Jha, A., Patel, P., Patel, H., & Srinivas, N. R. (2017). An LC-MS/MS assay for the quantitative determination of 2-pyridyl acetic acid, a major metabolite and key surrogate for betahistine, using low-volume human K2 EDTA plasma. Biomedical Chromatography, 31(2). [Link]

  • MDPI. (2024). Mass Spectrometry for Biomedical and Food Analysis. Retrieved from [Link]

  • Collaborative International Pesticides Analytical Council. (2020, June 8). multi-active method for the analysis of active substances in formulated products to support quality control scope. Retrieved from [Link]

  • Polish Pharmaceutical Society. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Retrieved from [Link]

  • SIELC Technologies. (n.d.). By Detection. Retrieved from [Link]

  • Nandi, S., Naresh, A., Reddy, G. B. N., Venkateswarlu, P., Reddy, A. S. P., & Reddy, K. S. K. (2015). PROCESS RELATED IMPURITIES IN ANTI-DIABETIC DRUG LINAGLIPTIN. JOURNAL OF PHARMACEUTICAL RESEARCH AND OPINION, 5(5), 1-5.
  • Matrix Fine Chemicals. (n.d.). 2-(2-CHLOROPYRIDIN-3-YL)ACETIC ACID | CAS 61494-55-1. Retrieved from [Link]

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 2-(5-Chloropyridin-2-yl)acetic acid

For researchers at the forefront of drug development, the synthesis and handling of novel compounds are daily realities. With this innovation comes the profound responsibility of ensuring safety and environmental steward...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers at the forefront of drug development, the synthesis and handling of novel compounds are daily realities. With this innovation comes the profound responsibility of ensuring safety and environmental stewardship. 2-(5-Chloropyridin-2-yl)acetic acid, a halogenated pyridine derivative, requires meticulous handling not only during its use but, critically, through its entire lifecycle to the point of final disposal.

This guide provides an in-depth, procedural framework for the proper disposal of 2-(5-Chloropyridin-2-yl)acetic acid and associated waste. The protocols herein are designed to be self-validating, grounded in established safety principles and regulatory standards, ensuring the protection of laboratory personnel and the environment.

Hazard Assessment: Understanding the “Why” Behind the Procedure

Proper disposal begins with a thorough understanding of the compound's intrinsic hazards. While a specific, comprehensive Safety Data Sheet (SDS) for 2-(5-Chloropyridin-2-yl)acetic acid (CAS No. 1000522-43-9) is not always readily available, data from structurally analogous compounds—such as other chlorinated pyridine carboxylic acids—provide a strong basis for a conservative hazard assessment.[1][2]

These analogues are consistently classified as irritants and potentially harmful. The primary risks stem from the chlorinated pyridine ring and the acidic functional group.

  • Hazard Statement(s): Based on similar compounds, it should be treated as causing skin irritation (H315), serious eye irritation (H319), and potential respiratory irritation (H335).[2]

  • Causality: The pyridine nitrogen can interact with biological systems, and the chlorine atom enhances its reactivity and persistence. The carboxylic acid moiety imparts corrosive properties. Therefore, all waste containing this compound must be treated as hazardous chemical waste .

Personnel Protection: Your First Line of Defense

Before any handling or disposal activities, the establishment of a safe working environment is non-negotiable. This is a core tenet of any laboratory's Chemical Hygiene Plan (CHP), as mandated by OSHA.[3]

PPE ItemSpecificationRationale
Gloves Chemical-resistant Nitrile or Butyl rubber.Prevents dermal contact and absorption. Always inspect gloves for integrity before use and dispose of them as contaminated waste after handling.[3]
Eye Protection Safety glasses with side-shields or chemical splash goggles.Protects eyes from accidental splashes of solid particles or solutions.[4]
Lab Coat Standard flame-retardant laboratory coat.Protects clothing and skin from contamination. Must be kept buttoned.
Respiratory Work within a certified chemical fume hood.Prevents inhalation of airborne particles or aerosols, which is the primary route of exposure for respiratory irritants.
Waste Segregation and Collection: A Step-by-Step Protocol

The cardinal rule of chemical waste management is: never mix waste streams unless explicitly instructed to do so. Improper segregation can lead to dangerous chemical reactions and complicates the final disposal process.

Step 1: Identify and Classify All Waste Streams Explicitly identify every item that has come into contact with 2-(5-Chloropyridin-2-yl)acetic acid. This includes:

  • Solid Waste: Unused or expired pure compound, contaminated weigh boats, spatulas, and disposable labware.

  • Liquid Waste: Solutions containing the compound, including reaction mother liquors and analytical standards.

  • Contaminated PPE: Used gloves, bench paper, and disposable lab coats.

Step 2: Utilize Designated Hazardous Waste Containers

  • Container Type: Use only chemically compatible, leak-proof containers with secure, screw-top lids. High-density polyethylene (HDPE) or glass containers are generally suitable.[5]

  • Labeling (Critical): Immediately upon adding the first piece of waste, label the container clearly. The label must include:

    • The words "HAZARDOUS WASTE "[5]

    • The full chemical name: "2-(5-Chloropyridin-2-yl)acetic acid " (no formulas or abbreviations).[5]

    • A clear indication of the major constituents and their approximate percentages if it is a mixed waste.

    • The date of waste accumulation.

Step 3: Collect Waste at the Point of Generation

  • Solid Waste: Place directly into a designated, labeled solid hazardous waste container.

  • Liquid Waste: Collect in a separate, labeled liquid hazardous waste container. Keep the container closed when not actively adding waste.

  • Contaminated Sharps: Any needles or blades must be disposed of in a designated, puncture-proof sharps container.

  • Contaminated PPE: Place in a separate, clearly marked bag or container for hazardous contaminated debris.

Spill Management: Immediate and Controlled Response

Accidents happen, but a prepared response minimizes risk.

  • Evacuate and Alert: Ensure personnel in the immediate area are aware of the spill.

  • Don Appropriate PPE: Before cleanup, don the full PPE outlined in the table above.

  • Contain the Spill: For solid spills, carefully sweep up the material to avoid creating dust. For liquid spills, cover with an inert, non-combustible absorbent material such as vermiculite, sand, or commercial spill pillows.[5]

  • Collect Cleanup Debris: Carefully scoop the absorbed material and spilled compound into a designated hazardous waste container.

  • Decontaminate the Area: Wipe the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water.

  • Dispose of all cleanup materials (absorbent, wipes, gloves) as hazardous waste.

Disposal Workflow and Final Disposition

All generated waste streams must be managed through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. Under no circumstances should this chemical waste be disposed of via standard trash or sanitary sewer systems. [5]

The likely final disposal method for chlorinated organic compounds is high-temperature incineration in a facility permitted to handle such waste.[6][7] This process ensures the complete destruction of the compound into less harmful components.

Diagram: Disposal Decision Pathway This diagram illustrates the critical decision points in the waste management process for 2-(5-Chloropyridin-2-yl)acetic acid.

G cluster_0 Start: Waste Generation cluster_1 Waste Identification & Segregation cluster_2 Interim Storage & Final Disposal start 2-(5-Chloropyridin-2-yl)acetic acid or Contaminated Material is_solid Is it solid waste? (powder, labware, PPE) start->is_solid is_liquid Is it liquid waste? (solutions, mother liquor) is_solid->is_liquid No solid_container Collect in Labeled 'Solid Hazardous Waste' Container is_solid->solid_container Yes liquid_container Collect in Labeled 'Liquid Hazardous Waste' Container is_liquid->liquid_container Yes storage Store Sealed Container in Designated Satellite Accumulation Area solid_container->storage liquid_container->storage ehs_pickup Arrange Pickup via Institutional EHS Office or Licensed Contractor storage->ehs_pickup final_disposal Final Disposal via High-Temperature Incineration ehs_pickup->final_disposal

Caption: Waste Disposal Decision Workflow for 2-(5-Chloropyridin-2-yl)acetic acid.

References

  • Premier Medical LLC. (2025). Safety Data Sheet for Acetic Acid Solution. Available at: [Link]

  • U.S. Environmental Protection Agency. (2002). Hazardous Waste Identification Guidance Document. Available at: [Link]

  • U.S. Environmental Protection Agency. Hazardous Waste Listings. Available at: [Link]

  • Cole-Parmer. (2025). Material Safety Data Sheet for Pyridine. Available at: [Link]

  • Capot Chemical Co., Ltd. (2012). MSDS of 3-methyl iso nicotinic acid. Available at: [Link]

  • U.S. Department of Transportation. List of Hazardous Substances and Reportable Quantities. Available at: [Link]

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Handling

A Senior Application Scientist's Guide to Handling 2-(5-Chloropyridin-2-yl)acetic acid: A Procedural Guide to Personal Protective Equipment and Safe Disposal

This guide provides essential safety protocols for researchers, scientists, and drug development professionals handling 2-(5-Chloropyridin-2-yl)acetic acid (CAS No. 1000522-43-9).

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety protocols for researchers, scientists, and drug development professionals handling 2-(5-Chloropyridin-2-yl)acetic acid (CAS No. 1000522-43-9). The information herein is synthesized from authoritative safety data sheets and established laboratory safety standards to ensure the well-being of laboratory personnel and compliance with safety regulations.

Hazard Analysis: Understanding the Risks

2-(5-Chloropyridin-2-yl)acetic acid is classified under the Globally Harmonized System (GHS) with the signal word "Warning".[1] A thorough understanding of its specific hazards is the foundation for establishing a robust safety protocol. The primary risks associated with this compound dictate the level and type of personal protective equipment required.

GHS Hazard Statements:

  • H302: Harmful if swallowed.[1]

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

These classifications indicate that exposure via ingestion, skin contact, eye contact, or inhalation can lead to adverse health effects. The primary objective of the following PPE and handling protocols is to create effective barriers against these routes of exposure.

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is essential. The selection of specific equipment must be based on a risk assessment of the procedures being performed.

Protection TypeRecommended EquipmentSpecification & Rationale
Eye & Face Protection Safety goggles or a face shieldMust be compliant with OSHA 29 CFR 1910.133 or European Standard EN166.[2] Since the compound causes serious eye irritation, standard safety glasses are insufficient.[3] Goggles provide a seal around the eyes, and a face shield offers an additional layer of protection against splashes during transfers or solution preparation.[3][4]
Skin Protection Chemical-resistant gloves (Nitrile or Neoprene)Nitrile gloves offer excellent resistance to a broad range of chemicals and are a standard choice for laboratory settings.[5] Given the H315 classification (causes skin irritation), gloves should be powder-free and changed every 30-60 minutes or immediately upon known or suspected contact with the chemical to prevent permeation.[3] Double gloving is recommended for handling larger quantities.
Laboratory Coat or Chemical-Resistant ApronA long-sleeved lab coat is mandatory to protect the skin on the arms.[2] For procedures with a higher risk of splashing, a chemical-resistant apron worn over the lab coat provides an additional barrier. Gowns should have closed fronts and tight-fitting cuffs.[3]
Respiratory Protection NIOSH-approved respirator (if applicable)Handling this compound should occur in a well-ventilated area, preferably a chemical fume hood, to minimize inhalation risks.[1][6] If procedures are likely to generate dust or aerosols and engineering controls are insufficient, a NIOSH-approved N95 particulate respirator or higher should be used.[3][7]

Operational Plan: Safe Handling Workflow

Adherence to a systematic workflow is critical for minimizing exposure risk. The following step-by-step process provides a framework for safe handling from preparation to completion of work.

Step 1: Preparation
  • Review Safety Data: Before beginning any work, thoroughly review the Safety Data Sheet (SDS) for 2-(5-Chloropyridin-2-yl)acetic acid.[1]

  • Designate Work Area: All handling of the solid compound or its solutions must be conducted within a certified chemical fume hood to mitigate inhalation hazards.[1]

  • Assemble Materials: Ensure all necessary equipment, including non-sparking tools, appropriately labeled containers, and waste receptacles, are within the fume hood before introducing the chemical.[1][2]

  • Verify Safety Equipment: Confirm that a safety shower and eyewash station are accessible and unobstructed.[2][8]

Step 2: Donning PPE
  • Put on the lab coat, ensuring it is fully buttoned.

  • Don safety goggles. If a splash hazard exists, add a face shield.

  • Perform hand hygiene.

  • Put on the first pair of nitrile gloves, ensuring the cuffs are tucked under the sleeves of the lab coat.

  • If double-gloving, put on the second pair of gloves over the first.

Step 3: Chemical Handling
  • Carefully weigh the required amount of the solid compound on a tared weigh boat inside the fume hood to contain any dust.

  • When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Keep all containers tightly closed when not in use.[1]

Step 4: Post-Handling & Decontamination
  • Thoroughly decontaminate the work surface with an appropriate solvent.

  • Clean all non-disposable equipment used during the procedure.

  • Remove PPE in the reverse order it was put on, being careful to avoid self-contamination. Dispose of gloves and any other contaminated disposable items in a designated hazardous waste container.[9]

  • Wash hands and any exposed skin thoroughly with soap and water after removing PPE.[1][8]

G Figure 1. Safe Handling Workflow cluster_prep Preparation cluster_ppe PPE Donning cluster_handling Chemical Handling (in Fume Hood) cluster_disposal Post-Handling & Disposal prep1 Review SDS prep2 Prepare Fume Hood prep1->prep2 prep3 Verify Safety Equipment prep2->prep3 ppe1 Don Lab Coat & Goggles prep3->ppe1 ppe2 Don Gloves ppe1->ppe2 handle1 Weigh Compound ppe2->handle1 handle2 Prepare Solution handle1->handle2 handle3 Keep Containers Closed handle2->handle3 disp1 Decontaminate Area handle3->disp1 disp2 Doff PPE disp1->disp2 disp3 Dispose of Waste disp2->disp3 disp4 Wash Hands disp3->disp4

Caption: Safe handling workflow for 2-(5-Chloropyridin-2-yl)acetic acid.

Disposal Plan

Proper disposal is a critical final step to ensure environmental safety and regulatory compliance.[9]

  • Unused Chemical: Unused or waste 2-(5-Chloropyridin-2-yl)acetic acid must be disposed of as hazardous chemical waste.[1] Do not dispose of it down the drain.[9] Place it in a clearly labeled, sealed container.

  • Contaminated Materials: All disposable items that have come into contact with the chemical, such as gloves, weigh boats, and paper towels, must be collected in a designated hazardous waste container.[9]

  • Contaminated Labware: Reusable glassware should be rinsed with a suitable solvent (e.g., ethanol or acetone) in the fume hood. This rinsate must be collected and disposed of as hazardous waste.[9]

  • Institutional Guidelines: Always consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols and to arrange for waste pickup.[9]

Emergency Procedures: In Case of Exposure

Immediate and appropriate action is vital in the event of an accidental exposure.

Exposure RouteFirst Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses, if present and easy to do.[7][10] Seek immediate medical attention.
Skin Contact Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes.[7] If skin irritation occurs, get medical help.[1]
Inhalation Move the person to fresh air and keep them comfortable for breathing.[1] If you feel unwell or if respiratory symptoms occur, seek medical attention.[1][10]
Ingestion Rinse mouth with water.[1] Do NOT induce vomiting.[2][7] Seek immediate medical help.

References

  • Cas 1000522-43-9, 2-(5-chloropyridin-2-yl)acetic acid. LookChem. [Link]

  • Personal Protective Equipment (PPE). CHEMM. [Link]

  • Personal Protective Equipment for Use in Handling Hazardous Drugs. NIOSH. [Link]

  • Safety Data Sheet - Acetic Acid. Merck Millipore. [Link]

  • A Guide to Non-Respiratory Personal Protective Equipment (PPE) for use with Chemical Agents in the Workplace. Health and Safety Authority (HSA). [Link]

  • Safety Data Sheet - Acetic Acid. Greenfield Global. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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